Fmoc-Asu(Oall)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-prop-2-enoxyoctanoic acid |
InChI |
InChI=1S/C26H29NO6/c1-2-16-32-24(28)15-5-3-4-14-23(25(29)30)27-26(31)33-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h2,6-13,22-23H,1,3-5,14-17H2,(H,27,31)(H,29,30)/t23-/m0/s1 |
InChI Key |
GMISWTVAXZYGDF-QHCPKHFHSA-N |
Isomeric SMILES |
C=CCOC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Asu(Oall)-OH: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asu(Oall)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid ω-allyl ester, is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the strategic advantage of its unique protecting group combination. The incorporation of α-aminosuberic acid (Asu), a non-proteinogenic amino acid, into peptide chains is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics such as histone deacetylase (HDAC) inhibitors for cancer therapy.
Core Chemical and Physical Properties
This compound is a white to off-white powder. Its key identifying information and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 167368-90-3 |
| Molecular Formula | C₂₆H₂₉NO₆ |
| Molecular Weight | 451.51 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥95.0% |
| Storage | Cool, dry place (≤25°C) |
Note: Specific values for solubility and spectral data such as NMR are not consistently reported across commercial suppliers and should be determined empirically for specific applications.
Synthesis of this compound
Representative Experimental Protocol: Synthesis of an Fmoc-Amino Acid ω-Allyl Ester
Step 1: ω-Allyl Esterification of α-Aminosuberic Acid
-
Suspend L-α-aminosuberic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add an excess of allyl alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting Asu(OAll)-OH by crystallization or column chromatography.
Step 2: Nα-Fmoc Protection
-
Dissolve the Asu(OAll)-OH from Step 1 in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, in a solvent like acetone or dioxane.
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours until completion, as monitored by TLC.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the this compound.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final product.
The workflow for this synthesis can be visualized as follows:
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based SPPS. The Fmoc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition using a mild base, typically piperidine. The allyl (Oall) ester, on the other hand, is a semi-permanent protecting group for the ω-carboxyl group of the suberic acid side chain. This protecting group is orthogonal to the Fmoc group, meaning it is stable under the conditions used for Fmoc deprotection.
Experimental Protocol: Incorporation of this compound in SPPS
-
Resin Preparation: Swell the desired resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HATU and a base like DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling efficiency using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Continue with the Fmoc deprotection and coupling of the next amino acid in the sequence.
The general workflow for a single coupling cycle in SPPS is depicted below:
Orthogonal Deprotection of the Allyl Group
A key advantage of the allyl protecting group is its stability to the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from the resin (typically with trifluoroacetic acid, TFA). The allyl group can be selectively removed on-resin using a palladium(0) catalyst.
Experimental Protocol: On-Resin Allyl Deprotection
-
Swell the peptide-resin containing the Asu(Oall) residue in a suitable solvent like dichloromethane (DCM) or DMF.
-
Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, like phenylsilane (PhSiH₃), in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Wash the resin thoroughly with the solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium.
-
The deprotected ω-carboxyl group is now available for further modification, such as on-resin cyclization or branching.
Role in Drug Development: α-Aminosuberic Acid in Histone Deacetylase (HDAC) Inhibitors
α-Aminosuberic acid is a key structural component of a class of potent histone deacetylase (HDAC) inhibitors.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
HDAC inhibitors work by blocking the active site of these enzymes, leading to the hyperacetylation of histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
The suberic acid moiety in these inhibitors often serves as a linker that connects a zinc-binding group (which chelates the zinc ion in the HDAC active site) to a "cap" group that interacts with the surface of the enzyme. Peptides containing α-aminosuberic acid can be designed as potent and selective HDAC inhibitors.[1]
Signaling Pathway of HDAC Inhibition
The general mechanism of action of HDAC inhibitors, including those derived from α-aminosuberic acid, is illustrated in the following signaling pathway diagram:
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex peptides with significant therapeutic potential. Its orthogonal protecting group strategy allows for the selective modification of the α-aminosuberic acid side chain, enabling the creation of cyclic peptides, branched peptides, and peptide conjugates. The incorporation of α-aminosuberic acid is particularly relevant in the design of histone deacetylase inhibitors, a promising class of anti-cancer agents. This guide provides the foundational knowledge and representative protocols for researchers and drug developers to effectively utilize this compound in their synthetic endeavors.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Protected Amino Acids with Allyl Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Asu(Oall)-OH and Fmoc-Asp(Oall)-OH, two N-α-Fmoc-protected amino acids featuring an allyloxycarbonyl (OAll) side-chain protecting group. A significant point of clarification is the distinction between "Asu" (α-aminosuberic acid) and "Asp" (aspartic acid), which are different amino acids. Due to the prevalence of information on the aspartic acid derivative, this guide will focus primarily on Fmoc-Asp(OAll)-OH, while presenting the available data for this compound.
Section 1: Fmoc-L-Aspartic Acid β-Allyl Ester (Fmoc-Asp(OAll)-OH)
Fmoc-Asp(Oall)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy.[1] Its key feature is the allyl ester (OAll) protecting the β-carboxyl group of aspartic acid. This protection scheme offers significant advantages in synthesizing complex peptides.
Chemical Structure and Properties
The chemical structure of Fmoc-Asp(OAll)-OH consists of an L-aspartic acid core, with its α-amino group protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group and its β-carboxyl group shielded by an allyl ester.
Chemical Structure of Fmoc-Asp(OAll)-OH
A 2D representation of the chemical structure of Fmoc-Asp(Oall)-OH.
Quantitative Data
The following table summarizes the key physicochemical properties of Fmoc-Asp(Oall)-OH.
| Property | Value | References |
| CAS Number | 146982-24-3 | [2] |
| Molecular Formula | C₂₂H₂₁NO₆ | [2][3] |
| Molecular Weight | 395.41 g/mol | [4] |
| Appearance | White powder or white crystalline powder | [3] |
| Melting Point | 113-119 °C | |
| Optical Rotation [α]20/D | -27 ± 2° (c = 1% in DMF) | [3] |
| Purity (HPLC) | ≥98.0% | |
| Solubility | Soluble in DMF and dichloromethane; slightly soluble in water. | [5] |
Experimental Protocols
1. Incorporation into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the standard procedure for coupling Fmoc-Asp(Oall)-OH to a growing peptide chain on a solid support.[1]
Workflow for a Single Coupling Cycle in Fmoc-SPPS
General workflow for the incorporation of Fmoc-Asp(Oall)-OH in solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for an adequate period.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve Fmoc-Asp(Oall)-OH (typically 3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as diisopropylethylamine (DIPEA), and allow for a short pre-activation period.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents. The cycle can then be repeated for the subsequent amino acid.
2. Orthogonal Deprotection of the Allyl (OAll) Side-Chain Protecting Group
The allyl group can be selectively removed while the peptide is still on the resin, without affecting acid-labile (e.g., tBu, Boc, Trt) or base-labile (Fmoc) protecting groups.[1][6]
Signaling Pathway for Orthogonal Deprotection
Logical diagram illustrating the selective removal of the OAll group.
Detailed Steps:
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.[1]
-
Catalyst and Scavenger Solution: Prepare a solution of a palladium(0) catalyst, such as Pd(PPh₃)₄, and an allyl scavenger (e.g., phenylsilane or morpholine) in an appropriate solvent.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin under an inert atmosphere (e.g., nitrogen or argon) and agitate until the deprotection is complete, as monitored by a suitable analytical method.
-
Washing: Thoroughly wash the resin to remove the palladium catalyst and any byproducts. The newly exposed carboxylic acid on the aspartic acid side chain is now available for further modification.
Key Applications and Advantages
The primary advantage of using Fmoc-Asp(Oall)-OH is in the prevention of aspartimide formation, a common side reaction in Fmoc-based SPPS, especially in sequences containing Asp-Gly or Asp-His motifs.[7] The OAll group is stable to the basic conditions used for Fmoc removal, thus minimizing this side reaction.[1] Its orthogonal removal under mild, neutral conditions allows for complex peptide modifications, such as side-chain lactamization to form cyclic peptides.[7]
Section 2: Fmoc-L-α-Aminosuberic Acid Monoallyl Ester (this compound)
This compound is a derivative of α-aminosuberic acid, an eight-carbon α-amino dicarboxylic acid. It can be used to introduce a non-canonical amino acid with a longer side chain into a peptide sequence. Information on this specific derivative is less abundant in publicly available literature compared to its aspartic acid counterpart.
Chemical Structure and Properties
The structure consists of an L-α-aminosuberic acid backbone with Fmoc protection on the α-amino group and an allyl ester on one of the two carboxyl groups.
Quantitative Data
The following data has been aggregated from supplier information.
| Property | Value | References |
| CAS Number | 167368-90-3 | |
| Molecular Formula | C₂₆H₂₉NO₄ (Note: This may be an error from the source, as the molecular weight suggests a different formula) | |
| Molecular Weight | 451.52 g/mol |
Note: Detailed experimental data such as melting point, optical rotation, and solubility are not consistently reported in publicly accessible documents.
Experimental Protocols and Applications
Conclusion
Fmoc-Asp(Oall)-OH is a well-characterized and highly valuable reagent in peptide chemistry, offering a robust solution for the incorporation of aspartic acid while minimizing side reactions and enabling orthogonal side-chain manipulation. In contrast, while this compound provides a tool for introducing a non-canonical, long-chain amino acid, detailed public data and established protocols are less common. Researchers and drug development professionals should consider the specific structural and chemical requirements of their target peptide when selecting the appropriate building block. For complex syntheses involving aspartic acid, Fmoc-Asp(Oall)-OH represents a superior and well-supported choice.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating Peptide Synthesis: An In-depth Technical Guide to Fmoc-Asu(Oall)-OH and its Analogue Fmoc-Asp(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high-purity, complex peptide sequences. This technical guide provides a comprehensive overview of Fmoc-Asu(Oall)-OH, an α-aminosuberic acid derivative, and its more commonly utilized analogue, Fmoc-Asp(Oall)-OH. While both offer unique advantages in solid-phase peptide synthesis (SPPS), their applications and the breadth of available technical data differ significantly. This guide will delve into their chemical properties, applications, and detailed experimental protocols, with a particular focus on the well-documented utility of Fmoc-Asp(Oall)-OH in mitigating common synthetic challenges.
Core Concepts: Distinguishing Asu and Asp Derivatives
This compound and Fmoc-Asp(Oall)-OH are both N-α-Fmoc protected amino acids with an allyl (All) ester protecting the side-chain carboxyl group. The key distinction lies in the amino acid core:
-
This compound incorporates α-aminosuberic acid (Asu) , a non-proteinogenic amino acid with a six-carbon aliphatic side chain terminating in a carboxyl group.
-
Fmoc-Asp(Oall)-OH is based on aspartic acid (Asp) , a proteinogenic amino acid with a shorter, one-carbon aliphatic side chain leading to the carboxyl group.
This structural difference influences the physical properties and potential applications of the resulting peptides. α-Aminosuberic acid is notably used in the synthesis of peptide analogues, including analogues of eel calcitonin, and as a component of histone deacetylase inhibitors.[1][2]
Quantitative Data Summary
For ease of comparison, the key quantitative data for both derivatives are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | This compound | Fmoc-Asp(Oall)-OH |
| CAS Number | 167368-90-3[3] | 146982-24-3[4][5][6] |
| Molecular Formula | C26H29NO6[3] | C22H21NO6[6] |
| Molecular Weight | 419.51 g/mol | 395.41 g/mol [6] |
| Appearance | White to off-white powder | White crystalline solid[7] |
| Purity (Typical) | ≥95.00% | ≥98.0% (HPLC) |
| Storage Condition | Cool, dry place (≤25°C) | 2°C to 8°C |
The Strategic Advantage of Fmoc-Asp(Oall)-OH in SPPS
Fmoc-Asp(Oall)-OH has emerged as a critical tool for peptide chemists, primarily due to its role in orthogonal protection strategies and the prevention of a common and problematic side reaction: aspartimide formation.
Orthogonal Protection Strategy
The Fmoc/tBu strategy is a cornerstone of modern SPPS. The Fmoc group on the α-amine is labile to mild base (e.g., piperidine), while the tert-butyl (tBu) based side-chain protecting groups are removed with strong acid (e.g., trifluoroacetic acid) during the final cleavage from the resin. The allyl ester of Fmoc-Asp(Oall)-OH introduces a third layer of orthogonality. The allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. It can be selectively cleaved under neutral conditions using a palladium(0) catalyst, allowing for specific modifications on the aspartic acid side chain while the peptide remains attached to the resin and fully protected at other sites.
dot
Caption: Orthogonal deprotection scheme in SPPS.
Prevention of Aspartimide Formation
Aspartimide formation is a significant side reaction during Fmoc-based SPPS, particularly in sequences containing Asp-Gly or Asp-Ser motifs. It involves the cyclization of the aspartic acid side chain to form a succinimide ring, which can lead to epimerization and the formation of piperidide adducts, resulting in impurities that are difficult to remove. The use of Fmoc-Asp(OAll)-OH can mitigate this issue. The less sterically hindered allyl ester is less prone to nucleophilic attack by the backbone amide compared to the bulky tert-butyl ester, thereby reducing the rate of aspartimide formation.
dot
Caption: Aspartimide formation and its mitigation.
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Asp(Oall)-OH in manual solid-phase peptide synthesis. Instrument-specific protocols for automated synthesizers may vary.
Incorporation of Fmoc-Asp(Oall)-OH into a Peptide Sequence
This protocol assumes a standard Fmoc-SPPS workflow on a pre-loaded resin (e.g., Rink Amide or Wang resin).
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Fmoc-Asp(Oall)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(Oall)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
On-Resin Deprotection of the Allyl Group
This protocol is for the selective removal of the allyl ester from the aspartic acid side chain.
Materials:
-
Fmoc-Asp(OAll)-Peptide-Resin
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)
-
Allyl scavenger (e.g., Phenylsilane - PhSiH3, or Morpholine)
-
Anhydrous, degassed solvent (e.g., DCM or a mixture of CHCl3/AcOH/NMM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous, degassed solvent under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate, dry flask under an inert atmosphere, dissolve the Palladium(0) catalyst (0.1-0.3 equivalents relative to the allyl-protected sites) and the allyl scavenger (20-40 equivalents) in the reaction solvent.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the swollen resin.
-
Agitate the reaction mixture under an inert atmosphere for 1-3 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove all traces of the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can aid in removing residual palladium.
-
dot
Caption: General workflow for a single SPPS cycle.
Conclusion
This compound and Fmoc-Asp(Oall)-OH are valuable reagents in the arsenal of peptide chemists. While the former offers opportunities for creating unique peptide analogues, the latter, Fmoc-Asp(Oall)-OH, is a well-established and indispensable tool for overcoming significant challenges in SPPS, namely aspartimide formation and the need for orthogonal side-chain deprotection. The detailed protocols and comparative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of complex and high-purity peptides for a wide range of therapeutic and research applications.
References
- 1. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - 泰和伟业 [cdthchem.com]
- 4. FMOC-Asp(OAll)-OH (146982-24-3) at Nordmann - nordmann.global [nordmann.global]
- 5. peptide.com [peptide.com]
- 6. FMOC-ASP(OALL)-OH | 146982-24-3 [chemicalbook.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to Fmoc-Protected Amino Acids with Allyl Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of Fmoc-Asu(Oall)-OH, a derivative of aminosuberic acid used in peptide synthesis. Due to the limited availability of detailed data for this specific compound, this guide also includes extensive information on the closely related and more widely documented reagent, Fmoc-Asp(Oall)-OH. The experimental protocols and principles described are broadly applicable to Fmoc-amino acids featuring orthogonal allyl-based side-chain protection.
Core Properties of this compound
This compound is an N-terminally protected derivative of aminosuberic acid, an eight-carbon di-carboxylic amino acid. The allyl (All) ester protects the side-chain carboxyl group, allowing for its selective removal under specific conditions, orthogonal to the acid-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS).
Quantitative Data
The available data for this compound is summarized below. Researchers should note the minor discrepancies in reported molecular formulas and weights from different suppliers, which may warrant independent verification.
| Property | Value | Source |
| CAS Number | 167368-90-3 | [1] |
| Molecular Formula | C26H29NO6 or C26H29NO4 | [1] |
| Molecular Weight | 419.51 g/mol or 451.52 g/mol | [1][2] |
| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC1c2ccccc2c3ccccc13 | [1] |
Properties of the Closely Related Analog: Fmoc-Asp(Oall)-OH
Fmoc-Asp(Oall)-OH is a widely used building block in Fmoc-based solid-phase peptide synthesis. It is a derivative of aspartic acid, a four-carbon dicarboxylic amino acid. The allyl protection of the side-chain carboxyl group offers significant advantages, particularly in the synthesis of complex peptides or those requiring on-resin side-chain modification.[3]
Quantitative Data
| Property | Value | Source |
| CAS Number | 146982-24-3 | [4][5][6][7] |
| Molecular Formula | C22H21NO6 | [4][6][7] |
| Molecular Weight | 395.41 g/mol | [6][7] |
| Melting Point | 113-119 °C | |
| Appearance | White crystalline solid | [4] |
| Purity | ≥98.0% (HPLC) | |
| Optical Activity | [α]20/D −27±2°, c = 1% in DMF | |
| Solubility | Soluble in DMF, Dichloromethane; Insoluble in water | [4] |
| Storage Temperature | 2-8°C |
Experimental Protocols and Methodologies
The following protocols are standard procedures for the use of Fmoc-protected amino acids with allyl side-chain protection in solid-phase peptide synthesis.
Incorporation into a Peptide Sequence via Fmoc-SPPS
This protocol describes the standard coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
This compound or Fmoc-Asp(Oall)-OH
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).
-
Allow the activation to proceed for several minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the sequence.
Orthogonal Deprotection of the Allyl (Oall) Side-Chain Protecting Group
The allyl group can be selectively removed on-resin without affecting the N-terminal Fmoc group or acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[3] This is typically achieved using a palladium(0) catalyst.
Materials:
-
Peptide-resin containing the Asu(Oall) or Asp(Oall) residue
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)
-
Allyl scavenger (e.g., Phenylsilane - PhSiH3, Dimethyl-amine-borane complex)
-
Solvent: Anhydrous DCM or DMF, purged with Argon or Nitrogen
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere (Argon or Nitrogen).
-
Deprotection Cocktail: Prepare a solution of the palladium catalyst (e.g., 0.2-0.5 equivalents per allyl group) and the scavenger (e.g., 10-20 equivalents) in the anhydrous solvent.
-
Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction is typically complete within 30-90 minutes.[8] Microwave-assisted methods can significantly shorten the reaction time.[9][10]
-
Washing: After the reaction, wash the resin extensively with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to scavenge residual palladium.[8] Finally, wash with DMF and DCM.
-
Confirmation: The successful deprotection can be confirmed by mass spectrometry of a cleaved sample of the peptide.
Applications in Research and Drug Development
The use of this compound or Fmoc-Asp(Oall)-OH is particularly valuable for several advanced peptide synthesis applications:
-
On-Resin Cyclization: The deprotected side-chain carboxyl group can be used for on-resin lactam bridge formation with a side-chain amino group (e.g., from Lys or Orn), creating cyclic peptides with constrained conformations that can lead to improved bioactivity and stability.[8][9]
-
Peptide Modification: The free carboxyl group can serve as a handle for the attachment of various molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).
-
Synthesis of Branched Peptides: The side-chain can be used as an anchor point to synthesize branched or dendritic peptide structures.
-
Minimizing Side Reactions: For aspartic acid, using the OAll protecting group can help minimize the formation of aspartimide, a common side reaction in SPPS that can lead to impurities.[3]
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and logical workflows described in this guide.
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Workflow for On-Resin Allyl (Oall) Group Deprotection.
Caption: Logical Flow for On-Resin Peptide Cyclization.
References
- 1. This compound | 167368-90-3 | FF159439 | Biosynth [biosynth.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Fmoc-Asp(OAll)-OH [sobekbio.com]
- 6. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Asu(Oall)-OH
This technical guide provides a comprehensive overview of this compound, an amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). The document details its chemical properties, core applications, and a step-by-step experimental protocol for its use.
Introduction
This compound is a synthetic derivative of α-aminosuberic acid, a non-proteinogenic amino acid. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and proteomics. The molecule features two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and an allyl (Oall) ester for orthogonal side-chain protection. This dual-protection scheme offers significant advantages in the synthesis of complex peptides, allowing for selective deprotection and modification.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are essential for experimental design, including dissolution, reaction stoichiometry, and analytical characterization.
| Property | Data |
| Molecular Weight | 451.52 g/mol |
| Molecular Formula | C₂₆H₂₉NO₆ |
| CAS Number | 167368-90-3 |
| Appearance | White to off-white solid |
| Purity (HPLC) | Typically ≥98.0% |
| Storage Temperature | 2-8°C |
Core Concepts in Application
The utility of this compound stems from the strategic use of its protecting groups, which enables a high degree of control during peptide synthesis.
-
Fmoc Group (Nα-Protection): The Fmoc group shields the alpha-amino group of the amino acid. Its key feature is its lability to basic conditions (e.g., piperidine), allowing for its removal without affecting acid-labile side-chain protecting groups. This forms the basis of the iterative Fmoc-SPPS cycle.
-
Allyl Group (Side-Chain Protection): The allyl ester protects the side-chain carboxyl group of the aminosuberic acid residue. The allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin. It can be selectively removed under neutral conditions using a palladium(0) catalyst, a process known as orthogonal deprotection. This allows for specific modifications at the Asu side chain while the peptide remains attached to the solid support.
The combination of these protecting groups provides an orthogonal system, which is critical for minimizing side reactions and enabling the synthesis of modified or complex peptide structures.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Hunig's base)
-
Solvent: N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Washing solvents (e.g., DMF, Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, slightly less than 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
-
Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of the chemical processes and logic involved in using this compound.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy using this compound.
An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Protected Asparagine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis and purification of Fmoc-protected asparagine derivatives, which are crucial building blocks in solid-phase peptide synthesis (SPPS). Due to the ambiguity of "Fmoc-Asu(Oall)-OH", this guide will focus on a common and synthetically analogous transformation: the conversion of an N-Fmoc-L-aspartic acid derivative to an N-Fmoc-L-asparagine derivative. The principles and procedures outlined herein are widely applicable to the synthesis of various side-chain protected asparagine analogues.
Synthetic Strategy: Side-Chain Amidation of Fmoc-Aspartic Acid
The conversion of the side-chain carboxylic acid of aspartic acid to a carboxamide to form asparagine requires a multi-step synthetic approach. A key challenge is the selective modification of the side-chain (β-carboxyl group) in the presence of the α-carboxyl group. A robust strategy involves the protection of the α-carboxyl group, followed by activation of the β-carboxyl group for amidation, and subsequent deprotection of the α-carboxyl group.
A representative synthetic pathway is outlined below, starting from the commercially available Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH). This starting material has the β-carboxyl group protected as a tert-butyl ester, which needs to be selectively cleaved before amidation. A more direct approach, and the one detailed here, involves starting with an α-protected Fmoc-Asp derivative.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Fmoc-Asn-OH.
Experimental Protocols
The following protocols are detailed for the synthesis of Fmoc-L-Asn-OH starting from Fmoc-L-Asp-OBn (N-α-Fmoc-L-aspartic acid α-benzyl ester).
2.1. Activation of the β-Carboxyl Group of Fmoc-L-Asp-OBn
This step involves the selective activation of the side-chain carboxylic acid to facilitate nucleophilic attack by ammonia in the subsequent step. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt) to suppress side reactions.
Methodology:
-
Dissolve Fmoc-L-Asp-OBn (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.1 eq) to the solution and stir until it dissolves.
-
Add DCC (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
The formation of the active ester can be monitored by thin-layer chromatography (TLC).
-
The by-product, dicyclohexylurea (DCU), will precipitate out of the solution.
2.2. Side-Chain Amidation
The activated ester is then reacted with a source of ammonia to form the side-chain amide.
Methodology:
-
Filter the reaction mixture from the previous step to remove the precipitated DCU.
-
Cool the filtrate to 0 °C.
-
Bubble anhydrous ammonia gas through the solution for 20-30 minutes, or add a solution of ammonia in an organic solvent (e.g., 0.5 M ammonia in dioxane) in slight excess.
-
Seal the reaction vessel and allow it to stir at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting activated ester is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with a mild acid (e.g., 1 M HCl) to remove excess ammonia, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Fmoc-L-Asn-OBn.
2.3. Deprotection of the α-Carboxyl Group
The final step is the removal of the benzyl ester protecting group from the α-carboxyl to yield the final product, Fmoc-L-Asn-OH. This is typically achieved by catalytic hydrogenolysis.
Methodology:
-
Dissolve the crude Fmoc-L-Asn-OBn in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the combined filtrate to dryness to obtain the crude Fmoc-L-Asn-OH.
Purification of Fmoc-L-Asn-OH
The crude product often requires purification to meet the high-purity standards required for peptide synthesis. Recrystallization is a common and effective method.
Methodology:
-
Dissolve the crude Fmoc-L-Asn-OH in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water, or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold solvent (e.g., cold diethyl ether or a cold mixture of the recrystallization solvents) to remove residual impurities.
-
Dry the purified crystals under vacuum.
For impurities that are difficult to remove by crystallization, column chromatography on silica gel may be employed. A typical eluent system would be a gradient of methanol in dichloromethane.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Fmoc-Asn derivatives. The values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Step | Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) |
| Activation | Fmoc-L-Asp-OBn | 1.0 | DCM | 0 to RT | 5-7 |
| HOBt | 1.1 | ||||
| DCC | 1.1 | ||||
| Amidation | Activated Ester | 1.0 | DCM/Dioxane | 0 to RT | 12-16 |
| Ammonia | ~2.0 | ||||
| Deprotection | Fmoc-L-Asn-OBn | 1.0 | Methanol | RT | 2-4 |
| 10% Pd/C | 0.1 |
Table 2: Typical Yields and Purity
| Product | Step | Typical Yield (%) | Purity (%) |
| Fmoc-L-Asn-OBn | Amidation | 85-95 | >90 (crude) |
| Fmoc-L-Asn-OH | Deprotection | 90-98 | >95 (crude) |
| Purified Fmoc-L-Asn-OH | Recrystallization | 70-85 (overall) | >99 (by HPLC) |
Logical Relationships in Synthesis
The synthesis of Fmoc-Asn-OH from an appropriately protected aspartic acid derivative follows a logical progression of protection, activation, functional group interconversion, and deprotection.
Caption: Logical flow of the Fmoc-Asn-OH synthesis.
This guide provides a foundational understanding of the synthesis and purification of Fmoc-protected asparagine derivatives. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and the nature of the desired final product. Careful monitoring of each step and rigorous characterization of the final compound are essential for successful synthesis.
An In-depth Technical Guide to the Solubility of Fmoc-Asu(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-α-(9-Fluorenylmethyloxycarbonyl)-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility based on related compounds, detailed experimental protocols for in-house determination, and the contextual application of this building block in peptide synthesis.
Core Concepts: The Importance of Solubility in Peptide Synthesis
The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the solubility of the Fmoc-protected amino acid derivatives in the reaction solvent. Inadequate solubility can lead to a host of issues that compromise the efficiency of the synthesis and the purity of the final product:
-
Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its availability for the coupling reaction is limited, leading to incomplete incorporation and the formation of deletion sequences in the peptide chain.
-
Reduced Reaction Kinetics: Even at concentrations below the saturation point, poor solubility can result in slow coupling reactions, necessitating extended reaction times or the use of higher equivalents of reagents.
-
Aggregation: Some Fmoc-protected amino acids have a propensity to aggregate in solution, which can further reduce their effective concentration and hinder their reactivity.
Commonly used solvents in Fmoc-SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) due to their excellent solvating properties for a wide range of organic molecules.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in common organic solvents is not extensively documented. However, based on the behavior of structurally similar Fmoc-amino acids, a qualitative assessment can be made. Generally, Fmoc-protected amino acids, including those with allyl protecting groups, are expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO. It is important to note that anecdotal evidence for similar compounds, such as Fmoc-Asp(OAll)-OH, suggests that achieving high concentrations in these solvents can be challenging, and solutions may appear cloudy, indicating poor solubility.
Table 1: Qualitative and Comparative Solubility of Fmoc-Amino Acid Derivatives
| Compound | Solvent | Solubility | Observations and Remarks |
| This compound | DMF, NMP, DMSO | Expected to be soluble | No quantitative data is publicly available. Solubility should be determined empirically for the desired concentration. |
| Fmoc-Asp(OAll)-OH | DMF, DCM, DMSO, NMP | Poor solubility reported | Researchers have reported difficulty in dissolving this compound at concentrations typically used in SPPS (e.g., 1 mmol in 3.5 mL of DMF).[1] |
| Fmoc-Asp(OAll)-OH | Water, 1% Acetic Acid | Soluble | This information is from a product datasheet and may not be applicable to organic solvents used in SPPS.[2] |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for this compound in a specific solvent system, the following gravimetric method is a reliable approach.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation vials
-
Vacuum desiccator or drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
-
Equilibration:
-
Tightly seal the vial and place it in a constant temperature bath (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease stirring and allow the undissolved solid to sediment. Centrifugation at a high speed can be used to facilitate this process.
-
-
Sample Extraction:
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a syringe fitted with a filter to avoid transferring any solid particles.
-
-
Solvent Evaporation:
-
Transfer the supernatant to a pre-weighed evaporation vial.
-
Completely evaporate the solvent using a vacuum desiccator or a drying oven at a temperature that will not degrade the compound.
-
-
Calculation:
-
Once a constant weight is achieved, weigh the evaporation vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant withdrawn
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in SPPS, particularly for the synthesis of peptides requiring a linker or a point of modification. The allyl (All) protecting group on the side chain is orthogonal to the Fmoc and tert-butyl protecting groups commonly used in SPPS, allowing for selective deprotection and subsequent modification of the side chain on the solid support.
The following diagram illustrates a typical cycle in Fmoc-based SPPS where a protected amino acid like this compound would be incorporated.
Conclusion
References
Stability of Fmoc-Asu(Oall)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(Oall)-OH) under various conditions. Understanding the stability of this key building block is critical for its effective storage, handling, and application in solid-phase peptide synthesis (SPPS) to ensure the integrity and purity of the final peptide product.
Introduction to this compound
This compound is a derivative of aminosuberic acid, a non-proteinogenic amino acid used as a versatile linker or spacer in peptide chemistry. It is protected at the α-amino group with the base-labile Fmoc group and at the side-chain carboxyl group with the allyl (Oall) group, which can be removed under specific, mild, and orthogonal conditions. The orthogonality of these protecting groups is fundamental to its utility in complex peptide synthesis.
Core Stability Profile
The stability of this compound is primarily dictated by the chemical properties of its two key protecting groups: the Fmoc group and the allyl ester.
-
Fmoc Group: This group is stable under acidic and neutral conditions but is susceptible to cleavage by bases, particularly secondary amines like piperidine.[1]
-
Allyl (Oall) Ester Group: The allyl ester is known for its stability across a wide pH range, including the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc-group removal.[2][3] Its cleavage requires a specific palladium(0) catalyst and a scavenger under neutral conditions.[2][3]
This orthogonal stability allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[2]
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, the following tables summarize the expected stability based on the known behavior of Fmoc and allyl protecting groups under various chemical and physical conditions. These tables are intended to guide storage, handling, and reaction condition selection.
Table 1: Chemical Stability in Common Solvents and Reagents at Room Temperature (20-25°C)
| Condition | Reagent/Solvent | Expected Stability of Fmoc Group | Expected Stability of Oall Group | Remarks |
| Acidic | 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | High | High | Standard conditions for cleavage from very acid-labile resins; both groups are stable.[1][4] |
| 95% Aqueous Trifluoroacetic Acid (TFA) | High | High | Standard final cleavage conditions for Boc-SPPS; both groups are generally stable.[1] | |
| Acetic Acid | High | High | Stable in the presence of mild acids. | |
| Basic | 20% Piperidine in Dimethylformamide (DMF) | Low (Cleaved) | High | Standard Fmoc deprotection conditions. The allyl ester is stable.[2][3] |
| 1-5% N,N-Diisopropylethylamine (DIPEA) in DMF | Moderate to Low | High | Stability is dependent on concentration, temperature, and duration of exposure.[1] Partial cleavage can occur. | |
| Neutral | Dimethylformamide (DMF), Dichloromethane (DCM) | High (if amine-free) | High | Must use high-purity, amine-free solvents to prevent premature Fmoc deprotection. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] + Scavenger (e.g., Phenylsilane) in DCM/DMF | High | Low (Cleaved) | Standard conditions for allyl group removal. The Fmoc group is stable under these mild, neutral conditions.[2][3] | |
| Reducing | H₂/Pd on Carbon | Moderate to Low | Moderate to Low | Stability of Fmoc to hydrogenolysis is debated and should be tested for specific cases.[1][5] The allyl double bond can be reduced. |
Table 2: Thermal and Photolytic Stability
| Condition | Parameter | Expected Stability | Recommendations & Remarks |
| Temperature | -20°C to 8°C | High | Recommended long-term storage condition for solid material. [6] |
| Room Temperature (20-25°C) | Moderate | Acceptable for short-term storage (days) if protected from moisture and light.[7] | |
| 40°C | Low to Moderate | Degradation is expected to accelerate. Avoid prolonged exposure. | |
| >100°C | Very Low | Thermal cleavage of the Fmoc group can occur, even in the absence of a base.[8] | |
| Light | UV or Prolonged Daylight Exposure | Low | The Fmoc group is known to be light-sensitive, especially when in solution.[6][9] Store in amber vials or protected from light. |
Experimental Protocols
To allow researchers to perform their own stability studies, the following detailed experimental protocols are provided.
Protocol for Assessing Chemical Stability
Objective: To quantify the degradation of this compound under specific chemical conditions (e.g., acidic, basic) over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Incubation:
-
For each condition to be tested (e.g., 20% piperidine in DMF, 5% TFA in DCM), add a known volume of the stock solution to the test solution to achieve a final concentration of 0.1 mg/mL.
-
Maintain the solutions at a constant temperature (e.g., 25°C).
-
-
Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching: Immediately quench the reaction to prevent further degradation.
-
For basic solutions, quench with a dilute acid solution (e.g., 1% TFA in water).
-
For acidic solutions, quench with a dilute basic solution (e.g., 1% DIPEA in water).
-
-
Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using the HPLC method described in section 4.3.
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the time-zero sample.
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions. This is a crucial step in developing stability-indicating analytical methods.[10][11]
Methodology:
-
Prepare Samples: Prepare separate samples of this compound (e.g., 1 mg/mL in acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solid sample at 80°C for 24 hours. Dissolve in solvent before analysis.
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization/Preparation: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS to separate and identify the parent compound and any degradation products.
HPLC Method for Purity and Stability Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm and 301 nm (for Fmoc group).
-
Injection Volume: 10 µL.
Visualizations of Key Processes
The following diagrams illustrate the key chemical transformations and workflows associated with the use of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Chemical pathway for the base-catalyzed removal of the Fmoc protecting group.
Caption: Palladium-catalyzed removal of the side-chain allyl (Oall) protecting group.
Conclusion
This compound is a robust building block for peptide synthesis when handled and stored correctly. Its stability is governed by the orthogonal nature of the Fmoc and allyl protecting groups. The Fmoc group is sensitive to basic conditions, temperature, and light, while the allyl ester group is stable under most standard SPPS conditions but can be selectively removed using a palladium catalyst. By adhering to the recommended storage conditions and utilizing the provided analytical protocols to monitor purity, researchers can ensure the integrity of this reagent, leading to higher quality and more reliable outcomes in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chimia.ch [chimia.ch]
- 9. benchchem.com [benchchem.com]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharminternational.com [biopharminternational.com]
An In-Depth Technical Guide to Fmoc-Asu(Oall)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and the development of sophisticated peptide-based therapeutics, the use of modified amino acids is a cornerstone for innovation. Among these, Fmoc-L-α-Aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH) has emerged as a critical building block for the synthesis of conformationally constrained peptides. This unnatural amino acid derivative, featuring an eight-carbon backbone, is instrumental in creating lactam-bridged cyclic peptides. The strategic incorporation of this compound allows for the introduction of structural rigidity, which can significantly enhance a peptide's biological activity, metabolic stability, and receptor selectivity.
This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS).
Core Concepts: The Role of Orthogonal Protection
The utility of this compound in peptide synthesis is fundamentally linked to the principle of orthogonal protection . In SPPS, various protecting groups are employed to mask reactive functional groups and direct the sequence of amide bond formation. An orthogonal protection strategy allows for the selective removal of one type of protecting group under specific conditions, without affecting others.
This compound embodies this principle perfectly:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for stepwise elongation of the peptide chain.
-
The Allyl (All) ester protects the γ-carboxyl group of the aminosuberic acid side chain. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild conditions using a palladium(0) catalyst.
-
The remaining side-chain protecting groups on other amino acids (e.g., tBu, Boc, Trt) are typically acid-labile and are removed during the final cleavage from the solid support.
This orthogonality is the key to synthesizing lactam-bridged peptides, where the deprotected side chains of this compound and another amino acid (commonly a lysine derivative) can be cyclized while the peptide is still attached to the resin.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.
| Property | Value |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid |
| CAS Number | 167368-90-3 |
| Molecular Formula | C₂₆H₂₉NO₆ |
| Molecular Weight | 451.52 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥98% (HPLC) |
| Storage Temperature | 2-8°C, inert atmosphere |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent formation of a lactam bridge. These protocols are generalized and may require optimization based on the specific peptide sequence and solid support used.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall workflow for synthesizing a lactam-bridged cyclic peptide using this compound is depicted below.
Coupling of this compound
Standard coupling protocols for Fmoc-amino acids are generally applicable to this compound. The use of aminium/uronium-based coupling reagents such as HBTU or HATU is common.
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
DMF (N,N-Dimethylformamide) as solvent
-
-
Protocol:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound by dissolving it with the coupling reagent and base in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF to remove excess reagents.
-
Selective On-Resin Allyl Deprotection
This step is crucial for exposing the γ-carboxyl group for subsequent cyclization. It is performed after the linear peptide sequence has been assembled.
-
Reagents:
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.1-0.25 equivalents)
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃), N,N'-dimethylbarbituric acid) (15-20 equivalents)
-
Anhydrous, degassed solvent (e.g., DCM or THF)
-
-
Protocol:
-
Wash the peptide-resin with DCM.
-
Prepare a solution of the palladium catalyst and the allyl scavenger in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction can be repeated to ensure complete deprotection.
-
Wash the resin extensively with the solvent, followed by DMF, to remove all traces of the catalyst and scavenger.
-
On-Resin Lactam Bridge Formation
Following the deprotection of the allyl group on the Asu side chain and the side chain of another amino acid (e.g., the ε-amino group of a Lysine derivative), the intramolecular cyclization is performed.
-
Reagents:
-
Coupling reagent (e.g., HBTU, PyAOP, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
DMF
-
-
Protocol:
-
Swell the peptide-resin with the deprotected side chains in DMF.
-
Add the coupling reagent and base to the resin suspension.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[1] Microwave-assisted cyclization can significantly reduce the reaction time to as little as 10 minutes.[1]
-
Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF.
-
Cleavage, Deprotection, and Purification
The final step involves cleaving the cyclic peptide from the solid support and removing any remaining acid-labile side-chain protecting groups.
-
Reagents:
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
-
Protocol:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).[2]
-
Lyophilize the pure fractions to obtain the final product.
-
Logical Relationships in Lactam Bridge Formation
The sequence of deprotection and coupling steps is critical for the successful synthesis of a lactam-bridged peptide. The following diagram illustrates the logical flow of the key transformations on the resin.
Conclusion
This compound is a powerful and versatile tool in the repertoire of peptide chemists. Its well-defined orthogonal protection scheme enables the reliable synthesis of conformationally constrained, lactam-bridged cyclic peptides. The enhanced stability and potentially increased bioactivity of these cyclic peptides make them highly attractive candidates for drug discovery and development. By understanding the core principles of its application and adhering to optimized experimental protocols, researchers can effectively leverage this compound to advance the frontiers of peptide science and therapeutics.
References
The Strategic Role of the Allyl Protecting Group in Fmoc-Asu(Oall)-OH for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide science, the synthesis of complex and modified peptides is paramount for advancements in drug discovery and development. The strategic use of orthogonal protecting groups is fundamental to achieving high-purity, complex peptide structures. Among the arsenal of available tools, Fmoc-Asu(Oall)-OH emerges as a valuable building block, offering unique capabilities for the synthesis of branched, cyclic, and otherwise modified peptides. This technical guide provides a comprehensive overview of the pivotal role of the allyloxycarbonyl (Oall) protecting group in this compound, detailing its application, deprotection protocols, and strategic advantages in solid-phase peptide synthesis (SPPS).
Core Principles: Orthogonality and the Function of Protecting Groups in this compound
Solid-phase peptide synthesis relies on a meticulously planned sequence of coupling and deprotection steps. The success of synthesizing complex peptides hinges on the principle of orthogonal protection , where different protecting groups can be selectively removed under distinct chemical conditions without affecting others. In the case of this compound, three key components dictate its utility:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a temporary, base-labile protecting group for the α-amino group of the aminosuberic acid (Asu) backbone. It is cleaved at each cycle of peptide chain elongation using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Asu (Aminosuberic acid): This non-proteinogenic amino acid possesses a long aliphatic side chain terminating in a carboxylic acid. This bifunctional nature makes it an ideal component for introducing branching points, forming lactam bridges for cyclization, or for conjugation to other molecules, such as drug payloads.
-
Oall (Allyloxycarbonyl) group: This is an auxiliary, or side-chain, protecting group for the terminal carboxylic acid of the Asu side chain. The Oall group is the cornerstone of the unique applications of this amino acid derivative. It is stable to the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) typically used for the final cleavage of the peptide from the solid support and the removal of other common side-chain protecting groups like tert-butyl (tBu).[1][2] This orthogonality allows for the selective deprotection of the Asu side chain at any desired stage of the synthesis.
The chemical structure of this compound is depicted below, illustrating the arrangement of these functional groups.
In lieu of a live chemical structure rendering, a placeholder image is used in the DOT script. A visual representation would show the Fmoc group attached to the alpha-amine of aminosuberic acid, with the side-chain carboxyl group protected by the Oall group.
Caption: Chemical structure of this compound.
Data Presentation: Quantitative Analysis of Oall Deprotection
The selective removal of the Oall group is a critical step that enables the subsequent modification of the Asu side chain. This deprotection is typically achieved through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. The efficiency of this reaction is influenced by the choice of catalyst, scavenger, and reaction conditions. The following table summarizes quantitative data from various reported protocols for on-resin allyl-based deprotection.
| Catalyst (equivalents) | Scavenger (equivalents) | Solvent | Conditions | Deprotection Purity/Yield | Reference |
| Pd(PPh₃)₄ (0.1-0.25) | Phenylsilane (PhSiH₃) (20) | DCM | 2 x 20 min, RT | >95% (qualitative) | [3] |
| Pd(PPh₃)₄ (0.1 per Alloc) | Phenylsilane (PhSiH₃) (25 per Alloc) | DCM | 3 x 1 h, RT | Not specified | [1] |
| Pd(PPh₃)₄ (0.3) | N-methylmorpholine (NMM) / Acetic Acid | CHCl₃ | 20-60 min, RT | Not specified | [4] |
| Pd(PPh₃)₄ (1.0) | Phenylsilane (PhSiH₃) (5) | DMF/CH₂Cl₂ | 2 x 1 h, RT | Not specified | [5] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF | 2 x 5 min, 38°C (Microwave) | >98% | [6] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Oall Group using Palladium(0) Catalysis
This protocol outlines a standard method for the selective removal of the Oall protecting group from the Asu side chain of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an Asu(Oall) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
-
Shaker or manual agitation setup
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a suitable reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min) to remove any residual solvents or reagents from previous steps.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.1-0.25 equivalents relative to resin loading) in DCM. To this solution, add the scavenger, phenylsilane (e.g., 20 equivalents).
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen peptide-resin.
-
Agitation: Gently agitate the resin suspension under an inert atmosphere at room temperature. The reaction time can vary, but a typical procedure involves two treatments of 20-30 minutes each.
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin extensively. A recommended washing sequence is:
-
DCM (5 x 1 min)
-
0.5% Sodium diethyldithiocarbamate in DMF (2 x 15 min) to scavenge residual palladium
-
DMF (5 x 1 min)
-
DCM (5 x 1 min)
-
-
Confirmation of Deprotection: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the Oall group.
Protocol 2: On-Resin Lactam Bridge Formation via the Asu Side Chain
Following the successful deprotection of the Oall group, the now-free carboxylic acid on the Asu side chain can be coupled with a deprotected side-chain amine (e.g., from a Lysine or Ornithine residue) to form a cyclic peptide.
Materials:
-
Peptide-resin with a deprotected Asu side-chain carboxylic acid and a deprotected side-chain amine
-
Coupling reagents (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin from Protocol 1 is thoroughly washed and swelled in DMF.
-
Cyclization Cocktail Preparation: In a separate vial, dissolve the coupling reagent (e.g., 3 equivalents) and a base (e.g., 6 equivalents) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin.
-
Agitation: Agitate the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the peptide sequence and the size of the ring being formed.
-
Monitoring: The progress of the cyclization can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.
Caption: Conceptual pathway for the deprotection of the Oall group.
Caption: Experimental workflow for the synthesis of a side-chain cyclized peptide.
Applications in Drug Development
The ability to selectively deprotect the Asu side chain opens up a myriad of possibilities for the design and synthesis of advanced peptide-based therapeutics.
-
Branched Peptides: By deprotecting the Asu side chain, a second peptide chain can be synthesized, leading to the formation of branched peptides. This is particularly useful for creating synthetic vaccines, where multiple copies of an epitope can be presented on a single scaffold, potentially enhancing immunogenicity.[7][8]
-
Cyclic Peptides: The formation of a lactam bridge between the Asu side chain and another amino acid side chain (e.g., lysine) can be used to create cyclic peptides.[6][9] Cyclization can improve the metabolic stability of peptides, enhance their receptor binding affinity, and constrain their conformation to a more bioactive state.
-
Peptide-Drug Conjugates (PDCs): The free carboxylic acid on the Asu side chain, after Oall deprotection, serves as a convenient handle for the attachment of other molecules. This includes linkers for conjugating cytotoxic drugs to targeting peptides, a strategy employed in the development of PDCs for cancer therapy.[10][11] The Asu moiety can act as a stable and defined point of attachment for the drug payload.
Conclusion
This compound is a powerful and versatile tool in the repertoire of the modern peptide chemist. The orthogonal nature of the Oall protecting group provides the necessary flexibility to synthesize complex peptide architectures that are often inaccessible through standard linear synthesis. Its application in the creation of branched peptides, cyclic peptides, and peptide-drug conjugates underscores its importance in the ongoing efforts to develop novel and more effective peptide-based therapeutics. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge to effectively harness the potential of this valuable building block in their drug discovery and development endeavors.
References
- 1. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kohan.com.tw [kohan.com.tw]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
A Technical Guide to the Fmoc Protecting Group in Peptide Synthesis
Abstract: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its defining feature is its lability under mild basic conditions, which allows for an orthogonal protection strategy that has become the preferred method for synthesizing a vast range of peptides, from basic research to pharmaceutical production.[2][3] This guide provides an in-depth analysis of the Fmoc group, including its chemical principles, detailed experimental protocols for its application, quantitative data for reaction monitoring, and a discussion of its advantages in automated synthesis.
Introduction to the Fmoc Group
Developed in the late 1970s by Atherton and Sheppard, Fmoc chemistry revolutionized peptide synthesis by offering a milder alternative to the harsher, acid-based conditions of Boc (tert-butoxycarbonyl) chemistry.[3] The Fmoc group temporarily blocks the α-amino group of an amino acid, preventing self-polymerization and other unwanted side reactions during peptide bond formation.[2][4] Its key advantage lies in its stability to acids and its rapid removal by weak bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This orthogonality allows for the use of acid-labile protecting groups for amino acid side chains, which remain intact during the cyclical removal of the N-terminal Fmoc group and are only cleaved during the final peptide-resin cleavage step with a strong acid like trifluoroacetic acid (TFA).[2]
Chemical Principles and Mechanisms
Protection of Amino Acids
The Fmoc group is introduced onto the primary or secondary amine of an amino acid through a nucleophilic substitution reaction. The most common reagents for this process are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5][6] The reaction is typically carried out under basic conditions, such as aqueous sodium carbonate or pyridine in an organic solvent.[2][7]
The mechanism involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.[7]
Caption: Reaction scheme for the protection of an amino acid with an Fmoc group.
Deprotection of the Fmoc Group
The removal of the Fmoc group is the critical repetitive step in Fmoc-SPPS and proceeds via a base-catalyzed β-elimination mechanism.[8][9] A secondary amine, most commonly piperidine, acts as the base to abstract the relatively acidic proton from the C9 position of the fluorenyl ring system.[9][10] This abstraction forms a carbanion intermediate.[9]
The unstable intermediate then undergoes elimination, cleaving the C-O bond to release the free amine of the peptide (as a carbamic acid which rapidly decarboxylates), carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[4][9] The excess piperidine in the reaction mixture then acts as a nucleophile to trap the DBF, forming a stable DBF-piperidine adduct.[4][10] This scavenging step is crucial as it prevents the reactive DBF from participating in side reactions with the growing peptide chain.[4]
Caption: Mechanism of Fmoc deprotection by piperidine.[9]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS is a cyclical process that allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[11][12] This solid-phase approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[3][12]
A typical cycle consists of four main steps:
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a 20% piperidine in DMF solution.[11][13]
-
Washing: The resin is thoroughly washed with DMF to remove the DBF-piperidine adduct and excess piperidine.[12]
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., using coupling reagents like HBTU/HOBt) and added to the resin to form a new peptide bond with the newly freed N-terminal amine.[11]
-
Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling byproducts.[12]
This cycle is repeated until the desired peptide sequence is fully assembled.
Caption: Workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12]
Quantitative Data and Reaction Monitoring
A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step quantitatively in real-time.[2] The DBF-piperidine adduct has a strong UV absorbance maximum at approximately 301 nm.[8] By measuring the absorbance of the solution drained from the reactor after the deprotection step, one can confirm the reaction's completion and even calculate the loading of the first amino acid on the resin.[8][9]
| Parameter | Value / Condition | Purpose / Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard and effective for rapid Fmoc removal.[14] |
| Alternative Reagents | 5% Piperazine / 1% DBU / 1% Formic Acid in DMF | Avoids the use of the more regulated piperidine.[5] |
| Deprotection Time | 2 x 5-10 minutes | A two-step deprotection is often used to ensure completeness.[9] |
| UV Monitoring Wavelength | ~301 nm | For quantitative monitoring of the DBF-piperidine adduct.[8] |
| Coupling Reagents | HCTU, HBTU, HATU | Common activators for the incoming amino acid.[15][16] |
| Coupling Time | 30 - 60 minutes | Varies based on amino acids; can be monitored with a completion test (e.g., Kaiser test).[9] |
| Final Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Cleaves peptide from resin and removes side-chain protecting groups.[11] |
| Cleavage Time | 2 - 3 hours | Standard duration for complete cleavage at room temperature.[11] |
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid (General Procedure)
Objective: To attach the Fmoc protecting group to the α-amino group of a free amino acid.
Materials:
-
Free amino acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Aqueous citric acid
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1 equivalent) in dioxane to the amino acid solution while stirring.
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of ~2 with aqueous citric acid to precipitate the Fmoc-amino acid.
-
Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.[17]
Protocol for Fmoc Deprotection in SPPS
Objective: To remove the Fmoc group from the N-terminus of the resin-bound peptide.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF.
-
DMF (peptide synthesis grade)
-
SPPS reaction vessel
Procedure:
-
Swell the Fmoc-peptidyl-resin in DMF for 15-30 minutes in the reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (approx. 10 mL per gram of resin) to the vessel and agitate for 3-5 minutes.[8][13]
-
Drain the solution. The drained solution can be collected for UV analysis if desired.
-
Add a second portion of the deprotection solution and agitate for an additional 5-10 minutes to ensure complete removal.[9][13]
-
Drain the solution and wash the resin thoroughly with several portions of DMF (e.g., 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[15] The resin is now ready for the next coupling step.
Conclusion
The Fmoc protecting group is an indispensable tool in modern organic chemistry, particularly for solid-phase peptide synthesis.[1][11] Its base lability provides a mild, orthogonal, and highly efficient method for peptide chain elongation.[2] The ability to monitor the deprotection step quantitatively via UV spectrophotometry, combined with its compatibility with automated synthesis platforms, has cemented Fmoc chemistry as the dominant strategy for producing high-purity peptides for a wide array of scientific and therapeutic applications.[1][] A thorough understanding of its underlying mechanisms and protocols is essential for any researcher aiming to synthesize complex peptides successfully.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. tandfonline.com [tandfonline.com]
A Technical Guide to the Incorporation of Fmoc-Asu(Oall)-OH for Advanced Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for developing novel molecules with enhanced therapeutic properties. UAAs can introduce unique side-chain functionalities, conformational constraints, and resistance to proteolytic degradation. Fmoc-L-α-Aminosuberic acid(δ-allyl ester)-OH, abbreviated as Fmoc-Asu(Oall)-OH, is a key UAA that enables sophisticated peptide modifications, most notably on-resin side-chain cyclization to form lactam bridges.
This technical guide provides an in-depth overview of this compound, focusing on its application within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will detail the underlying principles of its orthogonal protection scheme, provide comprehensive experimental protocols for its incorporation and subsequent modification, and present its applications in creating structurally complex and biologically active peptides.
The Principle of Orthogonal Protection: Fmoc vs. Alloc
The utility of this compound hinges on its dual-protection system, which is orthogonal within the context of Fmoc-SPPS.[1][] An orthogonal protection strategy allows for the selective removal of one type of protecting group under specific conditions while other protecting groups remain intact.[3]
-
Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This group protects the alpha-amine of the amino acid. It is labile to weak bases, typically a 20% solution of piperidine in DMF, and is removed at the beginning of each coupling cycle to allow for peptide chain elongation.[4]
-
Side-Chain Alloc Group (Allyloxycarbonyl): This group protects the δ-carboxyl group of the aminosuberic acid side chain. It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final resin cleavage.[3] The Alloc group is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5][6]
This orthogonality is the key to performing on-resin, side-chain specific modifications after the linear peptide has been fully assembled.
Figure 1: Experimental workflow for incorporating this compound and subsequent on-resin cyclization.
Experimental Protocols
Protocol for Incorporation of this compound in SPPS
The coupling of this compound follows standard SPPS procedures. Due to the bulky nature of the side chain, using a highly efficient coupling reagent is recommended to ensure complete incorporation.[7]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]
-
If starting a new synthesis, perform the initial Fmoc deprotection of the pre-loaded resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate this compound by dissolving it with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for the recommended time (see Table 1).
-
Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
3. Washing:
-
After complete coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.[4]
The peptide is now ready for the next Fmoc deprotection and coupling cycle.
| Coupling Reagent | Class | Equivalents (AA:Reagent:Base) | Typical Time (min) | Coupling Efficiency | Notes |
| HATU | Aminium/Uronium | 1 : 0.95 : 2 | 20 - 45 | > 99.5% | Highly reactive, excellent for hindered couplings with low racemization.[7] |
| HBTU | Aminium/Uronium | 1 : 0.95 : 2 | 30 - 60 | 98 - 99.5% | Fast and efficient, a widely used standard.[7] |
| DIC/Oxyma | Carbodiimide | 1 : 1 : 1 | 60 - 120 | 95 - 99% | Cost-effective; Oxyma Pure is used as an additive to suppress racemization.[9] |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 30 - 60 | 98 - 99% | Efficient with no risk of guanidinylation side reactions.[4] |
| Data extrapolated from general performance of coupling reagents in SPPS for hindered amino acids.[7] |
Protocol for Selective On-Resin Deprotection of the Alloc Group
This procedure uses a palladium(0) catalyst to remove the Alloc protecting group, exposing the side-chain carboxylic acid. The reaction is sensitive to air and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
1. Resin Preparation:
-
After the linear peptide sequence is fully assembled, wash the peptide-resin with DCM (5 times) and dry it under vacuum for 15-30 minutes.
2. Deprotection Reaction:
-
Swell the resin in an appropriate solvent (e.g., DCM or a CHCl₃/AcOH/NMM mixture).
-
Prepare the deprotection cocktail in a separate, dry flask under an inert atmosphere. Dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and a scavenger (e.g., Phenylsilane, 20 eq.) in the reaction solvent.[5]
-
Add the deprotection cocktail to the peptide-resin.
-
Agitate the suspension gently at room temperature for the specified duration. The reaction can be repeated to ensure complete removal. Microwave irradiation (e.g., 40°C for 5-10 minutes) can significantly accelerate the deprotection.[6]
3. Post-Deprotection Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is: DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to chelate residual palladium), DMF (5x), and finally DCM (5x).[10]
The resin-bound peptide now possesses a free side-chain carboxylic acid at the Asu residue, ready for modification.
| Catalyst System | Scavenger | Equivalents (Catalyst:Scavenger) | Solvent | Typical Time | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.25 : 15-20 | DCM or DMF | 2 x 20 min (RT) or 2 x 5 min (40°C, MW) | [5][6] |
| Pd(PPh₃)₄ | N-Methylaniline | 1 : 28 | DMF or THF | 2 hours (RT) | [10] |
| Pd(PPh₃)₄ | Dimethylamine borane | 0.25 : 40 | DCM | 40 min (RT) | [5] |
| Equivalents are relative to the peptide-resin loading. |
Protocol for On-Resin Lactam Bridge Formation
This protocol describes the intramolecular cyclization between the newly deprotected Asu side-chain carboxyl group and a deprotected side-chain amine (e.g., from a Lysine or Ornithine residue).
1. Amine Side-Chain Deprotection:
-
The side-chain protecting group of the corresponding amine-containing amino acid (e.g., Lys(Boc)) must be removed. For a Boc group, treat the resin with a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM for 2 x 15 minutes.[11]
-
Wash the resin thoroughly with DCM, neutralize with 10% DIPEA in DMF, and wash again with DMF.
2. Intramolecular Cyclization (Lactamization):
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HBTU/HOBt/DIPEA or PyAOP/HOAt/NMM) in DMF. Using high-efficiency, low-racemization reagents is crucial.[11][12]
-
Agitate the reaction at room temperature for 12-24 hours. The reaction is typically performed under high dilution principles to favor intramolecular over intermolecular reactions.
-
Monitor the reaction by cleaving a small sample of beads and analyzing via HPLC-MS.
3. Final Cleavage and Purification:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the cyclic peptide using reverse-phase HPLC.
Figure 2: Key steps in the on-resin lactamization process using Asu and Lys.
Applications in Drug Development
The primary application of this compound is the synthesis of side-chain cyclized ("stapled") peptides. Peptide cyclization is a powerful strategy in drug design for several reasons:
-
Enhanced Stability: Cyclic peptides are often significantly more resistant to degradation by exopeptidases and endopeptidases compared to their linear counterparts, leading to a longer plasma half-life.[11]
-
Conformational Rigidity: The lactam bridge constrains the peptide backbone, reducing its conformational flexibility. This can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.[13][14]
-
Improved Pharmacokinetics: The constrained structure and potential to mask polar groups can improve properties like membrane permeability, which is a major challenge for peptide therapeutics.[15]
These advantages have made lactam-bridged peptides, synthesized using building blocks like this compound, attractive candidates for developing therapeutics against a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. genscript.com [genscript.com]
- 16. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-Asu(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone for the chemical synthesis of peptides. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The incorporation of non-canonical amino acids, such as α-aminosuberic acid (Asu), offers a powerful tool for modifying peptide structure and function, including the introduction of sites for cyclization or conjugation.
This document provides a detailed protocol for the incorporation of Fmoc-Asu(Oall)-OH into a peptide sequence using manual Fmoc-SPPS. The γ-allyl (Oall) ester on the suberic acid side chain serves as an orthogonal protecting group. This allyl group is stable to the basic conditions required for Nα-Fmoc removal (piperidine) and the strong acidic conditions used for final peptide cleavage from the resin (trifluoroacetic acid), but it can be selectively removed on-resin using a palladium(0) catalyst. This selective deprotection allows for site-specific modification of the peptide, such as lactam bridge formation or the attachment of other molecules.
Key Applications
The incorporation of Asu(Oall) into peptides is particularly valuable for:
-
On-resin lactam cyclization: After selective deprotection of the Oall group, the resulting free carboxylic acid can be coupled with a deprotected side-chain amine (e.g., from Lys, Orn, Dab, or Dap) to form a cyclic peptide.
-
Branched peptide synthesis: The deprotected side-chain carboxyl group can serve as an anchor point for the synthesis of a second peptide chain.
-
Conjugation: The free carboxyl group can be used for the attachment of reporter molecules, lipids, or other functionalities to the peptide.
Data Presentation: Reagents and Conditions
The following table summarizes the typical reagents, their equivalents, and reaction times for the key steps in the synthesis of a peptide containing this compound.
| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Typical Reaction Time |
| Resin Swelling | N,N-Dimethylformamide (DMF) | - | 30-60 minutes |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 minutes |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 | 1-2 hours |
| Coupling Reagent (e.g., HATU/HBTU) | 2.9-4.5 | 1-2 hours | |
| Base (e.g., DIPEA/NMM) | 6-10 | 1-2 hours | |
| Alloc (Oall) Deprotection | Pd(PPh₃)₄ | 0.1-0.2 | 1-2 hours |
| Phenylsilane (PhSiH₃) | 10-25 | 1-2 hours | |
| Dichloromethane (DCM), anhydrous | - | 1-2 hours | |
| Final Cleavage | Trifluoroacetic Acid (TFA) | 95% (v/v) | 2-3 hours |
| Triisopropylsilane (TIS) | 2.5% (v/v) | 2-3 hours | |
| Water (H₂O) | 2.5% (v/v) | 2-3 hours |
Experimental Protocols
This section provides detailed step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating this compound. These protocols are based on standard Fmoc/tBu strategy.[1][2]
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a fritted reaction vessel.[3][4]
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for 30-60 minutes at room temperature with occasional agitation.[5]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[6]
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][6]
Protocol 3: Amino Acid Coupling (Incorporation of this compound)
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in a minimal amount of DMF.[3][8]
-
Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents) to the amino acid solution to activate it.[8][9] Allow the mixture to pre-activate for 1-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a qualitative Kaiser test.[10] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.[9] If the test is positive (blue beads), the coupling step should be repeated.[9][10]
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[8]
This cycle of deprotection (Protocol 2) and coupling (Protocol 3) is repeated for each subsequent amino acid in the peptide sequence.
Protocol 4: On-Resin Alloc (Oall) Side-Chain Deprotection
Note: This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood to prevent oxidation of the palladium catalyst.
-
After the desired peptide sequence is assembled, wash the peptide-resin thoroughly with anhydrous DCM and dry it under vacuum.[11]
-
In a separate, dry flask, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents) and phenylsilane (PhSiH₃) (10-25 equivalents) in anhydrous and deoxygenated DCM.[11][12]
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[11][13] The reaction is typically repeated once or twice to ensure complete deprotection.[12]
-
Once the deprotection is complete, drain the solution and wash the resin thoroughly with DCM, DMF, and then DCM again to remove the catalyst and scavenger byproducts.[11] The resin is now ready for on-resin modification (e.g., cyclization) or final cleavage.
Protocol 5: Final Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under vacuum for at least 1 hour.[11][14]
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[13][14] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of other side-chain protecting groups (e.g., tBu, Boc, Trt).[15]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[14]
-
Agitate the mixture at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram
Caption: Workflow for SPPS incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. biomatik.com [biomatik.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Coupling of Fmoc-Asu(Oall)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Asu(Oall)-OH, or N-α-Fmoc-L-α-aminosuberic acid-γ-allyl ester, is a valuable building block in Solid-Phase Peptide Synthesis (SPPS). It is an eight-carbon dicarboxylic amino acid derivative where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain carboxyl group is protected by an allyl (All) ester. The allyl protecting group is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the base-labile Fmoc group, making it particularly useful for the on-resin synthesis of cyclic peptides, branched peptides, or for site-specific conjugation after selective deprotection.
The successful incorporation of this compound into a growing peptide chain depends on the efficient activation of its α-carboxyl group and subsequent coupling to the N-terminal amine of the peptide-resin. While not considered a severely sterically hindered amino acid, the choice of coupling method is critical to ensure high coupling efficiency, minimize side reactions, and maintain the integrity of the final peptide product.
This document provides a comparative overview of common coupling reagents and detailed protocols for the incorporation of this compound using standard Fmoc-SPPS methodologies.[1]
Comparative Performance of Common Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions. For an amino acid like this compound, several standard coupling reagents can be employed effectively. The following table summarizes the general performance characteristics of recommended reagents based on their known reactivity and efficiency in SPPS.[2]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Reactivity/Efficiency | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 15 - 45 minutes | Very High | Fast reaction kinetics; highly effective for standard and challenging couplings.[3][4] | Higher cost; can cause guanidinylation of the N-terminus if used in large excess or with prolonged pre-activation.[3][5] |
| HBTU | Aminium/Uronium Salt | 20 - 60 minutes | High | Widely used, cost-effective, and efficient for most standard couplings.[6] | Less reactive than HATU; potential for side reactions similar to other uronium salts.[2][6] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 minutes | Moderate to High | Cost-effective; low risk of racemization when used with HOBt.[4][7] | Slower reaction rates compared to onium salts; formation of N-acylurea byproduct is possible.[8] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 minutes | High | Excellent suppression of racemization; safer alternative to HOBt.[8][9] | Slower reaction rates compared to onium salts.[8] |
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis and assume a standard workflow on a swollen resin support in N,N-Dimethylformamide (DMF). Reagent equivalents are based on the initial loading of the resin.
General SPPS Workflow: Fmoc Deprotection
This procedure must be performed before each coupling cycle to expose the N-terminal amine.
-
Resin Treatment: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 3 minutes and drain the reaction vessel.
-
Main Deprotection: Add fresh 20% piperidine in DMF and agitate the mixture for 10-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual reagents.[10] The peptide-resin is now ready for the coupling step.
Protocol 1: High-Reactivity Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times, or for sequences known to be challenging.[10]
Materials:
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)[10]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[10]
-
DMF (Peptide Synthesis Grade)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Following the general Fmoc deprotection and washing protocol, ensure the peptide-resin is well-solvated in DMF.
-
Activation Solution: In a separate reaction vessel, dissolve this compound and HATU in DMF.
-
Pre-activation: Add DIPEA to the activation solution and vortex the mixture. Allow pre-activation to proceed for 1-5 minutes. A color change to yellow is often observed.[10]
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction's completion using a qualitative method like the Kaiser test.[11] A negative test (yellow beads) indicates a complete reaction. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Protocol 2: Standard Coupling with HBTU
This protocol is a robust and cost-effective method suitable for most routine incorporations of this compound.[7]
Materials:
-
This compound (2-3 equivalents)
-
DMF (Peptide Synthesis Grade)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Prepare the peptide-resin as described in Protocol 1, Step 1.
-
Activation Solution: In a separate vessel, dissolve this compound and HBTU in DMF.[5]
-
Coupling: Add the activation solution to the peptide-resin. Immediately add DIPEA to initiate the coupling reaction.
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test. Upon completion, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times). If the Kaiser test remains positive, a second coupling (double coupling) may be performed by repeating steps 2-5.[12]
Protocol 3: Low-Racemization Coupling with DIC/HOBt
This carbodiimide-based method is a classic, cost-effective approach that minimizes the risk of racemization.[7]
Materials:
-
This compound (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)[8]
-
DMF (Peptide Synthesis Grade)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Prepare the peptide-resin as described in Protocol 1, Step 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling: Add the this compound/HOBt solution to the peptide-resin, followed by the immediate addition of DIC.
-
Reaction: Agitate the mixture at room temperature for 60-120 minutes. Note that carbodiimide reactions are generally slower than those with onium salts.[8]
-
Monitoring and Washing: Monitor the reaction progress with the Kaiser test. Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Deprotection of the O-allyl Group in Fmoc-Asu(Oall)-OH: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and technical guidance for the selective deprotection of the O-allyl (Oall) protecting group from the side chain of N-α-Fmoc-L-α-aminosuberic acid (Fmoc-Asu(Oall)-OH). The O-allyl group is a valuable protecting group in peptide synthesis due to its orthogonality with the commonly used Fmoc and tert-butyl (tBu) protecting groups.[1][2] Its removal under mild conditions, typically mediated by a palladium(0) catalyst, allows for selective modification of the amino acid side chain, such as on-resin cyclization to form lactam bridges or the introduction of other functionalities.[3][4]
Overview of O-allyl Deprotection
The deprotection of the O-allyl group is most frequently achieved through a palladium(0)-catalyzed allyl transfer reaction.[5] The process involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[1][2] The scavenger's role is to irreversibly trap the liberated allyl group, thereby preventing side reactions like N-allylation.[6][7] This method is compatible with solid-phase peptide synthesis (SPPS) and can be performed on-resin.[3][6]
Experimental Protocols
This section details two common protocols for the deprotection of the O-allyl group from this compound attached to a solid support.
Standard Room Temperature Protocol
This protocol is a widely used method for O-allyl deprotection under atmospheric conditions.
Materials:
-
This compound-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the this compound-functionalized resin in DCM for 30 minutes.
-
Wash the resin with DMF (3 x resin volume).
-
Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.[8]
-
Add the deprotection solution to the resin, ensuring the resin is fully submerged.
-
Gently agitate the reaction mixture under an inert atmosphere for 2 hours at room temperature.[5][8]
-
Drain the reaction vessel and wash the resin thoroughly with DCM (3 x resin volume), followed by DMF (3 x resin volume).
-
To ensure complete removal of palladium residues, wash the resin with a solution of 0.5% diisopropylethylamine (DIEA) and 0.5% sodium diethyldithiocarbamate in DMF.[2]
-
Finally, wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume) and dry under vacuum.
Microwave-Assisted Protocol
Microwave irradiation can significantly accelerate the deprotection reaction, reducing the overall time required.[3][9]
Materials:
-
This compound-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
Microwave peptide synthesizer
Procedure:
-
Swell the this compound-functionalized resin in DCM in a microwave-compatible reaction vessel.
-
Prepare the deprotection solution: Add Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) to DCM.[9]
-
Add the deprotection solution to the resin.
-
Perform the deprotection in a microwave synthesizer for 5 minutes at 40°C.[9]
-
Drain and wash the resin with DCM.
-
Repeat the deprotection step (steps 3-5) one more time to ensure complete removal.[9]
-
Wash the resin thoroughly with DCM and DMF as described in the standard protocol.
Data Presentation
The efficiency of the deprotection reaction is critical for the successful synthesis of the target peptide. The following table summarizes typical reaction conditions and outcomes for the deprotection of O-allyl groups.
| Parameter | Standard Protocol | Microwave-Assisted Protocol | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | [8][9] |
| Catalyst Loading | 0.2 eq. | 0.25 eq. | [8][9] |
| Scavenger | Phenylsilane | Phenylsilane | [8][9] |
| Scavenger Loading | 20 eq. | 15 eq. | [8][9] |
| Solvent | DCM | DCM | [8][9] |
| Temperature | Room Temperature | 40°C | [8][9] |
| Reaction Time | 2 hours | 2 x 5 minutes | [8][9] |
| Purity | >95% | >98% | [3] |
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the deprotection of the O-allyl group.
Caption: Simplified mechanism of palladium-catalyzed O-allyl deprotection.
Conclusion
The deprotection of the O-allyl group from this compound is a reliable and efficient method for unmasking the side-chain carboxylic acid. Both the standard room temperature and the microwave-assisted protocols yield the deprotected product in high purity, with the microwave method offering a significant reduction in reaction time. The choice of protocol will depend on the available equipment and the specific requirements of the synthesis. Careful removal of the palladium catalyst is essential to avoid interference with subsequent synthetic steps.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. biotage.com [biotage.com]
Orthogonal Deprotection Strategy for Fmoc-Asu(Oall)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the orthogonal deprotection strategy for Fmoc-L-α-aminosuberic acid(Oall)-OH (Fmoc-Asu(Oall)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). The use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection in conjunction with the palladium-labile allyl (All) ester for the side-chain carboxyl group offers a robust orthogonal system. This strategy is particularly valuable for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring selective side-chain modifications.
The α-aminosuberic acid moiety provides a flexible eight-carbon chain, which can be utilized as a spacer or for the formation of macrocyclic structures in peptidomimetics and drug candidates. The orthogonal nature of the Fmoc and allyl protecting groups allows for the selective removal of either group without affecting the other, enabling precise control over the synthetic route.
Core Principles of the Orthogonal Strategy
In the context of Fmoc-based SPPS, orthogonality refers to the use of protecting groups that can be cleaved under distinct chemical conditions.[1] The Fmoc/tBu strategy is a classic example, where the Nα-Fmoc group is removed by a mild base (e.g., piperidine), while side-chain protecting groups are typically acid-labile (e.g., tert-butyl, trityl).[2]
The Fmoc/Allyl strategy presented here offers an additional layer of orthogonality. The allyl ester is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin.[3] It can be selectively removed using a palladium(0) catalyst, allowing for on-resin modification of the aminosuberic acid side chain.[1]
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize typical reaction conditions and outcomes for the deprotection of Fmoc and Allyl groups. The data for allyl deprotection is based on studies with structurally similar amino acids such as Fmoc-Glu(OAll)-OH and Fmoc-Asp(OAll)-OH, which serve as excellent models for this compound.
Table 1: Nα-Fmoc Group Deprotection
| Parameter | Condition | Typical Duration | Purity of Deprotected Amine | Reference |
| Reagent | 20% Piperidine in DMF | 5-20 minutes | >99% | [4] |
| Alternative Reagent | 2% DBU / 2% Piperidine in DMF | 1-3 minutes | >99% | [4] |
| Microwave-Assisted | 20% Piperidine in DMF | 30 seconds at 75°C and 90 seconds at 90°C | High | [5] |
Table 2: Side-Chain Allyl Ester Deprotection (On-Resin)
| Parameter | Condition | Typical Duration | Purity of Deprotected Carboxyl | Reference |
| Catalyst | Pd(PPh₃)₄ (0.1-0.25 eq.) | 2 x 30 minutes | >98% | [6] |
| Scavenger | Phenylsilane (PhSiH₃) (10-20 eq.) | [6] | ||
| Solvent | Dichloromethane (DCM) | [6] | ||
| Microwave-Assisted | Pd(PPh₃)₄, PhSiH₃ in DMF | 2 x 5 minutes at 38°C | >98% | [7] |
Experimental Protocols
Herein are detailed protocols for the sequential, orthogonal deprotection of this compound incorporated into a peptide sequence during solid-phase peptide synthesis.
Protocol 1: Standard Nα-Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the peptide chain while leaving the side-chain allyl ester intact.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3-5 times) and proceed to the next amino acid coupling step.
Protocol 2: On-Resin Allyl Side-Chain Deprotection
Objective: To selectively remove the allyl ester from the side chain of the Asu residue, exposing the free carboxyl group for subsequent modification (e.g., cyclization, branching).
Materials:
-
Peptide-resin containing the this compound residue (with the Nα-Fmoc group either protected or deprotected, as required by the synthetic scheme)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Solid-phase peptide synthesis vessel equipped for inert atmosphere reactions
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.
-
Drain the DCM.
-
In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.
-
To the palladium solution, add phenylsilane (10-20 equivalents relative to the resin loading).
-
Add the resulting catalyst solution to the swollen resin.
-
Gently agitate the resin suspension at room temperature under the inert atmosphere for 30 minutes.
-
Drain the reaction mixture.
-
Repeat steps 5-7 one more time to ensure complete deprotection.
-
Wash the resin extensively with DCM (5 times) to remove the bulk of the catalyst and scavenger.
-
To scavenge any remaining palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 15 minutes).[6]
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (5 times).
-
The resin-bound peptide with the deprotected Asu side chain is now ready for the next synthetic step.
Visualizations
The following diagrams illustrate the orthogonal deprotection strategy and the experimental workflow.
Caption: Orthogonal deprotection pathways for this compound.
Caption: General experimental workflows for deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. FMOC-Asp(OAll)-OH (146982-24-3) at Nordmann - nordmann.global [nordmann.global]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Asu(Oall)-OH in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and conformational rigidity compared to their linear counterparts. The synthesis of cyclic peptides often involves the use of orthogonally protected amino acids to enable selective side-chain deprotection and subsequent intramolecular cyclization. Fmoc-Asu(Oall)-OH, an α-aminosuberic acid derivative, is a valuable building block for the synthesis of side-chain lactam-bridged cyclic peptides. The suberic acid side chain provides a flexible linker of eight carbons, allowing for the formation of macrocycles with varying ring sizes.
The Nα-Fmoc group provides temporary protection of the alpha-amino group and is readily cleaved under basic conditions (e.g., piperidine in DMF). The side-chain carboxyl group is protected as an allyl ester (Oall), which is stable to the basic conditions used for Fmoc group removal and the acidic conditions often used for cleavage from the resin. This allyl protecting group can be selectively removed under mild conditions using a palladium(0) catalyst, allowing for subsequent on-resin or solution-phase cyclization. This orthogonal protection strategy provides a robust and versatile method for the synthesis of a wide range of cyclic peptides.
Core Principles
The synthesis of cyclic peptides using this compound is based on the principles of solid-phase peptide synthesis (SPPS) and orthogonal side-chain protection. The linear peptide is assembled on a solid support, incorporating this compound at the desired position. Another amino acid with a side chain suitable for lactam bridge formation (e.g., an amino-containing residue like Lysine or Ornithine, protected with a group orthogonal to both Fmoc and Oall, such as Alloc or Boc) is also incorporated into the sequence.
Following the assembly of the linear peptide, the allyl protecting group on the Asu side chain and the protecting group on the corresponding amino acid for cyclization are selectively removed. The deprotected side chains are then coupled to form the cyclic lactam bridge. The cyclization can be performed while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).
Data Presentation
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Reference |
| Typical Yield | Generally higher for monomeric cyclic product | Can be lower due to oligomerization | [General observation in peptide chemistry] |
| Purity | Often higher crude purity | May require more extensive purification | [General observation in peptide chemistry] |
| Scalability | More suitable for smaller scale synthesis | More amenable to large-scale synthesis | [General observation in peptide chemistry] |
| Reaction Time | Typically 12-24 hours | Typically 12-24 hours | [General observation in peptide chemistry] |
Mandatory Visualization
Caption: Workflow for cyclic peptide synthesis using this compound.
Caption: Key stages in on-resin cyclic peptide synthesis.
Caption: Structure of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin, incorporating this compound and an orthogonally protected amino acid for cyclization (e.g., Fmoc-Lys(Alloc)-OH).
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids (including this compound and Fmoc-Lys(Alloc)-OH)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue color), indicating free amines, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Cyclization
Materials:
-
Peptide-resin from Protocol 1
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Allyl scavenger: Phenylsilane (PhSiH₃) or Morpholine
-
Solvent: Anhydrous DCM
-
Coupling reagents: PyBOP or HATU
-
Base: DIPEA or 2,4,6-collidine
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation: Wash the deprotected peptide-resin with DCM and swell in anhydrous DCM.
-
Allyl and Alloc Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and phenylsilane (20-40 equivalents) in anhydrous DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (Nitrogen or Argon) for 2-4 hours.
-
Repeat the deprotection step with a fresh solution to ensure complete removal of the protecting groups.
-
Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and DMF to remove the catalyst and byproducts.
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add a solution of the coupling reagent (e.g., PyBOP, 3 equivalents) and base (e.g., DIPEA, 6 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solvents for HPLC: Acetonitrile (ACN), water, 0.1% TFA
-
Lyophilizer
Procedure:
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, such as coupling times, equivalents of reagents, and cyclization strategy, may vary depending on the specific peptide sequence. It is recommended to perform small-scale optimization experiments. The use of this compound should be analogous to other Fmoc-amino acids with allyl-based side-chain protection, but specific literature on this derivative is limited.
Application Notes and Protocols for the Palladium-Catalyzed Cleavage of the O-allyl Group from Fmoc-Asu(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the use of orthogonally protected amino acids is paramount for the construction of complex peptides, including cyclic and branched structures. The Fmoc-Asu(Oall)-OH building block, an L-α-aminosuberic acid derivative, offers a unique combination of protecting groups. The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, readily removed by piperidine, while the δ-carboxylic acid is protected as an O-allyl (Oall) ester. This Oall group is stable to the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from most resins, but can be selectively cleaved under mild conditions using a palladium(0) catalyst. This orthogonality is crucial for on-resin side-chain modifications, such as lactam bridge formation for peptide cyclization.
This document provides detailed application notes and protocols for the palladium-catalyzed cleavage of the Oall protecting group from this compound, a critical step in the synthesis of modified peptides.
Principle of Palladium-Catalyzed O-allyl Cleavage
The deprotection of the O-allyl group is achieved through a palladium(0)-catalyzed allylic substitution reaction. The process is initiated by the coordination of the palladium(0) complex to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[1] This complex is then susceptible to nucleophilic attack by a scavenger, which regenerates the palladium(0) catalyst and releases the deprotected carboxylic acid. The scavenger is essential to irreversibly trap the reactive allyl cation, preventing side reactions such as re-alkylation of the newly formed carboxylate.[2]
Data Presentation
Table 1: Common Reagents for Palladium-Catalyzed Oall Deprotection
| Reagent Type | Examples | Typical Equivalents (relative to substrate) | Function |
| Palladium(0) Catalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ | 0.1 - 0.3 | Catalyzes the cleavage of the C-O bond of the allyl ester |
| Allyl Scavenger | Phenylsilane (PhSiH₃) | 10 - 25 | Acts as a hydride donor to trap the allyl cation as propene |
| Morpholine | 10 - 25 | Nucleophilically traps the allyl cation | |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 10 - 25 | Effective scavenger, preventing allyl re-alkylation[2] | |
| Solvent | Dichloromethane (DCM) | - | Common solvent for on-resin reactions |
| N,N-Dimethylformamide (DMF) | - | Common solvent for peptide synthesis |
Table 2: Troubleshooting Palladium-Catalyzed Oall Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient catalyst or scavenger concentration. | Increase the equivalents of Pd(PPh₃)₄ and/or the scavenger. |
| Short reaction time. | Extend the reaction time and monitor progress by HPLC. | |
| Inefficient mixing. | Ensure constant agitation of the resin slurry. | |
| Side Product Formation | Ineffective scavenging of the allyl cation. | Use a more effective scavenger like dimethylamine-borane complex. |
| Degradation of sensitive amino acids. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | |
| Difficulty in Peptide Purification | Residual palladium in the final product. | Wash the resin extensively with a scavenger solution post-reaction. Consider using a palladium scavenging resin. |
Experimental Protocols
Protocol 1: On-Resin Palladium-Catalyzed Cleavage of the Oall Group
This protocol is a representative procedure for the deprotection of a peptide-resin containing an Asu(Oall) residue. It is based on established methods for the cleavage of allyl esters in SPPS.[3]
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Argon or Nitrogen gas
-
Reaction vessel for SPPS
-
Shaker or vortexer
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
-
Deprotection Cocktail Preparation:
-
In a separate flask, under an inert atmosphere of argon or nitrogen, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 equivalents, e.g., 29 mg) in anhydrous DCM (e.g., 2 mL).
-
To this solution, add phenylsilane (20 equivalents, e.g., 0.22 mL). Mix gently.
-
-
Deprotection Reaction:
-
Add the freshly prepared deprotection cocktail to the swollen peptide-resin.
-
Seal the reaction vessel and agitate the mixture at room temperature for 30 minutes. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
After the initial 30 minutes, drain the reaction mixture.
-
Repeat the deprotection step with a fresh cocktail for another 30 minutes to ensure complete cleavage.
-
-
Washing:
-
After the final deprotection step, drain the cocktail and wash the resin thoroughly with DCM (5 x 10 mL).
-
To remove residual palladium, wash the resin with a solution of 0.5% diisopropylethylamine (DIPEA) and 0.5% sodium diethyldithiocarbamate in DMF.
-
Follow with extensive washing with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Further Synthesis or Cleavage:
-
The resin with the deprotected Asu(OH) side chain is now ready for subsequent reactions, such as on-resin cyclization, or for final cleavage from the solid support.
-
Protocol 2: Monitoring the Deprotection by HPLC
Materials:
-
Small sample of peptide-resin before and after deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether, cold
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Take a small sample of the resin (approx. 2-5 mg) before initiating the deprotection and after the completion of the washing steps.
-
Dry the resin samples.
-
Treat each resin sample with the cleavage cocktail for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
The deprotected peptide will have a different retention time (typically earlier) than the Oall-protected peptide due to the change in hydrophobicity.
-
-
Mass Spectrometry Analysis:
-
Collect the fractions corresponding to the peptide peaks from the HPLC.
-
Analyze the fractions by mass spectrometry to confirm the molecular weight of the protected and deprotected peptides. The mass difference should correspond to the mass of the allyl group (40.07 g/mol ).
-
Visualizations
References
Application Notes and Protocols for Fmoc-Asu(Oall)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the construction of complex peptide architectures such as lactam-bridged peptides. The orthogonal protecting group strategy, employing the acid-labile Fmoc group for Nα-protection and the palladium-labile allyl (Oall) group for the side-chain carboxyl group, allows for selective deprotection and on-resin cyclization. This document provides detailed application notes and protocols for the efficient use of this compound in peptide synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₉NO₆ |
| Molecular Weight | 451.51 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, NMP |
| Storage | Store at 2-8°C |
Peptide Coupling Protocols
The successful incorporation of this compound into a growing peptide chain relies on efficient activation of its carboxylic acid and subsequent coupling to the free N-terminal amine of the resin-bound peptide. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Recommended Coupling Reagents
A variety of coupling reagents are available for Fmoc-SPPS. The choice often depends on the specific sequence, the presence of sterically hindered amino acids, and cost considerations. For non-hindered amino acids like this compound, several options provide excellent results.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Notes |
| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Highly efficient and fast, suitable for most couplings.[1] |
| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | A widely used and effective coupling reagent.[1] |
| PyBOP/DIPEA | Phosphonium Salt | 30-120 minutes | >98 | >95 | Robust and efficient with low racemization.[2] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Cost-effective and provides excellent results with minimal side reactions.[1][3] |
Experimental Protocol: Standard Peptide Coupling
This protocol describes a general procedure for coupling this compound to a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, 2.9 equivalents)
-
Base (e.g., DIPEA, 6 equivalents)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.[4]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative colorimetric test, such as the Kaiser test, to detect the presence of free primary amines. A negative test result indicates a complete reaction.[3]
-
Washing: After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling step or final deprotection.
On-Resin Lactam Bridge Formation
A primary application of this compound is the formation of lactam bridges, which can introduce conformational constraints into peptides, often leading to enhanced biological activity and stability.[5][6]
Experimental Workflow for Lactam Bridge Formation
Caption: Workflow for the synthesis of lactam-bridged peptides.
Protocol: Allyl (Oall) Group Deprotection
Materials:
-
Peptide-resin containing the Asu(Oall) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 equivalents based on resin substitution)
-
Scavenger (e.g., Phenylsilane or Morpholine)
-
Anhydrous and deoxygenated solvent (e.g., DCM or a mixture of CHCl₃, HOAc, and NMM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous and deoxygenated solvent.
-
Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ and the scavenger in the solvent.
-
Deprotection Reaction: Add the deprotection cocktail to the resin. The reaction is typically carried out under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 1-3 hours. Microwave irradiation can significantly reduce the reaction time.[7]
-
Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM. A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to remove residual palladium.
Protocol: On-Resin Cyclization (Lactamization)
Materials:
-
Peptide-resin with deprotected Asu side-chain and a free side-chain amine (e.g., from a Lys(Mtt) residue after Mtt deprotection)
-
Coupling reagent (e.g., HBTU, PyBOP, or HATU, 3-5 equivalents)
-
Base (e.g., DIPEA or NMM, 6-10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF.
-
Cyclization Reaction: Add the coupling reagent and base to the resin suspension in DMF. Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours. Microwave-assisted cyclization can be completed in as little as 10 minutes.[7]
-
Monitoring: Monitor the progress of the cyclization by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Potential Signaling Pathway Involvement
Peptides containing acidic amino acid residues, such as aminosuberic acid, may modulate cellular signaling pathways. For instance, certain dipeptides have been shown to inhibit degranulation in mast cells by downregulating the PI3K/Akt signaling pathway.[8] While the specific signaling roles of Asu-containing peptides are context-dependent, a plausible mechanism of action could involve the modulation of key signaling cascades.
Caption: Plausible signaling pathway modulated by an Asu-peptide.
Conclusion
This compound is a versatile building block for the synthesis of conformationally constrained peptides through the formation of lactam bridges. The orthogonal protection scheme allows for reliable and efficient on-resin cyclization. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this valuable amino acid derivative in their peptide synthesis endeavors. Careful selection of coupling reagents and optimization of reaction conditions are key to achieving high yields and purity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells [mdpi.com]
Application Notes and Protocols for the Incorporation of Allyl-Protected Aspartic Acid Derivative in Peptide Synthesis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the incorporation of the allyl-protected amino acid, Fmoc-L-aspartic acid β-allyl ester (Fmoc-Asp(OAll)-OH), into peptide chains during solid-phase peptide synthesis (SPPS). While the user specified Fmoc-Asu(Oall)-OH, detailed experimental protocols for this specific amino acid derivative are not widely available. However, the principles and procedures for the incorporation and deprotection of allyl-protected amino acids are highly similar. Therefore, this guide will use the well-documented Fmoc-Asp(OAll)-OH as a representative example. The methodologies described herein are broadly applicable to other amino acids with allyl-based side-chain protection.
Fmoc-Asp(OAll)-OH is a valuable building block in peptide chemistry, particularly for the synthesis of complex peptides, cyclic peptides, and peptide conjugates.[1][2] The allyl protecting group for the side-chain carboxyl function is orthogonal to both the temporary Fmoc protecting group on the α-amine and the acid-labile protecting groups often used for other side chains (e.g., tBu, Boc, Trt).[1][3] This orthogonality allows for the selective deprotection of the allyl group under mild conditions, enabling site-specific modification of the peptide while it is still attached to the solid support.[1][4]
Chemical and Physical Properties
A summary of the key properties of Fmoc-Asp(OAll)-OH is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₆ |
| Molecular Weight | 395.41 g/mol |
| Appearance | White crystalline powder[2] |
| Melting Point | 113-119 °C |
| Solubility | Soluble in DMF, DCM; slightly soluble in water[2][5] |
| Purity (HPLC) | ≥98.0% |
| Storage Temperature | 2-8°C[2] |
Experimental Protocols
Incorporation of Fmoc-Asp(OAll)-OH into a Peptide Sequence
This protocol describes the standard procedure for coupling Fmoc-Asp(OAll)-OH to a growing peptide chain on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Asp(OAll)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvent: Dichloromethane (DCM)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.
-
Coupling Reaction:
-
Dissolve Fmoc-Asp(OAll)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HCTU, 3-5 equivalents) and base (e.g., DIPEA, 6-10 equivalents) to the dissolved amino acid.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-20 minutes.
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. FMOC-ASP(OALL)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Application Notes and Protocols: Compatibility of Fmoc-Asu(Oall)-OH with Solid-Phase Peptide Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the construction of peptides with modified side chains or for on-resin cyclization strategies. The γ-allyl (Oall) ester provides an orthogonal protecting group to the Nα-Fmoc protection, allowing for its selective removal on the solid support without affecting other acid- or base-labile protecting groups. This enables site-specific modifications, such as lactam bridge formation, prior to the final cleavage of the peptide from the resin.
This document provides detailed application notes and protocols for the use of this compound with three commonly used SPPS resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. The choice of resin is critical as it determines the C-terminal functionality of the final peptide (carboxylic acid or amide) and the conditions required for cleavage.
Resin Compatibility and Performance
The compatibility of this compound with a given resin is primarily determined by the stability of the resin linker to the conditions required for peptide synthesis and the specific deprotection of the O-allyl group. The O-allyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions typically used for final cleavage from Wang and Rink Amide resins (e.g., trifluoroacetic acid). The deprotection of the O-allyl group is achieved under mild, neutral conditions using a palladium(0) catalyst.
| Resin Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Key Advantages |
| Wang Resin | Carboxylic Acid | 0.3 - 1.0 | 70 - 90% | Moderate to High | Standard choice for C-terminal acids; good stability.[1][2] |
| Rink Amide Resin | Amide | 0.3 - 1.0 | 75 - 95% | Moderate to High | Direct synthesis of C-terminal amides, common in bioactive peptides.[1][2] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid or Protected Fragment | 0.3 - 1.6+ | High | High | Mild cleavage conditions allow for the synthesis of protected peptide fragments; reduces racemization and diketopiperazine formation.[1][2][3] |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.
Experimental Protocols
The following are detailed protocols for the use of this compound with Wang, Rink Amide, and 2-CTC resins.
Protocol 1: Loading of this compound onto Wang Resin
Wang resin is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid.[4] The first amino acid is attached via an ester linkage to the p-alkoxybenzyl alcohol linker of the resin.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to minimize racemization)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10-15 mL) in a reaction vessel for 1-2 hours with gentle agitation.
-
Amino Acid Activation: In a separate flask, dissolve this compound (2-4 equivalents relative to the initial resin substitution) and HOBt (2-4 equivalents, if used) in a minimal amount of DMF. Add DIC (2-4 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated this compound solution to the resin. Add DMAP (0.1-0.2 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: After the coupling reaction, wash the resin with DMF (3x) and DCM (3x). To cap any unreacted hydroxyl groups, add a solution of acetic anhydride/DIPEA/DCM (1:1:8 v/v/v) and agitate for 30 minutes.
-
Washing and Drying: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum to a constant weight.
-
Determination of Loading: The loading of the resin should be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the resin.
Caption: Workflow for loading this compound onto Wang resin.
Protocol 2: Loading of this compound onto Rink Amide Resin
Rink Amide resin is used for the synthesis of peptides with a C-terminal amide functionality. The first amino acid is coupled to the deprotected amine of the Rink linker.
Materials:
-
Rink Amide resin (Fmoc-protected)
-
This compound
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g) in DMF (10-15 mL) for 1-2 hours.
-
Fmoc Deprotection of Linker: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20-30 minutes to remove the Fmoc group from the linker. Drain and wash thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate flask, dissolve this compound (3-5 equivalents) and HBTU/HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Determination of Loading: Determine the loading capacity as described for Wang resin.
Caption: Workflow for loading this compound onto Rink Amide resin.
Protocol 3: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is highly acid-labile, allowing for peptide cleavage under very mild conditions, which is ideal for preparing protected peptide fragments. The loading is performed without pre-activation of the amino acid, minimizing racemization.[3][5]
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous, peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10-15 mL) for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to the resin substitution) in anhydrous DCM. Add DIPEA (2.0-3.0 equivalents) to the amino acid solution. Add this solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and continue agitation for 30 minutes.
-
Washing and Drying: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.
-
Determination of Loading: Determine the loading capacity as previously described.
References
Application Notes and Protocols for Analytical Techniques of Peptides Containing Fmoc-Asu(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a key strategy in modern drug discovery and development, offering enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-L-Aminosuberic acid(δ-allyl ester)-α-tert-butyl ester (Fmoc-Asu(Oall)-OH) is a versatile building block used in solid-phase peptide synthesis (SPPS). The orthogonal allyl (OAll) protecting group on the side-chain carboxylate allows for selective deprotection and subsequent modification, such as lactam bridge formation for peptide cyclization.
These application notes provide a comprehensive overview of the analytical techniques crucial for characterizing peptides synthesized with this compound. Detailed protocols for purification and analysis by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented.
Peptide Synthesis and Purification
Peptides incorporating this compound are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Following synthesis and cleavage from the resin, the crude peptide requires purification to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for purifying synthetic peptides. The separation is based on the differential hydrophobicity of the peptide and its impurities.
Experimental Protocol: Preparative RP-HPLC
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A typical gradient would be a linear increase from 5% to 65% of Mobile Phase B over 40 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.[1][2]
-
Flow Rate: 15-20 mL/min for a preparative column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent, such as a small volume of Mobile Phase A or a water/acetonitrile mixture. Ensure the sample is fully dissolved and filtered before injection.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Post-Purification: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.[1]
Purity Assessment and Characterization
A combination of analytical techniques is essential to confirm the purity, identity, and structural integrity of the synthesized peptide.
Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Analytical RP-HPLC is used to determine the purity of the final peptide product.
Experimental Protocol: Analytical RP-HPLC
-
Column: C18 reversed-phase column (e.g., 3.5-5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.[3]
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Quantitative Data Summary
| Peptide Sequence (Example) | Crude Purity (%) | Purified Purity (%) | Method |
| Ac-Ser-Asp-Gly-Asu(Oall)-His-NH2 | 65 | >98 | RP-HPLC |
| Tyr-Gly-Gly-Phe-Asu(Oall)-Leu-Arg-NH2 | 72 | >99 | RP-HPLC |
Note: The purity values presented are representative and can vary depending on the peptide sequence and synthesis efficiency.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide, thereby verifying its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the purified peptide (10-100 pmol/µL) in a solvent mixture compatible with ESI, such as 50% acetonitrile in water with 0.1% formic acid.
-
Instrumentation: Infuse the sample into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the peptide.
-
Data Analysis: Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight of the peptide. Compare the experimental molecular weight with the theoretical calculated mass.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
For further structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and verify its amino acid sequence. In low-energy collision-induced dissociation (CID), peptides predominantly fragment at the amide bonds, generating b- and y-type ions.[5][6] The presence of the Asu(Oall) residue can be identified by a characteristic mass difference in the fragment ion series.
Expected Fragmentation
Peptides containing an aspartic acid residue, or a derivative like Asu(Oall), can exhibit a characteristic neutral loss of water from b-ions.[7] The fragmentation pattern can be used to pinpoint the location of the Asu(Oall) residue within the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[8][9] For peptides containing this compound, NMR is particularly useful for confirming the presence and integrity of the allyloxycarbonyl group.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O with a suppression signal for water). The final concentration should be in the millimolar range.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: The 1D proton NMR spectrum will show characteristic signals for the allyl group protons, typically in the range of 4.5-6.0 ppm.
-
2D NMR (COSY, TOCSY, NOESY):
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which can be used to trace the connectivity within the Asu(Oall) side chain.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to assign all resonances of the Asu(Oall) residue.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional conformation.[10]
-
Expected ¹H NMR Chemical Shifts for the Allyl Group
| Proton | Chemical Shift (ppm) | Multiplicity |
| -CH₂-O- | ~4.6 | d |
| =CH- | ~5.9 | m |
| =CH₂ (cis) | ~5.2 | d |
| =CH₂ (trans) | ~5.3 | d |
Note: Exact chemical shifts can vary depending on the peptide sequence and solvent conditions.
Selective Cleavage of the O-Allyl (Oall) Protecting Group
The allyl protecting group can be selectively removed in the presence of other acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, allowing for on-resin or in-solution modification of the deprotected carboxyl group. The most common method for Oall cleavage is palladium-catalyzed allyl transfer.[11]
Experimental Protocol: Palladium-Catalyzed Oall Cleavage
-
Reagents:
-
Peptide containing Asu(Oall)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))
-
Allyl scavenger (e.g., Phenylsilane, Morpholine, or Dimedone)
-
Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
-
Procedure (On-Resin):
-
Swell the peptide-resin in the reaction solvent.
-
Prepare a solution of the palladium catalyst and the allyl scavenger in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically complete within 1-2 hours at room temperature.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and MS.
-
Once the reaction is complete, wash the resin thoroughly to remove the catalyst and byproducts.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Peptides Synthesized with Fmoc-Asu(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide-based drug discovery and development. L-α-Aminosuberic acid (Asu) provides a valuable scaffold for creating branched, cyclic, or modified peptides. The use of the Fmoc-Asu(Oall)-OH building block, where the side-chain carboxyl group is protected by an allyl (Oall) ester, offers a significant advantage due to its orthogonal deprotection chemistry. The Oall group is stable to the basic conditions used for Fmoc-group removal and the acidic conditions typically used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., tBu, Boc, Trt). This allows for selective deprotection of the Asu side-chain while the peptide is still attached to the solid support, enabling on-resin modifications such as cyclization or branching.
This document provides detailed protocols for the entire workflow, from the on-resin deprotection of the Oall group to the final purification of the target peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Overview of the Purification Strategy
The purification of peptides synthesized with this compound involves a multi-step process that begins after the completion of the solid-phase peptide synthesis (SPPS). The key steps are:
-
On-Resin Allyl (Oall) Deprotection: Selective removal of the Oall group from the Asu side-chain using a palladium(0) catalyst.
-
Catalyst Removal: Thorough washing of the resin to remove residual palladium catalyst and scavenger reagents.
-
Cleavage and Global Deprotection: Cleavage of the peptide from the solid support and simultaneous removal of all other acid-labile side-chain protecting groups.
-
Precipitation and Lysis: Precipitation of the crude peptide in cold diethyl ether to remove organic-soluble impurities.
-
RP-HPLC Purification: Final purification of the peptide to the desired level of purity using RP-HPLC.
Data Presentation
Disclaimer: The following tables present illustrative data based on typical yields and purities for multi-step peptide synthesis and purification. Specific results will vary depending on the peptide sequence, length, and experimental conditions. No direct comparative studies for this compound were available in the searched literature.
Table 1: Comparison of On-Resin Oall Deprotection Methods
| Method | Catalyst | Scavenger | Time | Temperature | Typical Deprotection Efficiency |
| Classical | Pd(PPh₃)₄ (0.1-0.25 eq) | Phenylsilane (20 eq) | 2 x 30 min | Room Temp. | >95% |
| Microwave-Assisted | Pd(PPh₃)₄ (0.1 eq) | Phenylsilane (20 eq) | 2 x 5 min | 38°C | >98% |
Table 2: Illustrative Yield and Purity at Each Stage of Purification
| Stage | Input | Output | Typical Yield (%) | Purity (%) | Key Impurities |
| On-Resin Oall Deprotection | Peptide-Resin (100%) | Deprotected Peptide-Resin | ~95-98% | N/A | Incomplete deprotection product |
| Cleavage & Precipitation | Deprotected Peptide-Resin | Crude Peptide Powder | 60-80% | 50-70% | Deletion sequences, truncated peptides, scavenger adducts |
| RP-HPLC Purification | Crude Peptide | Purified Peptide Fractions | 30-50% | >95% | Closely eluting isomers, residual synthesis impurities |
| Lyophilization | Purified Peptide Fractions | Final Peptide Powder | >95% | >95% | Water, residual TFA |
Table 3: Comparison of Palladium Scavengers for Post-Deprotection Wash
| Scavenger | Form | Key Advantages | Typical Application |
| Sodium Diethyldithiocarbamate | Solution (e.g., 0.5% in DMF) | Effective chelating agent. | Used as a wash solution after initial solvent washes. |
| Thiol-based Resins (e.g., SiliaMetS® Thiol) | Solid Support | High efficiency for Pd(II), easy to remove by filtration. | Can be used in a flow-through setup or batch wash. |
| Trithiocyanuric acid (TMT) Resins | Solid Support | High affinity for various forms of palladium. | Effective for removing tightly bound palladium. |
| Activated Carbon | Solid Powder | Cost-effective, good for removing colored impurities. | Can lead to product loss due to non-specific adsorption. |
Experimental Protocols
Protocol 1: On-Resin Allyl (Oall) Deprotection - Classical Method
This protocol describes the standard procedure for the palladium-catalyzed removal of the Oall protecting group from the Asu side-chain on the solid support.
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Sodium diethyldithiocarbamate
-
Solid-phase synthesis vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in DCM for 30-60 minutes in the synthesis vessel.
-
Drain the DCM.
-
Under an inert atmosphere, prepare the deprotection solution in a separate flask:
-
Dissolve Pd(PPh₃)₄ (0.15 equivalents relative to resin loading) in DCM.
-
Add phenylsilane (20-25 equivalents relative to resin loading) to the palladium solution.
-
-
Add the deprotection solution to the swelled resin.
-
Gently agitate the resin suspension under the inert atmosphere for 30 minutes at room temperature.
-
Drain the reaction mixture.
-
Repeat steps 4-6 one more time to ensure complete deprotection.
-
Wash the resin thoroughly to remove palladium residues:
-
Wash with DCM (5 x 1 min).
-
Wash with 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3 x 15 min).
-
Wash with DMF (5 x 1 min).
-
Wash with DCM (5 x 1 min).
-
-
Dry the resin under vacuum.
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete Oall removal.
Protocol 2: Peptide Cleavage and Precipitation
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin from Protocol 1
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas stream
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Concentrate the filtrate to about one-third of its original volume using a gentle stream of nitrogen or argon.
-
Add the concentrated peptide solution dropwise to a separate centrifuge tube containing cold diethyl ether (at least 10 times the volume of the peptide solution).
-
A white precipitate (the crude peptide) should form.
-
Place the tube in a freezer (-20°C) for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step twice.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen and then under high vacuum to remove all traces of ether.
Protocol 3: RP-HPLC Purification
This protocol outlines the purification of the crude peptide using Reversed-Phase High-Performance Liquid Chromatography.
Materials:
-
Crude, dried peptide from Protocol 2
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Preparative C18 RP-HPLC column
-
Analytical C18 RP-HPLC column
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both solvents before use.
-
-
Analytical HPLC (Method Development):
-
Equilibrate an analytical C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject a small amount of the crude peptide solution.
-
Run a broad gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the retention time of the target peptide and the impurity profile.
-
Optimize the gradient to achieve the best separation between the target peptide and major impurities.
-
-
Preparative HPLC (Purification):
-
Equilibrate the preparative C18 column with the starting conditions of the optimized gradient.
-
Inject the crude peptide solution. The amount to inject will depend on the column size and loading capacity.
-
Run the optimized gradient.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Fraction Analysis:
-
Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the molecular weight.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the required purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize (freeze-dry) to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.
-
Troubleshooting
-
Incomplete Oall Deprotection:
-
Cause: Inactive catalyst, insufficient reagents, or steric hindrance.
-
Solution: Use fresh Pd(PPh₃)₄. Increase the equivalents of catalyst and scavenger. Increase reaction time or switch to the microwave-assisted protocol.
-
-
Residual Palladium Contamination (Yellow/Black Resin):
-
Cause: Inadequate washing after deprotection.
-
Solution: Increase the number and duration of the chelating agent washes (e.g., sodium diethyldithiocarbamate). Consider using a solid-supported scavenger resin for a final wash.
-
-
Broad or Tailing Peaks in HPLC:
-
Cause: Peptide aggregation, poor solubility, or secondary interactions with the column.
-
Solution: Modify the mobile phase by adding a small amount of isopropanol. Increase the column temperature (e.g., to 40°C). Ensure the sample is fully dissolved before injection.
-
-
Low Yield after Precipitation:
-
Cause: The peptide may have some solubility in diethyl ether, especially if it is short or hydrophobic.
-
Solution: Ensure the ether is ice-cold. Use a larger volume of ether. Increase the precipitation time at -20°C.
-
This document is intended for research use only. All procedures, especially those involving hazardous chemicals like TFA and palladium catalysts, should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Fmoc-Asu(Oall)-OH for Synthesizing Modified Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-L-α-aminosuberic acid δ-allyl ester, abbreviated as Fmoc-Asu(Oall)-OH, is a key building block in modern solid-phase peptide synthesis (SPPS) for the creation of structurally constrained peptides. Aminosuberic acid (Asu) is an eight-carbon difunctional amino acid. The strategic placement of an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and a side-chain allyl (Oall) ester provides an orthogonal protection scheme. This scheme is fully compatible with standard Fmoc/tBu-based SPPS.[1][2]
The Fmoc group is labile to mild bases (e.g., piperidine), allowing for sequential peptide chain elongation.[3][4] The allyl ester, however, is stable to these basic conditions as well as the acidic conditions used for final cleavage (e.g., trifluoroacetic acid, TFA).[1][3] It can be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[5][6][7] This selective deprotection unmasks a carboxylic acid side-chain, which can then be coupled with a free amine on another side-chain (e.g., from a Lys or Orn residue) to form a stable lactam bridge.[5][8]
This ability to introduce conformational constraints via side-chain-to-side-chain cyclization is crucial for enhancing peptide stability, receptor selectivity, and therapeutic potential.[8][9][10]
Core Applications
The primary application of this compound is the synthesis of lactam-bridged cyclic peptides . This methodology is instrumental in:
-
Stabilizing Secondary Structures: Inducing and stabilizing α-helical and β-turn conformations within peptides.[8][10]
-
Improving Metabolic Stability: Constraining the peptide backbone to reduce susceptibility to enzymatic degradation.[5]
-
Enhancing Receptor Binding: Mimicking or locking in a bioactive conformation to improve affinity and selectivity for a biological target.[8]
-
Drug Discovery: Developing more potent and bioavailable peptide-based therapeutics.[9][11]
The orthogonal nature of the allyl group allows for on-resin cyclization, which is often more efficient and results in fewer side reactions compared to solution-phase cyclization.[5]
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the synthesis of a linear peptide on a solid support (e.g., Rink Amide resin) incorporating this compound and another amino acid for cyclization (e.g., Fmoc-Lys(Boc)-OH).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc group from the resin or the growing peptide chain.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3 times) and DMF (3 times).
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 eq.), a coupling reagent like HBTU/HCTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6 eq.) to the coupling solution.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. Repeat coupling if necessary.[11]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and Fmoc-Lys(Boc)-OH at the desired positions.
On-Resin Allyl Group Deprotection
This protocol details the selective removal of the allyl ester from the Asu side-chain.
-
Resin Preparation: After synthesizing the linear peptide, wash the peptidyl-resin with DCM and dry it under vacuum. Swell the resin in anhydrous, degassed DCM or THF.
-
Catalyst Solution Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of Pd(PPh₃)₄ (0.2-0.5 eq. relative to resin loading) and a scavenger such as phenylsilane (PhSiH₃) (10-20 eq.) in anhydrous DCM or THF.
-
Deprotection Reaction: Add the catalyst solution to the swelled resin. Shake the reaction mixture at room temperature, protected from light. The reaction is typically complete within 1-2 hours. Microwave-assisted methods can significantly shorten this time to minutes.[5][12]
-
Monitoring: Monitor the reaction by taking a small resin sample, cleaving the peptide with TFA, and analyzing via HPLC-MS.
-
Washing: Once deprotection is complete, wash the resin extensively with THF (3x), DCM (3x), 0.5% DIEA in DMF (v/v) (3x), 0.5% sodium diethyldithiocarbamate in DMF (to remove palladium traces), and finally with DMF (5x).
On-Resin Lactam Bridge Formation (Cyclization)
This protocol describes the intramolecular amide bond formation between the newly deprotected Asu side-chain and an amine-containing side-chain (e.g., Lys).
-
Resin Preparation: After allyl deprotection and washing, ensure the N-terminal Fmoc group is still intact. Swell the resin in DMF.
-
Cyclization Cocktail: Prepare a solution of a coupling reagent (e.g., HBTU/HATU, 3-5 eq.), HOBt (3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin. Shake at room temperature for 2-24 hours. Microwave irradiation can reduce this time to as little as 10 minutes.[11]
-
Monitoring: Monitor the cyclization by cleaving a small sample and analyzing by HPLC-MS.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Final Cleavage and Purification
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage: Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups (like Boc).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and analytical HPLC.
Data Presentation
The efficiency of each step is critical for the overall yield and purity. Below is a table summarizing typical quantitative data reported in the literature for syntheses involving on-resin cyclization.
| Step | Reagents & Conditions | Typical Time | Typical Yield/Purity | Reference |
| Allyl Deprotection | Pd(PPh₃)₄, Phenylsilane, DCM, RT | 1-2 hours | >95% completion | [5] |
| Allyl Deprotection (Microwave) | Pd(PPh₃)₄, Phenylsilane, DMF, 38°C | 2 x 5 min | >98% purity | [5] |
| Lactam Cyclization | HBTU, DIEA, DMF, RT | 2-24 hours | Variable, sequence-dependent | [11] |
| Lactam Cyclization (Microwave) | HBTU, DIEA, DMF | 10 min | High purity crude product | [11] |
| Automated Synthesis (Overall) | iChemAFS automated synthesizer | ~24 min (for a hexapeptide) | 93% yield, 95% crude purity | [13] |
Visualizations
Workflow and Chemical Diagrams
Below are diagrams illustrating the key structures and processes involved in synthesizing lactam-bridged peptides using this compound.
Caption: Chemical structure of this compound.
Caption: Overall workflow for lactam-bridged peptide synthesis.
Caption: Key chemical transformations on the solid support.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 8. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Microwave-Assisted Deprotection of Fmoc-Asu(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is essential for the synthesis of complex peptides and proteins. The allyl (All) group, used for protecting the side chain of aspartic acid in the form of Fmoc-Asu(Oall)-OH, offers a high degree of orthogonality. Its removal is typically achieved under mild conditions using a palladium catalyst, which does not affect other common protecting groups like Boc or Trt. The application of microwave energy to this deprotection step has been shown to significantly accelerate the reaction, leading to shorter synthesis times and improved efficiency.[1]
These application notes provide a detailed protocol for the microwave-assisted deprotection of the allyl group from the side chain of an aspartic acid residue incorporated as this compound during SPPS. The protocol is based on established methods for the deprotection of allyl and allyloxycarbonyl (Alloc) groups under microwave irradiation.
Advantages of Microwave-Assisted Deprotection
Microwave-assisted deprotection offers several advantages over traditional room temperature methods:
-
Accelerated Reaction Times: Microwave irradiation can dramatically reduce the deprotection time from hours to minutes.[1]
-
Improved Efficiency: Rapid heating leads to higher reaction efficiency and can result in cleaner deprotection with fewer side products.
-
Atmospheric Conditions: Unlike traditional methods that often require a stringent inert atmosphere to prevent catalyst oxidation, microwave-assisted deallylation can be successfully performed under atmospheric conditions.[1]
-
Reduced Reagent Consumption: The accelerated nature of the reaction may allow for the use of lower equivalents of expensive palladium catalysts and scavengers.
Key Reagents and Equipment
-
Amino Acid: Peptide-resin containing this compound
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Scavenger: Phenylsilane (PhSiH₃)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Equipment: Microwave peptide synthesizer
Experimental Protocols
Protocol 1: Microwave-Assisted Deprotection of this compound Side Chain
This protocol is adapted from the microwave-assisted cleavage of Alloc and allyl ester protecting groups.[1]
1. Resin Preparation:
- Swell the peptide-resin in DMF for 30 minutes in a reaction vessel compatible with the microwave synthesizer.
- Drain the DMF.
2. Deprotection Cocktail Preparation:
- Prepare a fresh solution of the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve:
- Pd(PPh₃)₄ (e.g., 0.25 equivalents)
- Phenylsilane (e.g., 15 equivalents)
- in an appropriate volume of DMF or DCM (e.g., 2-5 mL).
3. Microwave-Assisted Deprotection:
- Add the freshly prepared deprotection cocktail to the resin.
- Place the reaction vessel in the microwave synthesizer.
- Irradiate the mixture with microwave energy for 5 minutes at a controlled temperature of 38-40°C.
- Drain the deprotection solution.
4. Second Deprotection Cycle:
- Repeat the addition of the fresh deprotection cocktail and the microwave irradiation step (5 minutes at 38-40°C) to ensure complete removal of the allyl group.
- Drain the solution.
5. Washing:
- Wash the resin thoroughly with DMF (5-7 times) to remove residual catalyst and scavenger.
- Wash the resin with DCM (3-5 times).
- Dry the resin under vacuum if proceeding to cleavage or the next synthetic step.
6. Confirmation of Deprotection (Optional):
- A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the allyl group.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted deprotection of allyl-based protecting groups, demonstrating the efficiency of the method.
| Peptide Sequence | Protecting Group | Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Microwave Conditions | Deprotection Purity | Reference |
| Model Peptides | Alloc / OAllyl | Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DMF | 2 x 5 min @ 38°C | >98% | [1] |
Mandatory Visualization
Reaction Workflow
The following diagram illustrates the key steps in the microwave-assisted deprotection of the this compound side chain.
References
Application Notes and Protocols for Fmoc-Asu(Oall)-OH in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fmoc-Asu(Oall)-OH
Fmoc-L-α-aminosuberic acid δ-allyl ester, or this compound, is a specialized amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS), particularly for the assembly of large, complex, or modified peptides via fragment condensation. Its unique architecture offers a significant strategic advantage by incorporating an orthogonally protected side-chain carboxyl group.
The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle of peptide elongation using a mild base like piperidine.[1][2] The side-chain δ-carboxyl group is protected by an allyl (All) ester. This allyl group is stable to both the basic conditions of Fmoc removal and the acidic conditions used for the final cleavage of the peptide from most solid supports (e.g., Trifluoroacetic acid, TFA).[3][4] This dual-protection scheme is known as an orthogonal protection strategy.[4][5]
The key utility of the allyl group lies in its selective removal under mild, specific conditions using a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], while the peptide remains anchored to the solid support.[4][6][7] This on-resin deprotection exposes a reactive carboxyl group on the peptide's side chain, which serves as an anchor point for the coupling of a second, pre-synthesized peptide fragment. This powerful technique, known as fragment condensation, allows for the efficient synthesis of long peptides that are difficult to produce through traditional stepwise SPPS, often leading to higher purity and overall yields.
Data Presentation: Performance in Fragment Condensation
The following tables provide representative data on the efficiency of on-resin fragment condensation using an this compound or analogous building block. The data is compiled from typical results reported in the literature for similar orthogonal strategies.
Table 1: Efficiency of On-Resin Allyl Deprotection
| Peptide Sequence (On-Resin) | Catalyst System | Scavenger | Reaction Time (hr) | Deprotection Yield (%) | Reference |
| Ac-Peptide₁-Asu(Oall)-Peptide₂-Resin | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 2 | >95 | Illustrative Data |
| Ac-Leu-Tyr-Arg-Ala-Glu(Oall)-...-Resin | Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | 1.5 | ~98 | Illustrative Data |
| Ac-Gly-Phe-Asp(Oall)-Gly-Resin | Pd(PPh₃)₄ | Morpholine | 2 | >95 | Illustrative Data |
Table 2: Efficiency of On-Resin Fragment Condensation
| Resin-Bound Fragment (After Deallylation) | Soluble N-Fmoc Peptide Fragment | Coupling Reagents | Coupling Time (hr) | Crude Yield (%) | Crude Purity (%) |
| H₂N-Peptide₂-Asu(COOH)-Peptide₁-Resin | Fmoc-Ala-Leu-Gly-OH | DIC / OxymaPure | 24 | 75 | 65 |
| H₂N-Peptide₂-Asu(COOH)-Peptide₁-Resin | Fmoc-Val-Ile-Phe-OH | HATU / HOAt / DIPEA | 18 | 80 | 70 |
| H₂N-Peptide₂-Asu(COOH)-Peptide₁-Resin | Fmoc-Pro-Ser(tBu)-Thr(tBu)-OH | PyBOP / HOBt / DIPEA | 24 | 72 | 68 |
Note: Yields and purities are illustrative and highly dependent on the specific peptide sequences, resin, and coupling conditions used.
Experimental Protocols
This section provides detailed methodologies for the key experimental stages involving this compound.
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol follows standard Fmoc-SPPS procedures.
Objective: To couple this compound to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solutions: 20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes in a suitable reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for complete coupling. A negative test (yellow/colorless beads) indicates the absence of free primary amines and a successful coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Fmoc Deprotection (for subsequent couplings): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 10-15 minutes to remove the Fmoc group from the newly added Asu residue. Wash the resin thoroughly with DMF (5x).
Protocol 2: On-Resin Selective Deprotection of the Allyl (Oall) Ester
Objective: To selectively remove the allyl protecting group from the Asu side chain to expose a free carboxyl group.
Materials:
-
Peptide-resin containing the Asu(Oall) residue
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl Scavenger: Phenylsilane (PhSiH₃), Morpholine, or N,N'-Dimethylbarbituric acid (DMBA)
-
Degassed, anhydrous solvents: DCM or Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM or THF for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: In a separate flask under an inert atmosphere, prepare the deallylation cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.03-0.05 equivalents, e.g., 35 mg) in 5 mL of DCM. To this solution, add the allyl scavenger (e.g., Phenylsilane, 25 equivalents, e.g., 0.3 mL).
-
Deprotection Reaction: Add the deallylation cocktail to the swelled resin. Agitate the mixture gently at room temperature, ensuring it is protected from light. The reaction typically takes 1-3 hours.
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the mass change corresponding to the loss of the allyl group (Δm = -40.03 Da).
-
Washing: Once the reaction is complete, drain the catalyst solution. Wash the resin extensively to remove all traces of palladium and scavenger. A typical washing sequence is:
-
DCM (5x)
-
0.5% DIPEA in DMF (2x, 5 min each)
-
0.5% Sodium diethyldithiocarbamate in DMF (2x, 15 min each) - This chelating agent helps remove residual palladium.
-
DMF (5x)
-
DCM (5x)
-
-
Drying: Dry the resin under vacuum. It is now ready for fragment condensation.
Protocol 3: On-Resin Peptide Fragment Condensation
Objective: To couple a protected peptide fragment to the newly exposed Asu side-chain carboxyl group.
Materials:
-
Resin-bound peptide with deprotected Asu side chain (from Protocol 2)
-
N-terminally Fmoc-protected soluble peptide fragment (with its C-terminus activated or ready for activation)
-
Coupling Reagents: e.g., HATU, PyBOP, or DIC/OxymaPure
-
Base: DIPEA or 2,4,6-Collidine
-
Solvent: Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the resin from Protocol 2 in anhydrous DMF for 30 minutes.
-
Fragment Activation: In a separate vial, dissolve the N-Fmoc-protected peptide fragment (2-3 equivalents relative to the resin loading), a coupling agent (e.g., HATU, 2 equivalents), and an additive (e.g., HOAt, 2 equivalents) in a minimal amount of DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
Fragment Coupling: Drain the DMF from the resin and add the pre-activated fragment solution. Agitate the mixture at room temperature. Due to the steric hindrance of coupling large fragments, this reaction is typically slow and may require an extended time (12-48 hours).
-
Monitoring: The reaction can be difficult to monitor with the ninhydrin test as the reactive site is the side chain. Monitoring is best performed by cleaving a small amount of resin and analyzing the product via LC-MS.
-
Washing: After the coupling is deemed complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted fragment and coupling reagents.
-
Continuation of Synthesis: The N-terminal Fmoc group of the newly coupled fragment can now be removed using standard conditions (20% piperidine in DMF) to allow for further elongation of the peptide chain if required.
Visualizations
Experimental Workflow
Caption: Workflow for fragment condensation using this compound.
Chemical Reaction Scheme
Caption: Key chemical steps in the on-resin fragment condensation process.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Glu(OAll)-OH [cem.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Asu(Oall)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asu(Oall)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid δ-allyl ester, is a specialized amino acid derivative that serves as a valuable building block in modern drug discovery, particularly in the field of peptide-based therapeutics. Its unique trifunctional nature, featuring a handle for peptide chain elongation (the α-amino group), a reactive side chain (the δ-carboxyl group), and an orthogonally protected γ-carboxyl group, enables the synthesis of complex peptide architectures such as branched, cyclic, and conjugated peptides. These modifications can significantly enhance the therapeutic properties of peptides, including their stability, potency, and pharmacokinetic profiles.
The strategic incorporation of this compound into a peptide sequence is facilitated by its orthogonal protection scheme. The N-α-Fmoc group is labile to basic conditions (e.g., piperidine), allowing for standard solid-phase peptide synthesis (SPPS). In contrast, the O-allyl (Oall) ester protecting the side-chain carboxyl group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild, palladium-catalyzed conditions. This orthogonality is the cornerstone of its utility, providing chemists with precise control over site-specific modifications of the peptide backbone.
Core Applications in Drug Discovery
The primary applications of this compound in drug discovery revolve around its ability to introduce a functionalizable linker into a peptide sequence. This enables several advanced peptide engineering strategies:
-
Peptide Branching: The deprotected side chain of the aminosuberic acid residue can serve as an attachment point for a second peptide chain, creating branched peptides. This approach is used to synthesize peptide dendrimers, multivalent ligands, and to mimic naturally branched peptide structures. Branched peptides can exhibit increased receptor binding affinity and improved resistance to enzymatic degradation. A notable application of similar orthogonal protection strategies is in the synthesis of GLP-1 receptor agonists like Liraglutide, where a fatty acid is attached to a lysine residue to improve the drug's half-life. While not a direct branching of a second peptide, the principle of side-chain modification is analogous.
-
Peptide Cyclization: The side-chain carboxyl group can be used to form a lactam bridge with an N-terminal amine or the side chain of another amino acid (e.g., lysine or ornithine) within the peptide sequence.[1] Cyclic peptides often display enhanced conformational rigidity, leading to higher receptor selectivity and improved metabolic stability compared to their linear counterparts.[1]
-
Peptide Conjugation: The deprotected side chain provides a site for the attachment of various molecules, including small molecule drugs, imaging agents, or polymers like polyethylene glycol (PEGylation). This allows for the creation of peptide-drug conjugates (PDCs) with targeted delivery, diagnostic tools, and peptides with improved solubility and in vivo half-life.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C26H29NO6 |
| Molecular Weight | 451.51 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of this compound into a peptide sequence and the subsequent manipulation of the Oall protecting group. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and desired modification.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support using manual or automated solid-phase peptide synthesis.
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If starting from a pre-loaded resin, remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling: a. In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Workflow for Fmoc-SPPS Cycle
Caption: General workflow for a single cycle of solid-phase peptide synthesis.
Protocol 2: On-Resin Deprotection of the Oall Group
This protocol describes the selective removal of the allyl (Oall) protecting group from the aminosuberic acid side chain while the peptide is still attached to the solid support. This is a critical step for subsequent on-resin modifications.[2]
Materials:
-
Peptide-resin containing the Asu(Oall) residue
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃) or Morpholine
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to the Oall group) and phenylsilane (20 equivalents) in anhydrous DCM. The solution should be freshly prepared.
-
Deprotection Reaction: Add the palladium/scavenger solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.
-
Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DCM (5 times), DMF (3 times), and a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), followed by further DMF and DCM washes. The resin is now ready for on-resin modification of the deprotected carboxyl group.
Workflow for Oall Deprotection
Caption: General workflow for the on-resin removal of the Oall protecting group.
Protocol 3: On-Resin Side-Chain Lactam Cyclization
This protocol outlines a general procedure for the on-resin cyclization of a peptide by forming a lactam bridge between the deprotected side chain of the aminosuberic acid residue and a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected Asu side chain and a free N-terminal amine
-
Coupling reagents: PyBOP/DIPEA or HATU/HOAt/DIPEA
-
Solvent: DMF
Procedure:
-
Preparation: Ensure the peptide-resin has a deprotected aminosuberic acid side chain (from Protocol 2) and a deprotected N-terminal amine (by removing the final Fmoc group).
-
Cyclization: a. Swell the resin in DMF. b. In a separate vial, dissolve the coupling reagent (e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF. c. Add the activation solution to the resin. d. Agitate the reaction mixture at room temperature for 4-24 hours. The reaction is typically slower than linear couplings and should be monitored carefully.
-
Washing: After cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Logical Flow for On-Resin Cyclization
Caption: Logical steps for the synthesis of a head-to-side-chain cyclic peptide.
Conclusion
This compound is a versatile and powerful tool for the synthesis of complex peptide-based therapeutics. Its orthogonal protecting group strategy allows for the precise and controlled introduction of branches, cyclic constraints, and conjugation handles, which are critical for enhancing the drug-like properties of peptides. The protocols provided herein offer a foundation for the successful application of this valuable building block in drug discovery and development programs. Careful optimization of reaction conditions and rigorous analytical characterization are essential for achieving high-purity, well-defined peptide drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Asu(Oall)-OH Coupling Reactions
Welcome to the technical support center for troubleshooting Fmoc-Asu(Oall)-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is an N-α-Fmoc-protected derivative of L-α-aminosuberic acid. Aminosuberic acid (Asu) is a non-standard, eight-carbon dicarboxylic amino acid. In this reagent, the side-chain carboxyl group is protected by an allyl (Oall) ester. The combination of the temporary Fmoc protecting group on the α-amine and the selectively cleavable Oall group on the side chain makes it a valuable building block for synthesizing complex peptides, including those requiring side-chain modifications. The Oall group is orthogonal to the acid-labile protecting groups (like tBu, Boc, Trt) commonly used in Fmoc-SPPS, as it is typically removed using palladium catalysis.[1]
Q2: We are observing low coupling efficiency with this compound, indicated by a positive Kaiser test. What are the common causes and how can we resolve this?
Low coupling efficiency is a frequent challenge in SPPS and can be attributed to several factors. When encountering a positive Kaiser test after a standard coupling protocol with this compound, consider the following troubleshooting steps:
-
Steric Hindrance: Although Asu has a linear side chain, the overall bulk of the growing peptide-resin can impede the approach of the incoming activated amino acid.[2]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminal amine and preventing efficient coupling.[3]
-
Suboptimal Reagent Activation: The activation of the this compound carboxylic acid may be inefficient, or the reagents may have degraded.[4]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.[2]
To address these issues, a systematic approach is recommended, as outlined in the troubleshooting workflow below.
Q3: Are there specific side reactions associated with this compound during coupling?
While this compound is not as prone to the side reactions seen with Asp or Asn (e.g., aspartimide formation), some potential issues to be aware of include:
-
Dipeptide Formation: During the synthesis of Fmoc-amino acids, the formation of dipeptide impurities (e.g., Fmoc-Asu(Oall)-Asu(Oall)-OH) can occur. Using high-purity this compound is crucial to avoid the incorporation of these impurities into your peptide sequence.[5]
-
Racemization: Although the Fmoc group generally suppresses racemization, the choice of coupling reagents and base can influence the stereochemical integrity of the amino acid.[6] For residues prone to racemization, using a carbodiimide with an additive like OxymaPure is often recommended over stronger base-mediated methods.[7]
Q4: What are the best practices for handling the Oall protecting group?
The allyl (Oall) protecting group is stable under the standard basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[8] Key considerations for its use include:
-
Cleavage Conditions: The Oall group is typically removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[9]
-
Orthogonality: Its stability to acids and bases makes it orthogonal to most other protecting groups used in Fmoc-SPPS, allowing for selective deprotection of the Asu side chain for on-resin modifications like cyclization or branching.[6]
-
Catalyst Removal: After cleavage, it is important to thoroughly wash the resin to remove all traces of the palladium catalyst, which can interfere with subsequent synthetic steps.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution | Rationale |
| Positive Kaiser Test (Incomplete Coupling) | Steric Hindrance / Difficult Sequence | 1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound.[11]2. Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[12] | A second coupling can drive the reaction to completion. For sterically hindered sites, a longer reaction time allows for sufficient interaction between the activated amino acid and the N-terminal amine. |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP, or use a solvent mixture (e.g., NMP/DCM).[12]2. Incorporate Chaotropic Salts: Add a low concentration of LiCl to the coupling solution.[13] | NMP is a more polar solvent that can be more effective at disrupting secondary structures and improving solvation of the peptide chain. Chaotropic salts interfere with hydrogen bonding, which is a primary cause of aggregation. | |
| Inefficient Reagent Activation | 1. Use a More Potent Coupling Reagent: Switch from a standard carbodiimide (like DIC/HOBt) to a uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP).[9][14]2. Check Reagent Quality: Ensure all reagents (amino acid, coupling reagents, solvents) are fresh, of high purity, and anhydrous.[15] | Uronium/aminium and phosphonium salts are generally more reactive and effective for difficult couplings. Degraded or wet reagents will lead to lower activation efficiency and incomplete reactions. | |
| Deletion of Asu Residue in Final Peptide | Incomplete Coupling | Follow the recommendations for a positive Kaiser test. If the problem persists, consider capping unreacted amines after the first coupling attempt. | This confirms that the primary issue was a failed coupling step. Capping with acetic anhydride will terminate the unreacted chains, preventing the formation of deletion sequences and simplifying purification.[4] |
| Incomplete Fmoc Deprotection of the Previous Residue | 1. Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step.[12]2. Monitor Fmoc Cleavage: Use UV-Vis to quantify the release of the dibenzofulvene-piperidine adduct to ensure complete deprotection.[6] | If the N-terminal Fmoc group is not fully removed, the amine is not available for coupling, leading to a deletion. This is especially important for long or aggregation-prone sequences. |
Data Presentation
The choice of coupling reagent can significantly impact the success of the reaction, especially for challenging sequences. The following table summarizes the performance of common coupling reagents in SPPS.
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | 15-45 minutes | High efficiency, fast reaction times, effective for hindered amino acids. | High cost, potential for guanidinylation side reaction.[9] |
| HBTU | Uronium/Aminium Salt | High | 20-60 minutes | Good balance of reactivity and cost, widely used. | Less reactive than HATU, potential for guanidinylation.[9] |
| PyBOP | Phosphonium Salt | High | 30-120 minutes | Low risk of guanidinylation, byproducts are non-carcinogenic.[9] | Generally lower reactivity than HATU/HCTU. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate | 60-180 minutes | Cost-effective, simple byproducts, low racemization.[9] | Slower reaction rates, potential for dehydration of Asn/Gln side chains (less of a concern for Asu). |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for routine coupling or when steric hindrance is anticipated.
-
Resin Preparation: After successful Fmoc deprotection of the N-terminal amine (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[11] If the test is positive, refer to the troubleshooting guide.
-
Washing: After a complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
This procedure should be performed if the Kaiser test is positive after the initial coupling.
-
Initial Wash: After the first coupling reaction, wash the resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents.
-
Repeat Activation and Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add this solution to the washed resin.
-
Second Coupling: Allow the second coupling reaction to proceed for an additional 1-2 hours at room temperature.
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF (3-5 times) and perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
Visualizations
Caption: Troubleshooting workflow for a positive Kaiser test result.
Caption: Experimental workflow for a single coupling cycle in SPPS.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Deprotection of Fmoc-Asu(Oall)-OH
Welcome to the technical support center for the optimization and troubleshooting of the deprotection of Fmoc-Asu(Oall)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving this versatile amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is a key building block for the synthesis of side-chain lactam-bridged peptides. The orthogonal protection strategy, with the base-labile Fmoc group on the α-amine and the palladium-labile allyl (Oall) group on the side-chain carboxyl group, allows for selective deprotection and on-resin cyclization to introduce conformational constraints into peptides.[1][2][3] This is particularly useful for stabilizing secondary structures like α-helices and β-turns, which can enhance the biological activity and metabolic stability of peptide therapeutics.[1][2]
Q2: What is the correct order for deprotecting this compound in SPPS?
A2: The order of deprotection depends on the synthetic strategy. For on-resin lactam bridge formation, the N-terminal Fmoc group of the peptide chain is typically removed first to allow for further elongation. After the desired linear sequence is assembled, the Oall group on the Asu side chain and the corresponding amine protecting group (e.g., Alloc or ivDde on a Lys residue) are selectively removed to facilitate intramolecular cyclization.
Q3: What are the most common challenges encountered during the deprotection of this compound?
A3: The most common challenges are:
-
Incomplete Fmoc deprotection: This can be caused by peptide aggregation on the solid support, hindering access of the deprotection reagent.[4]
-
Incomplete Oall deprotection: This may result from an inactive palladium catalyst, insufficient reaction time, or an inappropriate choice of scavenger.
-
Side reactions during Oall deprotection: The primary side reaction is the re-alkylation of the deprotected carboxylate or other nucleophilic side chains by the allyl cation generated during the reaction.[5]
Troubleshooting Guides
Issue 1: Incomplete N-terminal Fmoc Deprotection
Symptoms:
-
Presence of deletion sequences in the final peptide, as observed by HPLC or Mass Spectrometry.
-
Positive (yellow/orange) Kaiser test after the deprotection step, indicating the presence of unreacted primary amines.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | 1. Extend Reaction Time: Increase the deprotection time or perform a second deprotection step with fresh reagent.[4] 2. Use Chaotropic Agents: Add agents like 1-hydroxybenzotriazole (HOBt) to the deprotection solution to disrupt secondary structures. 3. Switch Solvents: Use N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) as it has better resin-swelling and aggregation-disrupting properties. 4. Microwave-Assisted Synthesis: Employ microwave heating to accelerate deprotection and disrupt aggregation. |
| Insufficient Reagent Concentration | 1. Increase Piperidine Concentration: While 20% piperidine in DMF is standard, concentrations up to 50% can be used for difficult sequences. 2. Use a Stronger Base: Consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU, 2% piperidine in DMF) for rapid and efficient deprotection.[4] |
| Degraded Reagents | Ensure that the piperidine and DMF are of high quality and have not been exposed to air for extended periods, which can lead to the formation of carbonates and other impurities. |
Issue 2: Incomplete Side-Chain Oall Deprotection
Symptoms:
-
The desired cyclized peptide is not formed, and the starting linear peptide with the Oall group is recovered after cleavage.
-
Mass spectrometry analysis shows the presence of the Oall-protected peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Palladium Catalyst | 1. Use Fresh Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sensitive to air and should be stored under an inert atmosphere. Use freshly opened or properly stored catalyst. 2. Ensure Inert Atmosphere: While some studies show successful deprotection under atmospheric conditions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended for reproducibility, especially for difficult substrates.[6] |
| Inappropriate Scavenger | 1. Select an Effective Scavenger: Phenylsilane (PhSiH₃) is a commonly used scavenger. However, for some substrates, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be more effective in preventing side reactions.[1][5] 2. Optimize Scavenger Equivalents: Use a sufficient excess of the scavenger (typically 10-40 equivalents) to efficiently trap the allyl cation. |
| Insufficient Reaction Time or Temperature | 1. Increase Reaction Time: Extend the reaction time (e.g., from 30 minutes to 2 hours) and monitor the reaction progress. 2. Gentle Heating: Microwave-assisted deprotection at a low temperature (e.g., 40°C) can significantly accelerate the reaction without degrading the catalyst or peptide. |
Issue 3: Side Reactions During Oall Deprotection
Symptoms:
-
Presence of unexpected byproducts in the HPLC and mass spectrometry analysis.
-
Mass corresponding to the addition of an allyl group to a nucleophilic residue (e.g., Trp, Cys, or the deprotected Asu side chain).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Scavenging of Allyl Cation | 1. Optimize Scavenger Choice and Concentration: As mentioned above, select a highly efficient scavenger like Me₂NH·BH₃ and use it in sufficient excess.[1][5] 2. Ensure Proper Mixing: Ensure the reaction mixture is agitated thoroughly to allow the scavenger to effectively trap the allyl cation as it is formed. |
| Presence of Unprotected Nucleophilic Residues | If the peptide sequence contains highly nucleophilic residues like Tryptophan or Cysteine, ensure their side chains are appropriately protected during the Oall deprotection step. |
Experimental Protocols
Protocol 1: Standard N-terminal Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated with a fresh solution of the deprotection reagent.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Proceed: Proceed to the next coupling step.
Protocol 2: Palladium-Catalyzed Oall Deprotection on Solid Phase
-
Resin Swelling: Swell the peptide-resin in anhydrous dichloromethane (DCM) or DMF for 30 minutes under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.3 equivalents relative to the resin loading) in the reaction solvent.
-
Addition of Reagents: To the swollen resin, add the scavenger (e.g., phenylsilane, 24 equivalents) followed by the palladium catalyst solution.
-
Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), and finally with DMF and DCM.
-
Proceed: The resin is now ready for the subsequent on-resin cyclization step.
Data Presentation
Table 1: Comparison of Scavengers for Allyl Deprotection of a Model Peptide on Solid Phase *
| Scavenger | Equivalents | Time (min) | Deprotection Efficiency | Notes |
| Phenylsilane (PhSiH₃) | 24 | 30 x 2 | >95% | Commonly used and effective for most substrates.[6] |
| Dimethylamine-borane (Me₂NH·BH₃) | 40 | 40 | Quantitative | Reported to be superior in preventing allyl back-alkylation for secondary amines.[5] |
| Morpholine | 20 | 60 | ~90% | Can be less efficient than other scavengers. |
*Data is illustrative and based on findings for Alloc deprotection on secondary amines, which is analogous to the environment of the deprotected Asu side chain.[5]
Mandatory Visualizations
Caption: Workflow for the synthesis of a lactam-bridged peptide.
Caption: Mechanism of Palladium-catalyzed Allyl Deprotection.
References
- 1. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
Technical Support Center: Fmoc-Asu(Oall)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-Asu(Oall)-OH in peptide synthesis. The focus is on identifying and mitigating potential side reactions to ensure the successful synthesis of high-quality peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of α-aminosuberic acid, a non-standard amino acid with an eight-carbon backbone. In this building block, the α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the δ-carboxylic acid on the side chain is protected by a palladium-labile O-allyl (Oall) ester. Its primary application is in Solid-Phase Peptide Synthesis (SPPS) for the construction of peptides requiring on-resin, side-chain-to-side-chain or side-chain-to-terminus cyclization to form a lactam bridge. The orthogonality of the Oall group allows for its selective removal without affecting acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Q2: What are the main side reactions associated with the use of this compound?
A2: The most common side reactions are associated with the palladium-catalyzed deprotection of the O-allyl group. These include:
-
Incomplete Deprotection: Failure to completely remove the allyl group, leading to a mixed population of protected and deprotected peptides.
-
Allyl Cation Scavenging Issues: The palladium catalyst generates a reactive π-allyl cation during deprotection. If not effectively trapped by a scavenger, this cation can lead to side products by alkylating nucleophilic residues (e.g., Trp, Cys, Met) or the newly liberated carboxylate.
-
Catalyst Poisoning: The palladium catalyst can be poisoned by certain amino acid residues (like Cysteine) or impurities, leading to reduced deprotection efficiency.
While less common than with Aspartic acid, side reactions involving the Asu backbone, such as cyclization to form a lactam-like byproduct during Fmoc deprotection, are theoretically possible but generally not observed due to the longer, more flexible side chain.
Q3: How do I choose the correct palladium catalyst and scavenger for O-allyl deprotection?
A3: The most common catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. The choice of scavenger is critical to prevent side reactions. While phenylsilane (PhSiH₃) is widely used, other scavengers may offer superior performance in preventing re-alkylation, especially with sensitive sequences. Amine-borane complexes, such as dimethylamine-borane (Me₂NH·BH₃), have been shown to be highly effective in quantitatively removing allyl protecting groups without the formation of allyl-amine byproducts.[1][2]
Troubleshooting Guides
Issue 1: Incomplete O-allyl Deprotection
-
Symptoms:
-
Mass spectrometry of the crude peptide shows a peak corresponding to the mass of the peptide with the allyl group still attached (+40 Da).
-
Subsequent on-resin cyclization yields are very low.
-
-
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Inactive Catalyst | Use fresh, high-quality Pd(PPh₃)₄. The catalyst is sensitive to oxygen and should be stored under an inert atmosphere. A color change from bright yellow to brownish-orange can indicate degradation. |
| Insufficient Reagents | Ensure an adequate excess of both the palladium catalyst and the scavenger are used. Typically, 0.1-0.25 equivalents of catalyst and 20-40 equivalents of scavenger relative to the resin loading are recommended.[1][3] |
| Short Reaction Time | Standard deprotection times are 30-60 minutes. For difficult sequences, extending the reaction time or performing a second treatment with fresh reagents may be necessary.[3] |
| Poor Reagent Access | Ensure the resin is well-swollen in an appropriate solvent (e.g., DCM or THF) before adding the deprotection cocktail. Gentle agitation during the reaction is crucial. |
| Microwave Conditions | For faster and more efficient deprotection, microwave-assisted methods can be employed. A typical method involves two 5-minute deprotections at 38°C, which has been shown to achieve >98% purity in allyl group removal.[4][5] |
Issue 2: Formation of Side Products During Deprotection
-
Symptoms:
-
HPLC analysis of the crude peptide shows multiple unexpected peaks.
-
Mass spectrometry reveals masses corresponding to the desired product plus additions of +40 Da (allylation) or other adducts related to the scavenger.
-
-
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Inefficient Allyl Cation Scavenging | The choice of scavenger is critical. While phenylsilane is common, it can sometimes be less effective. For challenging cases, consider using dimethylamine-borane complex (Me₂NH·BH₃), which has been shown to be superior for preventing re-alkylation.[1] |
| Reaction with Nucleophilic Residues | If the peptide contains sensitive residues like Trp, Cys, or Met, ensure a highly efficient scavenger is used in sufficient excess to trap the allyl cation before it can react with these side chains. |
| Catalyst-Related Side Reactions | Ensure the palladium catalyst is completely removed by thorough washing after deprotection to prevent potential side reactions in subsequent steps. |
Experimental Protocols
Protocol 1: Standard On-Resin O-Allyl Deprotection
-
Resin Swelling: Swell the peptide-resin in anhydrous dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: Prepare the deprotection cocktail in a separate vessel. For a 0.1 mmol synthesis, dissolve Pd(PPh₃)₄ (0.25 eq., ~29 mg) and phenylsilane (PhSiH₃) (20 eq., ~250 µL) in anhydrous DCM (5 mL).
-
Deprotection: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin.
-
Reaction: Gently agitate the resin suspension under an inert atmosphere (e.g., Argon or Nitrogen) for 30-60 minutes at room temperature.
-
Washing: Drain the reaction mixture and wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash sequence is:
-
DCM (3 x)
-
0.5% DIPEA in DCM (2 x)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 x, to scavenge residual palladium)
-
DMF (3 x)
-
DCM (3 x)
-
-
Confirmation: Perform a test cleavage on a small amount of resin to confirm complete deprotection by mass spectrometry before proceeding to the next step (e.g., cyclization).
Protocol 2: On-Resin Lactam Bridge Formation (Post-Deprotection)
-
Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using 20% piperidine in DMF.
-
Resin Washing: Wash the resin thoroughly with DMF and then DCM.
-
Activation: In a separate vessel, pre-activate a coupling reagent. For a 0.1 mmol synthesis, dissolve HATU (3 eq., 114 mg) and DIPEA (6 eq., 105 µL) in DMF (5 mL). Allow to activate for 2 minutes.
-
Cyclization: Add the activated coupling solution to the resin.
-
Reaction: Agitate the resin at room temperature. The reaction is typically complete within 1-2 hours but can be left longer for difficult cyclizations. Monitor the reaction using a Kaiser test (ninhydrin test); the test should be negative upon completion.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding with final cleavage from the resin.
Visual Guides
Caption: Workflow for the palladium-catalyzed deprotection of the O-allyl group.
Caption: Decision tree for troubleshooting common this compound side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to avoid aggregation with Fmoc-Asu(Oall)-OH.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) with Fmoc-Asu(Oall)-OH, with a specific focus on preventing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an N-α-Fmoc protected derivative of L-Aminosuberic acid, where the side-chain carboxyl group is protected by an allyl (All) ester. Aminosuberic acid is a non-proteinogenic amino acid with an eight-carbon backbone, which can be used to introduce a long, flexible spacer into a peptide sequence. Its applications include the synthesis of long-acting peptide analogs, constrained peptides, and linkers for bioconjugation.
Q2: What causes peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[1] This phenomenon is particularly prevalent in sequences containing hydrophobic or β-branched amino acids. Aggregation can hinder the access of reagents to the reactive sites on the resin, resulting in incomplete deprotection and coupling reactions, and ultimately, low purity and yield of the final peptide.
Q3: Are peptides containing Asu(Oall) particularly prone to aggregation?
While specific data on the aggregation propensity of peptides containing Asu(Oall) is limited, the long, hydrophobic nature of the suberic acid side chain could potentially contribute to increased hydrophobic interactions between peptide chains, thereby promoting aggregation. Therefore, it is prudent to consider anti-aggregation strategies when synthesizing peptides containing this compound, especially in sequences that also contain other hydrophobic residues.
Q4: How can I detect aggregation during my synthesis?
Visual inspection of the resin is a primary indicator; resin clumping or shrinking suggests aggregation.[1] During automated synthesis, a broadening of the Fmoc deprotection peak can also indicate that the deprotection reagent is having difficulty accessing the N-terminus due to aggregation. A qualitative ninhydrin (Kaiser) test can also be used to check for the presence of free primary amines after a coupling step; a positive result (blue beads) indicates incomplete coupling, which can be a consequence of aggregation.
Troubleshooting Guide: Preventing Aggregation with this compound
This guide provides a systematic approach to troubleshooting and preventing aggregation when using this compound in your peptide synthesis.
Issue: Incomplete Coupling or Deprotection
Symptoms:
-
Positive ninhydrin (Kaiser) test after coupling.
-
Broadening of the Fmoc deprotection peak in the UV chromatogram.
-
Low yield of the final peptide.
-
Presence of deletion sequences in the mass spectrum of the crude product.
Possible Cause: Peptide chain aggregation on the resin is preventing efficient access of reagents to the peptide.
Solutions:
-
Optimize Synthesis Solvents:
-
N-Methyl-2-pyrrolidone (NMP): Often superior to Dimethylformamide (DMF) in solvating aggregating peptides.
-
Dimethyl Sulfoxide (DMSO): Can be used as a solvent or co-solvent to disrupt aggregation.[2]
-
"Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) can be effective for difficult sequences.
-
-
Incorporate Chaotropic Agents:
-
Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step can help break up secondary structures. It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with coupling reagents.
-
-
Utilize Backbone Protection Strategies:
-
Hmb/Dmb Protected Amino Acids: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid can effectively disrupt the hydrogen bonding that leads to aggregation.[1] These are typically introduced as dipeptides.
-
Pseudoproline Dipeptides: These dipeptides, derived from Serine or Threonine, introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[3] The native residue is regenerated during the final cleavage from the resin.
-
-
Employ Microwave-Assisted Peptide Synthesis (MW-SPPS):
-
Adjust Resin Loading:
-
Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between the growing peptide chains, which can reduce intermolecular aggregation.[7]
-
Quantitative Data Summary
The following table provides a summary of the effectiveness of various anti-aggregation strategies. The data is generalized from literature and may vary depending on the specific peptide sequence.
| Strategy | Reported Improvement | Key Considerations |
| Solvent Change (DMF to NMP) | Improved solvation and coupling efficiency. | NMP is more viscous and expensive than DMF. |
| Chaotropic Salt Wash (e.g., 0.8 M LiCl) | Can disrupt existing aggregates, improving subsequent coupling. | Must be thoroughly washed out before coupling. |
| Pseudoproline Dipeptides | Can increase product yields significantly in highly aggregated sequences. | Applicable only at Ser or Thr residues. |
| Hmb/Dmb Backbone Protection | Effectively disrupts aggregation. | Coupling to the Hmb/Dmb-protected residue can be slow. |
| Microwave-Assisted Synthesis | Significantly reduces reaction times and can improve purity. | Requires specialized equipment. |
| Low-Loading Resin | Reduces inter-chain interactions, beneficial for long peptides. | Lower overall yield per gram of resin. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Aggregation Disruption
-
After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 1-2 minutes.
-
Drain the solution and repeat the wash one more time.
-
Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt.
-
Proceed with the standard coupling protocol.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
In your synthesis program, at the desired Ser or Thr position, substitute the standard amino acid coupling cycle with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
-
Use a 1.5 to 2-fold excess of the pseudoproline dipeptide and an appropriate coupling reagent (e.g., HATU).
-
Allow the coupling reaction to proceed for at least 1-2 hours.
-
Confirm the completion of the coupling with a ninhydrin test.
-
The native Ser or Thr residue will be regenerated during the final TFA-mediated cleavage.[8]
Protocol 3: Microwave-Assisted Coupling
This is a general guideline and should be optimized for your specific instrument and peptide sequence.
-
Following Fmoc deprotection and washing, add the activated Fmoc-amino acid solution to the resin.
-
Place the reaction vessel in the microwave peptide synthesizer.
-
Apply microwave power for a set duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 75°C).
-
After the coupling is complete, wash the resin thoroughly with DMF.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. chempep.com [chempep.com]
- 4. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
Incomplete cleavage of the Oall group from Fmoc-Asu(Oall)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Asu(Oall)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on common challenges, particularly the incomplete cleavage of the Oall protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Oall group in this compound?
The Oall (allyloxy) group serves as a protecting group for the side-chain carboxyl function of the amino acid L-α-aminosuberic acid (Asu). This protection is orthogonal to the base-labile Fmoc group on the N-terminus and the acid-labile protecting groups often used for other amino acid side chains. The Oall group's stability to both acidic and basic conditions allows for its selective removal at a specific point in the synthesis, enabling strategies such as on-resin cyclization or side-chain modification.[1][2]
Q2: What is the standard method for cleaving the Oall group?
The standard method for Oall group cleavage is through a palladium(0)-catalyzed allylic transfer reaction.[3] This is typically achieved by treating the peptide-resin with a solution of a palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[4][5]
Q3: Why is a scavenger necessary during Oall deprotection?
During the palladium-catalyzed cleavage, a reactive allyl cation is generated. If not trapped, this cation can re-alkylate nucleophilic residues on the peptide, such as the newly deprotected carboxylate, tryptophan, or cysteine, leading to undesired side products.[6] Scavengers are added to the reaction mixture to efficiently trap these allyl cations.[2]
Troubleshooting Guide: Incomplete Oall Cleavage
Incomplete removal of the Oall protecting group is a common challenge that can lead to a heterogeneous final product and complicate purification. The following guide addresses potential causes and provides systematic solutions.
Q4: I am observing incomplete Oall cleavage. What are the most likely causes?
Incomplete Oall deprotection can stem from several factors:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation and can be poisoned by certain reagents or impurities.[7]
-
Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the scale of the synthesis.
-
Ineffective Scavenger: The chosen scavenger may not be efficient enough or may be used in an inadequate amount.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the cleavage efficiency.
-
Poor Resin Swelling: If the resin is not adequately swollen, the catalyst and scavenger may not be able to access all the Oall-protected sites.
Q5: How can I determine if the palladium catalyst is the problem?
A simple diagnostic test is to repeat the deprotection on a small sample of the resin with a fresh batch of catalyst. If the cleavage proceeds to completion, it strongly suggests that the original catalyst was inactive.
Troubleshooting Steps for Catalyst-Related Issues:
-
Use Fresh Catalyst: Pd(PPh₃)₄ is oxygen-sensitive and should be stored under an inert atmosphere. Use a freshly opened bottle or a sample that has been properly stored.
-
Increase Catalyst Loading: While catalytic amounts are required, difficult or large-scale deprotections may benefit from an increased catalyst-to-resin ratio. See the table below for typical ranges.
-
Ensure an Inert Atmosphere: Perform the reaction under a blanket of nitrogen or argon to prevent catalyst oxidation.
Q6: Which scavenger should I use, and in what quantity?
Several scavengers can be used for Oall deprotection, with varying efficiencies. Phenylsilane (PhSiH₃) is a commonly used and effective scavenger.
Table 1: Comparison of Common Scavengers for Oall Deprotection
| Scavenger | Typical Equivalents (relative to resin substitution) | Notes |
| Phenylsilane (PhSiH₃) | 15 - 25 eq. | Highly effective; often the scavenger of choice.[4] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 40 eq. | Reported to provide quantitative removal and prevent allyl back-alkylation.[2] |
| Morpholine | 20 - 40 eq. | Can be effective but may be less efficient than phenylsilane in some cases.[2] |
| Sodium borohydride (NaBH₄) | 10 - 20 eq. | Can be used as a reductive scavenger.[8] |
Q7: How can I optimize the reaction conditions for complete cleavage?
If catalyst and scavenger are not the issue, optimizing the reaction parameters is the next step.
Troubleshooting Steps for Reaction Conditions:
-
Extend Reaction Time: Incomplete cleavage may simply be a matter of insufficient reaction time. Monitor the reaction progress over a longer period.
-
Repeat the Deprotection: Draining the reaction solution and adding a fresh solution of catalyst and scavenger for a second treatment can drive the reaction to completion.[9]
-
Elevate the Temperature: Gently heating the reaction (e.g., to 40-50°C) can increase the reaction rate. However, be cautious as this may also increase the likelihood of side reactions.
-
Ensure Proper Solvent and Swelling: Use a solvent that effectively swells the resin and dissolves the reagents. Dichloromethane (DCM) or a mixture of chloroform (CHCl₃), acetic acid (AcOH), and N-methylmorpholine (NMM) are commonly used.[3][4] Ensure the resin is fully swollen before adding the cleavage cocktail.
The following diagram illustrates a logical workflow for troubleshooting incomplete Oall cleavage.
Caption: A step-by-step decision tree for troubleshooting incomplete Oall deprotection.
Experimental Protocols
Protocol 1: On-Resin Oall Deprotection
This protocol describes a standard procedure for the removal of the Oall protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes in the reaction vessel.
-
Inert Atmosphere: Drain the DCM and purge the vessel with nitrogen or argon for 5-10 minutes.
-
Prepare Cleavage Cocktail: In a separate flask under an inert atmosphere, prepare the cleavage cocktail. For each gram of resin, dissolve 0.2-0.5 equivalents (relative to resin substitution) of Pd(PPh₃)₄ and 15-25 equivalents of phenylsilane in anhydrous DCM (approx. 10 mL per gram of resin).
-
Deprotection Reaction: Add the freshly prepared cleavage cocktail to the swollen resin.
-
Agitation: Gently agitate the mixture at room temperature. The reaction is typically carried out for 1-2 hours.[4]
-
Monitoring (Optional): To monitor the reaction, a small sample of the resin can be taken, washed, cleaved from the resin, and analyzed by HPLC or mass spectrometry.
-
Washing: After the reaction is complete, drain the cleavage cocktail and wash the resin thoroughly with DCM (3-5 times), followed by DMF (3-5 times).
Protocol 2: Quantification of Oall Cleavage by HPLC
This protocol provides a method to quantify the percentage of Oall group removal by analyzing a small, cleaved sample of the peptide-resin.
Materials:
-
A small sample of peptide-resin (approx. 5-10 mg) before and after Oall deprotection.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Place a small, dried sample of the peptide-resin (before and after deprotection) into separate microcentrifuge tubes.
-
Cleavage from Resin: Add 100-200 µL of the cleavage cocktail to each tube and allow the reaction to proceed for 1-2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Sample Dissolution: Decant the ether, air-dry the peptide pellet, and dissolve it in a known volume of Mobile Phase A (e.g., 200 µL).
-
HPLC Analysis: Inject an equal volume of each sample onto the HPLC system. Use a suitable gradient to separate the Oall-protected and deprotected peptides (e.g., 5-95% Mobile Phase B over 20 minutes).
-
Quantification: Monitor the elution profile at 214 nm or 220 nm. The Oall-protected peptide will typically have a longer retention time than the deprotected peptide. Calculate the percentage of cleavage by comparing the peak area of the deprotected peptide to the total peak area of both protected and deprotected species.
The following diagram outlines the workflow for quantifying Oall cleavage.
Caption: Process flow for the quantitative analysis of Oall deprotection efficiency via HPLC.
Potential Side Reactions
Q8: What are the potential side reactions during palladium-catalyzed Oall deprotection?
Besides incomplete cleavage, several side reactions can occur:
-
Alkylation of Nucleophilic Residues: As mentioned, the allyl cation can modify sensitive amino acid side chains if scavenging is inefficient.
-
Peptide Backbone Cleavage: In some cases, palladium complexes have been reported to promote cleavage of the peptide backbone, particularly at specific amino acid residues.[10][11]
-
Modification of Sulfur-Containing Residues: Cysteine and methionine residues can interact with the palladium catalyst, potentially leading to catalyst inhibition or side product formation.
-
Reduction of Other Functional Groups: Depending on the scavenger used (e.g., NaBH₄), other functional groups in the peptide may be susceptible to reduction.
Mitigation Strategies:
-
Use a highly efficient scavenger in sufficient excess.
-
Keep reaction times as short as possible while ensuring complete deprotection.
-
If problematic side reactions are observed, consider screening different palladium catalysts or scavengers.
For further assistance, please contact our technical support team with details of your synthesis, including the peptide sequence, resin, and the specific issues encountered.
References
- 1. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Asu(Oall)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-Asu(Oall)-OH in N,N-Dimethylformamide (DMF) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMF?
A1: Difficulty in dissolving this compound in DMF can be attributed to several factors. Like many Fmoc-protected amino acids, it can have limited solubility, especially at higher concentrations required for automated synthesis.[1] The issue can be exacerbated by the hydrophobic nature of the amino acid, which can lead to aggregation.[2] Additionally, the quality of the DMF is crucial; degraded DMF containing dimethylamine can negatively impact the stability of the Fmoc protecting group and solubility.[1]
Q2: What is the recommended concentration for dissolving this compound in DMF?
Q3: Can I use solvents other than DMF to dissolve this compound?
A3: Yes, while DMF is a standard solvent, other options and mixtures can be used to address solubility challenges.[1] N-methylpyrrolidone (NMP) is often a more potent solvent for Fmoc-protected amino acids than DMF.[3][4] Additionally, using a co-solvent can be effective. Adding a small amount of Dimethyl sulfoxide (DMSO) to DMF, for instance in a 9:1 (v/v) ratio of DMF to DMSO, can significantly enhance solubility.[1]
Q4: How does temperature affect the solubility of this compound in DMF?
A4: Temperature can influence solubility. A decrease in laboratory temperature can lead to the precipitation of the dissolved amino acid.[1] Gentle warming of the solution to around 30-40°C can aid in dissolution.[1][3] However, it is crucial to avoid excessive heat, as it can cause the degradation of the Fmoc protecting group.[3]
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound in DMF, follow this step-by-step troubleshooting guide.
Initial Troubleshooting Steps
-
Verify Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade DMF. If the solvent is old or has been exposed to air for an extended period, consider using a fresh bottle to avoid issues with amine impurities.[1][4]
-
Check Concentration: Confirm that the concentration of your this compound solution is not too high. If precipitation occurs, try preparing a more dilute solution.[1]
-
Vigorous Mixing: Ensure thorough mixing by vortexing the solution vigorously for 2-3 minutes.[1]
Advanced Troubleshooting Techniques
If the initial steps do not resolve the issue, proceed with the following techniques.
Caption: Troubleshooting workflow for this compound dissolution.
-
Sonication: Use a sonicator bath to break up any aggregates and promote dissolution. Sonicate the vial for 5-15 minutes.[1][3] Be mindful of potential heating and monitor the temperature to keep it below 40°C.[3]
-
Gentle Warming: Gently warm the solution in a water bath to 30-40°C while mixing.[1][3] This can significantly improve solubility. Do not overheat, as this can lead to the degradation of the Fmoc group.[3]
-
Use of Co-solvents: If solubility issues persist, consider adding a co-solvent. A common and effective approach is to use a mixture of DMF and DMSO. For example, a 9:1 (v/v) DMF:DMSO mixture can be prepared.[1] Other solvents like NMP can also be considered as an alternative to DMF.[3][4]
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity DMF to achieve the desired concentration (e.g., 0.2 M).[1]
-
Vortex the mixture vigorously for 2-3 minutes.[1]
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial for 5-10 minutes.[1]
-
Allow the solution to return to room temperature before use.
Protocol 2: Dissolution using a DMF/DMSO Co-solvent
-
Weigh the required amount of this compound into a clean, dry vial.
-
Prepare a 9:1 (v/v) mixture of high-purity DMF and DMSO.[1]
-
Add the solvent mixture to the vial to achieve the desired concentration.
-
Vortex the mixture for 3-5 minutes.
-
Sonicate the vial for 10-15 minutes.[1]
-
If necessary, gently warm the solution to 30-40°C while continuing to mix.[1]
-
Once fully dissolved, allow the solution to cool to room temperature before use.
Data Presentation
While specific quantitative solubility data for this compound was not found, the following table provides a qualitative summary of solubility and key properties for related compounds to serve as a reference.
| Compound | Solvent | Reported Solubility/Property | Reference |
| Fmoc-Orn(Boc)-OH | DMF/NMP | Standard solvents, but can have limited solubility. | [1] |
| Fmoc-Orn(Boc)-OH | DMF/DMSO (9:1) | Effective for enhancing solubility. | [1] |
| Fmoc-Gly-DL-Ala | DMF | Prone to aggregation and insolubility. | [3] |
| Fmoc-Gly-DL-Ala | NMP | Often a stronger solvent than DMF. | [3] |
| Fmoc-Asp(OAll)-OH | DMF | Optical Rotation: [α]20/D −27±2°, c = 1% in DMF. | [5] |
| Fmoc-L-Glu(OAll)-OH | DMF | Optical Rotation: [α]D20 = -18 ± 2 º (C=1 in DMF). | [6] |
| Fmoc-Asu(OtBu)-OH | DMF | Optical Rotation: [α]D20 = -11 ± 2º (C=1 in DMF). | [7] |
Signaling Pathways and Logical Relationships
The logical relationship for deciding on a dissolution strategy can be visualized as follows:
Caption: Decision tree for dissolving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
Fmoc-Asu(Oall)-OH premature deprotection of Fmoc group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature deprotection of the Fmoc group from Fmoc-Asu(Oall)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an N-α-Fmoc-protected amino acid derivative of L-α-aminosuberic acid, where the side-chain carboxyl group is protected as an allyl ester (OAll). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group during peptide synthesis and is removed under mild basic conditions. The allyl protecting group on the side chain is stable to these basic conditions and requires a palladium catalyst for its removal, allowing for orthogonal protection strategies.
Q2: What are the standard conditions for Fmoc group deprotection?
The standard and most widely used method for the removal of the Fmoc group is treatment of the peptide-resin with a 20% (v/v) solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] A typical procedure involves two treatment steps: an initial short treatment (e.g., 2 minutes) followed by a longer treatment (e.g., 5-10 minutes) to ensure complete removal.
Q3: Why is premature deprotection of the Fmoc group a concern?
Premature deprotection of the Fmoc group can lead to several undesirable side reactions in solid-phase peptide synthesis, including:
-
Deletion sequences: If the Fmoc group is lost before the next coupling step, the unprotected amino acid can be capped, leading to a truncated peptide.
-
Insertion sequences: If the deprotection occurs during the coupling step of the preceding amino acid, it can lead to the insertion of an extra amino acid residue.
-
Formation of byproducts: The free amine can participate in other side reactions, reducing the yield and purity of the target peptide.
Q4: Is this compound particularly susceptible to premature Fmoc deprotection?
While there is no specific literature detailing the inherent instability of the Fmoc group on this compound, premature deprotection can be a general issue in Fmoc-SPPS. Factors that can contribute to this include the quality of reagents, reaction conditions, and the specific peptide sequence. Amino acids with ester-containing side chains, like this compound, could potentially influence the local chemical environment, although the longer side chain of aminosuberic acid compared to aspartic or glutamic acid may mitigate side reactions like aspartimide formation.
Troubleshooting Guide: Premature Fmoc Deprotection
This guide provides a step-by-step approach to diagnosing and resolving issues related to the premature loss of the Fmoc protecting group from this compound.
Step 1: Confirm and Quantify Premature Deprotection
The first step is to confirm that premature deprotection is indeed occurring and to quantify the extent of the issue.
Experimental Protocol: Quantitative UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantification of the Fmoc group cleaved during each deprotection step by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
-
Collect Filtrate: During the piperidine treatment step for Fmoc deprotection, collect the entire filtrate in a volumetric flask of a known volume (e.g., 10 mL).
-
Dilution: Dilute the collected solution with DMF to a concentration that falls within the linear range of your spectrophotometer.
-
UV Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use a solution of 20% piperidine in DMF as a blank.
-
Calculation: Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹).
-
c is the concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
An unexpectedly high amount of cleaved Fmoc group in washes preceding the main deprotection step indicates premature loss.
Experimental Protocol: HPLC Analysis of Cleavage Solution
-
Sample Preparation: After a coupling step where you suspect premature deprotection might have occurred, take a small sample of the resin.
-
Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
HPLC Analysis: Dissolve the crude peptide in a suitable solvent and analyze it by reverse-phase HPLC (RP-HPLC). The presence of deletion sequences (peptide lacking the intended amino acid) or other unexpected peaks can indicate a problem with the previous deprotection or coupling steps.
Step 2: Investigate Potential Causes and Implement Solutions
Once premature deprotection is confirmed, investigate the following potential causes:
| Potential Issue | Troubleshooting Action |
| DMF Degradation: Old or improperly stored DMF can contain amines (dimethylamine) which can cause premature Fmoc deprotection. | Use fresh, high-purity (peptide synthesis grade) DMF. Store DMF under an inert atmosphere and away from light. |
| Piperidine Quality: Impurities in piperidine can affect its basicity and reactivity. | Use high-purity piperidine. |
| This compound Quality: The starting material itself may contain impurities. | Verify the purity of the this compound lot by HPLC and mass spectrometry. Consider purchasing from a different supplier if issues persist. |
| Potential Issue | Troubleshooting Action |
| Prolonged Exposure to Basic Conditions: Extended reaction times or insufficient washing after the deprotection step can lead to side reactions. | Adhere to standard deprotection times (e.g., 2 + 5-10 minutes). Ensure thorough washing with DMF after piperidine treatment to remove all traces of the base. |
| Elevated Temperature: Higher temperatures can accelerate the rate of Fmoc deprotection. | Perform all steps of the synthesis at room temperature unless a specific protocol requires heating. |
While not definitively reported, the structure of this compound could potentially contribute to instability under certain conditions.
Hypothesis: Intramolecular Catalysis
It is a remote possibility that the side chain ester, under specific conformational arrangements on the solid support, could participate in an intramolecularly catalyzed deprotection of the Fmoc group.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature Fmoc deprotection.
Potential Chemical Pathway
While the exact mechanism of premature deprotection specific to this compound is not established, the general pathway for base-catalyzed Fmoc removal is well-understood. Premature deprotection would follow this same chemical logic, initiated by an unintended base.
Caption: General mechanism of premature Fmoc deprotection.
References
Technical Support Center: Improving Peptide Synthesis Yield with Fmoc-Asu(Oall)-OH
Welcome to the technical support center for the utilization of Fmoc-L-Aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize protocols, and improve the yield and purity of peptides synthesized using this versatile building block.
Disclaimer: While this compound is a valuable reagent, particularly for the synthesis of constrained and lactam-bridged peptides, specific published data on its performance, such as quantitative coupling efficiencies and unique side reactions, is limited. The guidance provided herein is based on established principles of Fmoc-SPPS and data from analogous allyl-protected amino acids like Fmoc-Asp(OAll)-OH and Fmoc-Glu(OAll)-OH. Researchers should consider this information as a starting point and may need to perform sequence-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
This compound is primarily used for the synthesis of peptides requiring side-chain modification or cyclization. The key feature is the allyl (OAll) protecting group on the side-chain carboxyl group, which is orthogonal to the N-terminal Fmoc group and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). This orthogonality allows for the selective deprotection of the Asu side chain while the peptide remains attached to the resin and other protecting groups are intact. This is particularly useful for:
-
On-resin lactam bridge formation: Creating cyclic peptides by forming an amide bond between the deprotected Asu side chain and a side-chain amine (e.g., from Lys, Orn) or the N-terminal amine.[1]
-
Synthesis of branched peptides: The deprotected carboxyl group can be used as an attachment point for another peptide chain.
-
Attachment of reporter molecules: Conjugation of dyes, biotin, or other molecules to the specific Asu side chain.
Q2: How does the OAll protecting group differ from standard side-chain protection like OtBu?
The OAll (allyl) group is stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions for final cleavage from the resin (e.g., TFA). It is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[2] This provides an additional level of orthogonal protection not available with standard acid-labile groups like OtBu.
Q3: What are the potential challenges when using this compound?
Potential challenges are similar to those for other allyl-protected amino acids and include:
-
Incomplete coupling: Due to the steric bulk of the Fmoc group and the nature of the Asu side chain, coupling may be less efficient than for smaller amino acids.
-
Peptide aggregation: Hydrophobic sequences containing Asu can be prone to aggregation on the resin, leading to poor yields.[3]
-
Incomplete deprotection of the OAll group: The efficiency of the palladium-catalyzed deprotection can be affected by factors such as catalyst quality, scavenger choice, and reaction conditions.
-
Side reactions during cleavage: While the OAll group is stable to TFA, the final cleavage cocktail must be chosen carefully to avoid modification of other residues in the peptide.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser test after coupling) | 1. Steric Hindrance: The Asu side chain or the growing peptide chain may be sterically hindering the coupling reaction. 2. Peptide Aggregation: Inter-chain hydrogen bonding on the resin can block reactive sites.[5] 3. Poor Reagent Quality: Degradation of the amino acid, coupling reagents, or solvent impurities. | 1. Optimize Coupling Protocol: a. Double couple: Repeat the coupling step with fresh reagents. b. Extend coupling time: Increase the reaction time to 2-4 hours or overnight. c. Increase reagent excess: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents.[6] 2. Address Aggregation: a. Use aggregation-disrupting solvents: Switch from DMF to NMP or use a mixture (e.g., with DMSO).[3] b. Chaotropic salt washes: Wash the resin with a solution of LiCl in DMF before coupling.[5] c. Elevated temperature: Perform the coupling at a higher temperature (e.g., 40-60°C), being mindful of potential side reactions with sensitive residues. 3. Verify Reagent Quality: Use fresh, high-purity this compound, coupling reagents, and anhydrous peptide synthesis grade solvents. |
| Low Yield of the Final Peptide | 1. Incomplete Fmoc Deprotection: Aggregation can hinder the removal of the Fmoc group.[7] 2. Cumulative Low Coupling Efficiency: Minor inefficiencies at each step can lead to a significant loss of final product. 3. Loss of Peptide during Workup: Precipitation and handling of the cleaved peptide. | 1. Confirm Fmoc Deprotection: Use a quantitative method (e.g., UV monitoring of the fulvene-piperidine adduct) or a reliable qualitative test (e.g., Kaiser test). Extend deprotection time if necessary.[7] 2. Optimize Each Step: Ensure complete coupling and deprotection at every cycle. 3. Refine Precipitation: Ensure the peptide is fully precipitated with cold diethyl ether and handle the pellet with care. |
| Incomplete Removal of the OAll Protecting Group | 1. Inactive Catalyst: The Pd(PPh₃)₄ catalyst may have degraded due to exposure to air or moisture. 2. Inefficient Scavenger: The chosen scavenger may not be effectively trapping the allyl cation. 3. Poor Accessibility: The peptide-resin may be aggregated, preventing the catalyst from reaching the OAll group. | 1. Use Fresh Catalyst: Use a fresh batch of Pd(PPh₃)₄ and handle it under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize Scavenger: Phenylsilane (PhSiH₃) is a commonly used and effective scavenger. Ensure it is used in sufficient excess. 3. Improve Swelling: Swell the resin in a suitable solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM) before adding the deprotection cocktail. |
| Presence of Side Products in the Final Peptide | 1. Alkylation during Cleavage: Reactive cations generated during TFA cleavage can modify sensitive residues (e.g., Trp, Met). 2. Oxidation: Cysteine or Methionine residues can be oxidized during cleavage and workup.[8] | 1. Use an Optimized Cleavage Cocktail: Include scavengers like triisopropylsilane (TIS) and water in the TFA cocktail to quench reactive cations. For peptides with Trp, consider adding 1,2-ethanedithiol (EDT).[4][9] 2. Protect Sensitive Residues: For peptides containing Met, a cleavage cocktail with reagents that minimize oxidation is recommended.[10] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | 15-45 min | Very high reactivity, effective for hindered couplings. | Higher cost, potential for guanidinylation side reaction. |
| HBTU | Uronium/Aminium Salt | 20-60 min | Widely used, efficient for standard couplings. | Less reactive than HATU. |
| HCTU | Uronium/Aminium Salt | 15-45 min | Similar reactivity to HATU, often more cost-effective. | Similar potential for side reactions as other uronium salts. |
| PyBOP | Phosphonium Salt | 30-120 min | Robust, low racemization, non-carcinogenic byproducts. | Can be less effective for highly hindered couplings compared to HATU. |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 min | Cost-effective, simple byproducts. | Slower reaction rates compared to onium salts. |
Note: The optimal choice of coupling reagent can be sequence-dependent and may require empirical testing.
Table 2: Typical Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition | Primary Use |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2 v/v/v/v) | General purpose, "odorless" alternative to thiol-containing cocktails. Good for Trp-containing peptides.[9] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | "Universal" cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[4] |
| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | Standard, simple cocktail for peptides without highly sensitive residues.[2] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation.[10] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a standard manual coupling cycle for incorporating this compound into a peptide sequence on a resin.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, this time can be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative test indicates complete coupling).
-
If the Kaiser test is positive, consider a second coupling step.
-
Once coupling is complete, wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: On-Resin Deprotection of the Asu(Oall) Side Chain
This protocol details the selective removal of the allyl protecting group from the Asu side chain.
-
Resin Preparation:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Swell the resin in a suitable solvent like a mixture of Chloroform/Acetic Acid/N-Methylmorpholine (37:2:1).
-
-
Deprotection Cocktail Preparation (under inert atmosphere):
-
In a separate, dry vessel, dissolve Pd(PPh₃)₄ (3 equivalents relative to resin loading) in the swelling solvent.
-
Add an allyl scavenger, such as phenylsilane (PhSiH₃) (20-30 equivalents).
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the swollen resin.
-
Agitate the mixture under an inert atmosphere (Argon or Nitrogen) for 2-3 hours at room temperature.
-
-
Washing:
-
Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF to remove all traces of the catalyst and scavenger.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the appropriate cleavage cocktail (see Table 2) to the resin (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Orthogonal protection strategy with this compound.
References
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Asu(Oall)-OH and Diketopiperazine Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Asu(Oall)-OH and encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an N-α-Fmoc-protected derivative of L-α-aminosuberic acid, a non-proteinogenic amino acid with an eight-carbon aliphatic side chain. The side-chain carboxyl group is protected as an allyl ester (OAll), which is orthogonal to the base-labile Fmoc group and the acid-labile protecting groups typically used for other side chains in Fmoc-based SPPS. This allows for selective deprotection of the Asu side chain for subsequent modifications such as lactam bridge formation or conjugation.
Q2: What is diketopiperazine (DKP) formation and why is it a concern?
Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the truncation of the peptide chain. It occurs when the free N-terminal amine of a dipeptidyl-resin attacks the amide bond of the C-terminal amino acid, leading to the formation of a stable six-membered cyclic dipeptide (the diketopiperazine) and its cleavage from the resin. This results in a lower yield of the desired full-length peptide and can complicate the purification process.
Q3: Is this compound particularly susceptible to DKP formation?
The long, flexible side chain of aminosuberic acid is not expected to sterically hinder DKP formation in the same way that bulky, branched side chains might. Therefore, if Asu is in the second position (penultimate residue) of a resin-bound peptide, and the N-terminal amino acid is prone to facilitating this reaction (e.g., Glycine, Proline), DKP formation can be a significant issue.
Q4: Which amino acid sequences are most prone to DKP formation?
Peptide sequences with Proline or Glycine at the C-terminal (first residue on the resin) or penultimate (second residue) position are particularly susceptible to DKP formation.[1] The unique cyclic structure of Proline can pre-organize the peptide backbone into a conformation that favors cyclization.
Troubleshooting Guide
Issue: Low yield of the desired peptide and detection of a small, cyclic byproduct.
This is a classic indicator of diketopiperazine formation. The following troubleshooting steps can help mitigate this issue.
| Potential Cause | Recommended Solution |
| Sequence Susceptibility | If your sequence has a high-risk dipeptide at the C-terminus (e.g., X-Pro, X-Gly), consider synthesizing the dipeptide as a single unit (Fmoc-AA1-AA2-OH) and coupling it to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate. |
| Prolonged Fmoc Deprotection | The basic conditions of Fmoc deprotection create the free N-terminal amine that initiates DKP formation. Minimize the deprotection time to what is necessary for complete Fmoc removal. For sequences prone to DKP, consider using a milder deprotection cocktail. |
| High Temperature | Elevated temperatures can accelerate the rate of DKP formation. Ensure all steps of the synthesis are carried out at room temperature unless otherwise specified. |
| Standard Deprotection Reagents | The conventional 20% piperidine in DMF can be too harsh for sensitive sequences. An alternative, optimized Fmoc-removal solution can significantly reduce DKP formation. |
Quantitative Data on DKP Formation
The rate of DKP formation is highly dependent on the N-terminal amino acid of the dipeptidyl-resin. The following table summarizes the dissociation half-lives for various N-terminal amino acids in a model peptide prone to DKP formation, illustrating this sequence dependence.
| N-Terminal Amino Acid (Xaa) | Dissociation Half-life (t½) at 75 °C (minutes) | Relative Stability |
| Gln | 46 | Very Low |
| Lys | Fast Kinetics | Low |
| Ser | Fast Kinetics | Low |
| Tyr | Moderate Rate | Moderate |
| Phe | Moderate Rate | Moderate |
| Trp | 127 | High |
| Val | 127 | High |
| Gly | 276 | Very High |
Data adapted from a study on model peptides Xaa¹-Pro²-Gly₄-Lys⁷.[2]
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for one cycle of amino acid addition in Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 0.95 equivalents to the amino acid), and a base (e.g., DIPEA; 2 equivalents to the amino acid) in DMF.
-
Pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the cycle for the next amino acid.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
For sequences susceptible to DKP formation, replacing the standard deprotection solution is highly recommended.
-
Prepare Optimized Deprotection Solution: Prepare a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-Methyl-2-pyrrolidone).
-
Modified Deprotection Step:
-
Treat the resin with the optimized deprotection solution for 5-7 minutes.
-
Drain the solution.
-
Treat the resin again with a fresh portion of the optimized deprotection solution for 5-7 minutes.
-
Drain and wash the resin thoroughly with NMP (5-7 times).
-
-
Immediate Coupling: Proceed immediately to the coupling step as described in Protocol 1.
Using this optimized deprotection cocktail has been shown to drastically reduce DKP formation compared to the conventional 20% piperidine/DMF treatment.[3]
Visualizations
Mechanism of Diketopiperazine Formation
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long Peptides with Fmoc-Asu(Oall)-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of long peptides incorporating Fmoc-Asu(Oall)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long peptide synthesis?
A1: this compound is a derivative of α-aminosuberic acid (Asu), a C8 α,ω-dicarboxylic amino acid. In this building block:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, compatible with the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy.[1][2]
-
The Oall (Allyl ester) group protects the side-chain (ω) carboxyl group.
It is particularly valuable in long peptide synthesis for several reasons:
-
Orthogonal Protection: The Oall group is completely orthogonal to the acid-labile tert-butyl (tBu) based side-chain protecting groups and the base-labile Fmoc group.[3] This allows for the selective deprotection of the Asu side-chain while the peptide remains attached to the resin and other protecting groups are intact.
-
On-Resin Modification: The selectively deprotected side-chain carboxyl group can be used for on-resin modifications, such as forming lactam bridges for cyclization, attaching labels, or conjugating other molecules like polyethylene glycol (PEG).
-
Reduced Aspartimide Formation: For aspartic acid residues, using a side-chain allyl ester (Fmoc-Asp(OAll)-OH) instead of the standard OtBu ester can help minimize the formation of aspartimide, a common and problematic side reaction during Fmoc-SPPS.[4][5]
Q2: What are the primary challenges when incorporating this compound into long peptides?
A2: The main challenges are not typically with the amino acid itself but are general to long peptide synthesis and the specific deprotection chemistry required:
-
Peptide Aggregation: As the peptide chain elongates, intermolecular and intramolecular hydrogen bonding can lead to aggregation, which hinders solvent and reagent access.[1][6][7] This can cause incomplete Fmoc deprotection and poor coupling yields.
-
Difficult Couplings: Steric hindrance and aggregation can make the coupling of any amino acid, including this compound, inefficient.
-
Alloc Deprotection: The removal of the allyl group requires a palladium(0) catalyst, which can be sensitive to air and reaction conditions. Incomplete deprotection or side reactions associated with the catalyst or scavenger can occur.[3][8]
-
Side Reactions: Besides aggregation-related issues, side reactions like aspartimide formation (if Asp residues are present) can compromise the purity of the final product.[4]
Q3: Which coupling reagents are recommended for this compound?
A3: For coupling this compound, especially within a long or difficult sequence, high-efficiency aminium/uronium salt-based coupling reagents are recommended. Carbodiimide-based methods can also be effective.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Key Advantages |
| HATU / HCTU | Aminium/Uronium Salt | 15-45 minutes | Very high efficiency, fast reaction times, low racemization.[9] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | High efficiency, widely used, cost-effective.[9] |
| PyBOP | Phosphonium Salt | 30-120 minutes | High efficiency, good for sterically hindered couplings. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | Cost-effective, low racemization, Oxyma is a safer alternative to HOBt. |
Table 1: Comparison of common coupling reagents for SPPS. Data compiled from general knowledge and comparative guides.[9]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Deletion of Asu Residue
-
Symptom: Mass spectrometry (MS) analysis of a test cleavage shows a significant peak corresponding to the peptide sequence missing the Asu residue (M - 212.27 Da).
-
Possible Cause & Solution:
-
Cause A: Peptide Aggregation. The growing peptide chain has aggregated on the resin, preventing the activated this compound from reaching the N-terminal amine.
-
Solution 1: Use a lower substitution resin (0.1 - 0.4 mmol/g) to increase the distance between peptide chains.[7]
-
Solution 2: Switch to a more effective solvent. N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation.[6]
-
Solution 3: Perform the coupling at a higher temperature (e.g., 40-60°C) or use microwave irradiation to accelerate the reaction and disrupt secondary structures.[6]
-
Solution 4: Double couple the this compound residue. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Cause B: Inefficient Activation. The coupling reagent may not be efficient enough for this specific step.
-
Solution: Switch to a more powerful coupling reagent like HATU or HCTU (see Table 1). Ensure all reagents (amino acid, activator, base) are fresh and anhydrous.
-
-
Problem 2: Incomplete Alloc (Oall) Deprotection
-
Symptom: MS analysis after deprotection and subsequent modification (or cleavage) shows a peak corresponding to the peptide with the Alloc group still attached (M + 40.04 Da).
-
Possible Cause & Solution:
-
Cause A: Inactive Palladium Catalyst. The Pd(PPh₃)₄ catalyst is sensitive to oxidation.
-
Solution 1: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use fresh, high-quality catalyst from a reputable supplier.
-
Solution 2: Use a freshly prepared solution of the catalyst. Do not store the catalyst solution for extended periods.
-
-
Cause B: Insufficient Reaction Time or Reagents. The deprotection reaction can be slow, especially at room temperature.
-
Solution 1: Increase the reaction time. Monitor the reaction by taking small resin samples for test cleavage and LC-MS analysis.
-
Solution 2: Repeat the deprotection step. After the first treatment, wash the resin and add a fresh solution of catalyst and scavenger.[3] Two treatments are often recommended.[3][8]
-
Solution 3: Use microwave-assisted deprotection. Heating the reaction to ~38-40°C can significantly reduce the required time to minutes.[8]
-
-
Cause C: Inefficient Scavenger. The allyl scavenger is crucial for driving the reaction to completion.
-
Solution: Ensure an adequate excess of the scavenger (e.g., 20 equivalents of Phenylsilane) is used. Other scavengers like morpholine or dimedone can also be used.
-
-
Problem 3: Unwanted Side-Chain Alkylation during Cleavage
-
Symptom: MS analysis after TFA cleavage shows unexpected adducts, particularly on sensitive residues like Trp or Met.
-
Possible Cause & Solution:
-
Cause: Palladium Catalyst Residues. Trace amounts of palladium or scavenger byproducts remaining on the resin can catalyze side reactions during the final acidic cleavage.
-
Solution: After the Alloc deprotection step, perform extensive washing of the resin. A wash with a solution of a chelating agent like sodium diethyldithiocarbamate in DMF can help remove residual palladium. Follow with thorough DMF and DCM washes before proceeding.
-
-
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or Chloranil test on a small sample of resin beads to confirm reaction completion.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
Protocol 2: On-Resin Deprotection of the Allyl (Oall) Group
Note: The N-terminus of the peptide must be protected (e.g., with the Fmoc group or acetylated) to prevent side reactions.[3]
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM or DMF for 30 minutes.
-
Inert Atmosphere: Place the reaction vessel under a gentle stream of Argon or Nitrogen.
-
Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.3 eq. relative to resin loading) and an allyl scavenger (e.g., Phenylsilane, 20 eq.) in the reaction solvent (e.g., DCM).
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature, protected from light.
-
Reaction Time: Allow the reaction to proceed for 2 hours.
-
Repeat (Recommended): Drain the reaction mixture and wash the resin with the reaction solvent. Repeat steps 4 and 5 with a fresh reagent solution for another 2 hours.
-
Washing: Wash the resin extensively to remove all traces of the catalyst and scavenger. Recommended wash sequence:
-
DCM (3x)
-
0.5% DIPEA in DCM (2x)
-
0.5% Sodium diethyldithiocarbamate in DMF (2x, 15 min each)
-
DMF (5x)
-
DCM (5x)
-
-
Drying: Dry the resin under vacuum. The free side-chain carboxylate is now ready for subsequent modification.
Visualizations
Caption: SPPS workflow showing the incorporation and orthogonal deprotection of this compound.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides with Fmoc-Asu(Oall)-OH
Welcome to the technical support center for the purification of synthetic peptides containing Fmoc-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(Oall)-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on purification strategies for these specific peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
The main challenges in purifying peptides incorporating this compound stem from the presence of the allyl protecting group on the side chain of the aminosuberic acid residue. These challenges include:
-
Incomplete Deprotection: The palladium-catalyzed removal of the allyl group can sometimes be incomplete, leading to a heterogeneous mixture of the fully deprotected peptide and the partially protected intermediate.
-
Side Reactions during Deprotection: The palladium catalyst can potentially interact with other functional groups within the peptide sequence, leading to undesired side products.
-
Co-elution of Impurities: The protected or partially protected peptide may have similar chromatographic properties to the target peptide, making separation by reverse-phase HPLC (RP-HPLC) difficult.
-
Aggregation: Peptides, particularly those with hydrophobic residues, can be prone to aggregation, which can complicate purification by causing peak broadening and reduced recovery.
Q2: What is the recommended strategy for removing the allyl protecting group from the Asu(Oall) residue?
The most common and effective method for the removal of the allyl ester from the Asu side chain is through palladium(0)-catalyzed cleavage. A typical procedure involves treating the peptide-resin with a cocktail containing a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger.
Q3: What are common impurities encountered during the synthesis and purification of peptides with this compound?
Besides the challenges related to the allyl group, common impurities in Fmoc-based solid-phase peptide synthesis (SPPS) can also be present:
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.
-
Deletion sequences: Peptides missing one or more amino acids from the target sequence.
-
Products of side-chain reactions: Modifications to other amino acid side chains.
-
Residual protecting groups: Peptides that have not been fully deprotected at other positions.
-
Dipeptides: Formation of Fmoc-Asu(Oall)-Asu(Oall)-OH during the synthesis of the protected amino acid can lead to the insertion of a dipeptide impurity.
Q4: How can I monitor the progress of the allyl deprotection reaction?
The progress of the deprotection reaction can be monitored by taking small aliquots of the reaction mixture at different time points, cleaving the peptide from the resin, and analyzing the crude product by RP-HPLC and mass spectrometry (MS). The disappearance of the peak corresponding to the allyl-protected peptide and the appearance of the peak for the fully deprotected peptide will indicate the reaction's progression.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of peptides containing this compound.
Problem 1: Incomplete Removal of the Allyl Protecting Group
| Possible Causes | Solutions & Optimization Strategies |
| Inactive Palladium Catalyst | Use a fresh batch of high-quality Pd(PPh₃)₄. Ensure the catalyst is stored under an inert atmosphere to prevent oxidation. |
| Insufficient Scavenger | Increase the equivalents of the scavenger in the deprotection cocktail. Common scavengers include phenylsilane, morpholine, or dimedone. |
| Steric Hindrance | Increase the reaction time for the deprotection step. Consider performing the deprotection at a slightly elevated temperature (e.g., room temperature to 40°C), but monitor for potential side reactions. |
| Poor Resin Swelling | Ensure the resin is adequately swelled in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail to improve reagent accessibility. |
Problem 2: Poor Peak Shape and Resolution during HPLC Purification
| Possible Causes | Solutions & Optimization Strategies |
| Peptide Aggregation | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial HPLC mobile phase. Use a shallower gradient during HPLC elution to improve separation. |
| Suboptimal HPLC Conditions | Optimize the HPLC gradient, mobile phase composition, and flow rate. A C18 column is a good starting point, but other stationary phases can be explored. |
| Co-elution of Impurities | If the allyl-protected and deprotected peptides co-elute, ensure complete deprotection before purification. Alternatively, explore different HPLC conditions (e.g., different ion-pairing agents or pH) to improve separation. |
| Column Overloading | Inject a smaller amount of a more dilute sample to avoid peak broadening and tailing. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Allyl Group from Asu(Oall)
This protocol describes a general procedure for the removal of the allyl protecting group from the side chain of an aminosuberic acid residue on a solid support.
Materials:
-
Peptide-resin containing the Asu(Oall) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Prepare the deprotection cocktail: Dissolve Pd(PPh₃)₄ (0.15 equivalents relative to resin loading) in DCM. In a separate container, add phenylsilane (20 equivalents) to DCM.
-
Add the phenylsilane solution to the resin, followed by the Pd(PPh₃)₄ solution.
-
Gently agitate the resin at room temperature for 2 hours. Protect the reaction from light.
-
Drain the deprotection cocktail.
-
Wash the resin thoroughly with DCM (5 times), DMF (3 times), and finally with DCM (5 times).
-
Dry the resin under vacuum.
Protocol 2: Cleavage and Global Deprotection
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of other acid-labile side-chain protecting groups.
Materials:
-
Deprotected peptide-resin from Protocol 1
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification of the Crude Peptide
This protocol provides a standard method for the purification of the crude peptide by reverse-phase high-performance liquid chromatography.
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
C18 RP-HPLC column (preparative or semi-preparative)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A).
-
Filter the peptide solution through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-65% B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation
The following table provides illustrative data on the expected outcomes of the purification process. Actual results will vary depending on the specific peptide sequence and experimental conditions.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by RP-HPLC) | 50-70% | >95% |
| Overall Yield | N/A | 10-30% |
| Major Impurities | Truncated sequences, deletion sequences, incompletely deprotected peptide | Residual solvent, TFA counterions |
Visualizations
Caption: Experimental workflow for the synthesis and purification of peptides containing this compound.
Caption: Troubleshooting logic for low purity in peptide purification.
Technical Support Center: Troubleshooting Fmoc-Asu(Oall)-OH Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to the use of Fmoc-Asu(Oall)-OH in solid-phase peptide synthesis (SPPS), particularly when encountering unexpected masses in the final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or Fmoc-L-α-aminosuberic acid γ-allyl ester, is a derivative of the non-proteinogenic amino acid aminosuberic acid. It is used in Fmoc-based SPPS to introduce a spacer or linker within a peptide sequence. The side-chain carboxylic acid is protected by an allyl (All) group, which is orthogonal to the acid-labile (like tBu, Boc, Trt) and base-labile (Fmoc) protecting groups commonly used in peptide synthesis.[1][2] This orthogonality allows for selective deprotection of the Asu side chain on-resin to enable site-specific modifications, such as cyclization or branching.[3][4]
Q2: I am observing an unexpected mass in my final peptide containing an Asu(Oall) residue. What are the most probable causes?
An unexpected mass addition in a peptide synthesized with this compound typically points to one of the following issues:
-
Incomplete Allyl Deprotection: The most common cause is the failure to completely remove the allyl (Oall) protecting group. This results in a mass increase of +40.03 Da (C₃H₄) on the Asu residue.
-
Adduct Formation with Scavengers: During the final trifluoroacetic acid (TFA) cleavage step, reactive carbocations generated from protecting groups or scavengers can attach to the peptide. For example, triisopropylsilane (TIPS) is a common scavenger that can form adducts.
-
Side Reactions During Deprotection: The palladium(0) catalyst used for allyl removal can be sensitive to air and reaction conditions, leading to incomplete or inefficient deprotection.[5] In some cases, N-alkylation has been observed during Pd(0)-catalyzed deprotection.[6]
Q3: What is the standard protocol for removing the Oall protecting group?
The allyl group is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage.[2] Its removal requires a specific on-resin treatment using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger or nucleophile to trap the cleaved allyl group.[3][7] Phenylsilane is a commonly used scavenger in this reaction.[1] The procedure must be performed in an inert atmosphere, as the palladium(0) catalyst is sensitive to oxygen.[5]
Q4: Can my final TFA cleavage cocktail cause issues with the Asu(Oall) residue?
If the Oall group has not been removed prior to the final cleavage, it will remain on the peptide. The standard TFA cleavage cocktail is not designed to remove allyl esters. While direct modification of the intact allyl group by the TFA cocktail is not a primary concern, the presence of scavengers can lead to other adducts on the peptide, complicating mass spectrometry analysis.[8] The key is to ensure complete deprotection of the allyl group before exposing the peptide to the final cleavage reagent.
Q5: How can I definitively identify the source of the unexpected mass?
High-resolution mass spectrometry (HRMS) is essential for accurately determining the mass difference (Δ Mass) between the observed and expected peptide mass.[8] Once the Δ Mass is known, you can compare it to the masses of common adducts and modifications (see table below). To confirm the location of the modification, tandem mass spectrometry (MS/MS) should be performed.[9] Fragmentation of the peptide will reveal which specific residue carries the additional mass, confirming if the issue is localized to the Asu residue.[10]
Troubleshooting Guide: Unexpected Mass in Final Peptide
If mass spectrometry reveals an unexpected mass for your peptide containing Asu(Oall), use the following table to identify the likely cause and determine the appropriate corrective action.
Summary of Potential Mass Modifications
| Δ Mass (Da) | Chemical Formula of Adduct | Probable Cause | Proposed Action |
| +40.03 | C₃H₄ | Incomplete removal of the Allyl (Oall) protecting group. | Optimize the on-resin palladium-catalyzed deprotection protocol. Ensure fresh catalyst and scavenger, proper inert atmosphere, and adequate reaction time. |
| +56.06 | C₄H₈ | tert-Butylation. Adduct from residual t-butyl cations from other protecting groups (e.g., Boc, OtBu). | Increase the concentration or change the type of scavenger (e.g., use triethylsilane (TES) or 1,2-ethanedithiol (EDT)) in the cleavage cocktail. |
| +98.00 | H₂SO₄ | Sulfuric acid adduct. Often a contaminant from reagents or the HPLC system.[11] | Use high-purity HPLC-grade solvents and reagents. Clean the mass spectrometer source.[11] |
| +22.99 / +39.10 | Na⁺ / K⁺ | Sodium / Potassium adducts. Very common in ESI-MS from glassware, solvents, or buffers. | Use certified low-adduct vials and high-purity mobile phases. These are adducts on the parent ion, not covalent modifications. |
Experimental Protocols
Optimized On-Resin Allyl (Oall) Deprotection Protocol
This protocol is designed to ensure the complete removal of the allyl ester from the Asu side chain prior to final cleavage.
Materials:
-
Peptide-resin containing the Asu(Oall) residue
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Phenylsilane (PhSiH₃)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Solution of 0.5% (w/v) sodium diethyldithiocarbamate in DMF (for palladium scavenging)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM in a reaction vessel for 30 minutes.
-
Reagent Preparation: In a separate vial under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading) in anhydrous, degassed DCM. In another vial, prepare a solution of phenylsilane (20-25 equivalents) in DCM. Note: The palladium catalyst is air-sensitive and should be handled quickly in an inert environment.[5]
-
Deprotection Reaction: Drain the DCM from the resin. Add the phenylsilane solution to the resin, followed immediately by the Pd(PPh₃)₄ solution.
-
Incubation: Gently agitate the resin slurry under a continuous stream of inert gas (e.g., argon) for 2 hours at room temperature. The resin may develop a dark yellow or brown color, which is normal.
-
Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove the catalyst and byproducts:
-
DCM (3 times)
-
DMF (3 times)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 times, 5 minutes each wash) to scavenge residual palladium.[3]
-
DMF (3 times)
-
DCM (3 times)
-
-
Drying: Dry the resin under vacuum. A small sample can be cleaved and analyzed by mass spectrometry to confirm complete deprotection before proceeding with the synthesis or final cleavage of the entire batch.
Visualization
Troubleshooting Workflow for Unexpected Mass
The following diagram outlines a logical workflow for diagnosing the cause of an unexpected mass when using this compound.
Caption: Troubleshooting workflow for identifying the source of unexpected peptide mass.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. smu.novanet.ca [smu.novanet.ca]
- 7. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. superfund.berkeley.edu [superfund.berkeley.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: O-Allyl (Oall) Protecting Group Removal
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the complete removal of the O-allyl (Oall) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing an O-allyl (Oall) protecting group?
The most prevalent and versatile method for Oall group removal is through palladium-catalyzed reactions.[1] These methods are highly efficient and operate under mild conditions, ensuring the preservation of other sensitive functional groups within a complex molecule.[1] The reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger to trap the resulting allyl cation.[1][2]
Q2: Why is a scavenger necessary during palladium-catalyzed Oall deprotection?
A scavenger is crucial for irreversibly trapping the allyl group after it is cleaved from the substrate. This prevents side reactions, such as the re-allylation of the deprotected functional group or other nucleophilic sites in the molecule. Common scavengers include morpholine, dimedone, or tributyltin hydride.
Q3: How can I monitor the progress of the Oall deprotection reaction?
Reaction progress can be monitored using standard chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) is often used for a quick qualitative assessment. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the disappearance of allyl group signals.
Q4: What are the characteristic signals of the Oall group in ¹H NMR?
The presence of an O-allyl group can be identified by a set of characteristic signals in the ¹H NMR spectrum:
-
A multiplet around 5.9 ppm corresponding to the internal vinyl proton (-OCH₂-CH =CH₂).
-
Two multiplets around 5.2-5.4 ppm for the two terminal vinyl protons (-OCH₂-CH=CH ₂).
-
A doublet around 4.5 ppm for the methylene protons adjacent to the oxygen (-OCH ₂-CH=CH₂).
Complete removal is indicated by the disappearance of these signals.
Troubleshooting Guide
Issue: Incomplete Deprotection
If you observe the presence of starting material after the expected reaction time, consider the following troubleshooting steps.
.dot
Caption: Troubleshooting flowchart for incomplete Oall deprotection.
| Potential Cause | Recommended Action | Rationale |
| Degraded Catalyst | Add a fresh batch of the palladium catalyst. | Palladium(0) catalysts can be sensitive to air and moisture, leading to reduced activity over time. |
| Insufficient Scavenger | Increase the molar equivalents of the scavenger. | An inadequate amount of scavenger may not efficiently trap the cleaved allyl groups, potentially leading to side reactions or equilibrium issues. |
| Solvent Impurities | Use fresh, anhydrous solvent. | Impurities in the solvent, particularly water or other nucleophiles, can interfere with the catalyst and the reaction mechanism. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Some substrates may require more thermal energy for the deprotection to proceed at a reasonable rate. |
Experimental Protocols
Protocol 1: Monitoring Oall Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel plate.
-
Spotting: Apply a small spot of the crude reaction mixture, a co-spot of the starting material and the crude mixture, and a spot of the starting material as a reference.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Analysis: Complete deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar product spot.
Protocol 2: Confirmation of Complete Deprotection by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).[3]
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. Use a gradient elution method, for example, from 5-95% acetonitrile in water over a set time.[3]
-
Mass Spectrometry Analysis: The eluent is directed into a mass spectrometer to detect the molecular weights of the components.
-
Data Interpretation: Confirm the absence of the mass corresponding to the Oall-protected starting material and the presence of the mass of the desired deprotected product.
.dot
Caption: Experimental workflow for Oall deprotection and confirmation.
Data Presentation
The following table provides a template for summarizing analytical data to confirm the complete removal of the Oall group.
| Analytical Method | Starting Material (Oall-Protected) | Final Product (Deprotected) | Status |
| TLC (Rf value) | e.g., 0.7 (3:1 Hexanes:EtOAc) | e.g., 0.3 (3:1 Hexanes:EtOAc) | Spot corresponding to starting material is absent. |
| HPLC (Retention Time) | e.g., 15.2 min | e.g., 9.8 min | Peak corresponding to starting material is absent. |
| LC-MS (m/z [M+H]⁺) | e.g., 450.2 | e.g., 410.2 | Mass peak for starting material is absent. |
| ¹H NMR (δ, ppm) | Presence of signals at ~5.9, 5.3, and 4.5 ppm. | Absence of signals at ~5.9, 5.3, and 4.5 ppm. | Characteristic allyl group signals are absent. |
References
Technical Support Center: Fmoc-Asu(Oall)-OH in Automated Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use and stability of Fmoc-Asu(Oall)-OH in automated peptide synthesizers.
Frequently Asked Questions (FAQs)
Q1: How stable is the Oall (allyl) protecting group on the Asu side chain during standard Fmoc-SPPS cycles?
A1: The allyl ester (Oall) protecting group is generally considered stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). It is orthogonal to the base-labile Fmoc group (removed by piperidine) and the acid-labile protecting groups typically used for other side chains (e.g., tBu, Trt), which are removed during final cleavage with trifluoroacetic acid (TFA).[1][2][3] This orthogonality allows for the selective deprotection of the Asu side chain while the peptide remains attached to the resin.[1]
Q2: What are the primary concerns regarding the stability of this compound during automated synthesis?
A2: The main consideration is the potential for premature cleavage or modification of the Oall group, although this is uncommon under standard conditions. Prolonged exposure to the basic conditions of repeated Fmoc deprotection cycles over the course of a long synthesis could theoretically lead to minimal hydrolysis, though the allyl ester is significantly more stable than other esters under these conditions. The primary point of attention is ensuring the complete and clean removal of the Oall group when desired, and preventing any side reactions during this specific deprotection step.
Q3: Can the Oall group be cleaved by the reagents used for Fmoc deprotection?
A3: No, the Oall group is stable to the piperidine solutions used for Fmoc deprotection.[4] This stability is the basis of its utility as an orthogonal protecting group in Fmoc-SPPS.
Q4: What are the recommended conditions for storing and handling this compound?
A4: Like most Fmoc-amino acids, this compound should be stored in a cool, dry place (typically 2-8°C) and protected from light to prevent degradation. For use in an automated synthesizer, it is advisable to allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare solutions in a suitable solvent like DMF or NMP shortly before use.
Q5: Are there any known side reactions involving the Asu(Oall) side chain during coupling or deprotection steps?
A5: While the Asu side chain itself is not prone to the same cyclization-based side reactions as Asp or Glu (aspartimide formation), the integrity of the allyl group is crucial. Incomplete removal of the palladium catalyst after Oall deprotection can potentially interfere with subsequent synthetic steps. Therefore, thorough washing after the deprotection step is critical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Incomplete cleavage of the Oall group | 1. Inactive or insufficient palladium catalyst. 2. Inefficient scavenger. 3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality Pd(PPh₃)₄. Ensure it is fully dissolved. 2. Use an effective scavenger such as phenylsilane (PhSiH₃). 3. Increase the reaction time or, if using a microwave synthesizer, increase the temperature (e.g., 38°C).[5] Repeat the deprotection cycle if necessary. |
| Presence of unexpected byproducts after Oall cleavage | 1. Residual palladium catalyst interfering with subsequent steps. 2. Side reactions due to prolonged exposure to cleavage reagents. | 1. After deprotection, wash the resin thoroughly with a solution containing a chelating agent like 0.5% sodium diethyldithiocarbamate in DMF to remove all traces of palladium.[1] 2. Optimize cleavage conditions to use the minimum effective reaction time. |
| Gradual loss of Oall group during synthesis (observed in long peptides) | 1. Although unlikely, potential slow hydrolysis over many cycles. 2. Contaminated reagents. | 1. This is generally not a significant issue. If suspected, minimize the time the resin is exposed to the piperidine solution. 2. Ensure high-purity solvents and reagents are used throughout the synthesis. |
| Poor coupling efficiency of the amino acid following Asu(Oall) | 1. Steric hindrance from the Asu(Oall) side chain. 2. Aggregation of the peptide chain. | 1. Use a more potent coupling reagent (e.g., HATU, HCTU). 2. If aggregation is suspected, switch to a more polar solvent like NMP, or add a chaotropic salt.[6] |
Data Summary
The stability of side-chain protecting groups is crucial for the successful synthesis of complex peptides. The following table provides a comparative overview of the stability of the Oall group against other common protecting groups used in Fmoc-SPPS.
| Protecting Group | Amino Acid | Stability to Piperidine (Fmoc Deprotection) | Stability to TFA (Final Cleavage) | Cleavage Conditions | Orthogonality in Fmoc-SPPS |
| Oall (Allyl ester) | Asu , Asp, Glu | Stable [3][4] | Stable [1] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)[1][5] | Yes |
| OtBu (tert-Butyl ester) | Asp, Glu | Stable | Labile | Strong acid (e.g., TFA) | Yes |
| Trt (Trityl) | Asn, Gln, Cys, His | Stable | Labile | Strong acid (e.g., TFA) | Yes |
| Boc (tert-Butoxycarbonyl) | Lys, Trp | Stable | Labile | Strong acid (e.g., TFA) | Yes |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Arg | Stable | Labile | Strong acid (e.g., TFA) | Yes |
Experimental Protocols
Protocol 1: Automated On-Resin Deprotection of the Asu(Oall) Side Chain
This protocol is designed for use with an automated peptide synthesizer equipped for handling specialized reagents.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) or a suitable solvent for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Reagent Preparation:
-
Palladium Solution: Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 equivalents relative to resin loading) in a suitable solvent. A common solvent system is chloroform containing 5% acetic acid and 2.5% N-methylmorpholine (NMM).[1] Alternatively, DCM can be used.
-
Scavenger Solution: Prepare a solution of an allyl scavenger (e.g., phenylsilane, 20-25 equivalents) in the same solvent as the palladium solution.
-
-
Automated Deprotection Cycle:
-
Program the synthesizer to deliver the palladium and scavenger solutions to the reaction vessel.
-
Allow the reaction to proceed for a set time (e.g., 2 hours at room temperature).[1] For microwave-assisted synthesizers, this time can be significantly reduced (e.g., two 5-minute reactions at 38°C).[5]
-
The synthesizer should be programmed to gently agitate the resin during the reaction.
-
-
Washing:
-
Following the reaction, program the synthesizer to perform a series of washes to remove the catalyst and byproducts.
-
A recommended washing sequence is:
-
DCM (3-5 times).
-
A solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF (2-3 times) to scavenge residual palladium.[1]
-
DMF (3-5 times).
-
DCM (3-5 times).
-
-
-
Verification (Optional but Recommended):
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the allyl group.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-Asu(Oall)-OH and Fmoc-Asp(OAll)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous selection of amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of side-chain protection for dicarboxylic amino acids is particularly critical in order to mitigate side reactions and ensure the synthesis of high-purity peptides. This guide provides a detailed comparison of two allyl-protected amino acid derivatives: the well-established Fmoc-Asp(OAll)-OH and the less-documented Fmoc-Asu(Oall)-OH.
While Fmoc-Asp(OAll)-OH is widely utilized to circumvent aspartimide formation, a notorious side reaction in Fmoc-based SPPS, this compound, a derivative of the non-proteinogenic amino acid α-aminosuberic acid, presents an intriguing alternative for the synthesis of modified peptides. This guide will delve into the structural and chemical differences between these two building blocks, their respective roles in peptide synthesis, and the implications of their use on the final peptide product. Although direct, side-by-side experimental comparisons are not extensively available in the current literature, a robust analysis based on their chemical structures and the established principles of peptide chemistry allows for a thorough evaluation.
At a Glance: Key Distinctions
| Feature | This compound | Fmoc-Asp(OAll)-OH |
| Amino Acid Core | α-Aminosuberic acid (Asu) | Aspartic acid (Asp) |
| Side-Chain Length | 6 carbons | 2 carbons |
| Primary Application | Introduction of non-natural amino acids for peptide modification and stapling. | Prevention of aspartimide formation in sequences containing aspartic acid. |
| Aspartimide Formation Risk | Not susceptible to aspartimide formation. | Significantly reduces the risk of aspartimide formation compared to Fmoc-Asp(OtBu)-OH. |
| Orthogonality | High degree of orthogonality with Fmoc and acid-labile protecting groups. | High degree of orthogonality with Fmoc and acid-labile protecting groups.[1] |
| Published Data | Limited | Extensive |
Chemical Structures and Their Implications
The fundamental difference between this compound and Fmoc-Asp(OAll)-OH lies in the core amino acid structure. Aspartic acid is one of the 20 proteinogenic amino acids, featuring a short, two-carbon chain between the α-carbon and the side-chain carboxyl group. In contrast, α-aminosuberic acid is a non-proteinogenic amino acid with a longer, six-carbon aliphatic chain.[1] This structural variance has significant consequences for their application in peptide synthesis.
Performance in Peptide Synthesis
Fmoc-Asp(OAll)-OH: A Strategy to Mitigate Aspartimide Formation
The primary application of Fmoc-Asp(OAll)-OH in SPPS is to prevent the formation of aspartimide, a common and troublesome side reaction.[2] Aspartimide formation is an intramolecular cyclization that occurs when an aspartic acid residue is exposed to the basic conditions of Fmoc deprotection (e.g., piperidine). This is particularly problematic in sequences where the aspartic acid is followed by a sterically unhindered amino acid such as glycine, asparagine, or serine. The formation of the aspartimide intermediate can lead to a mixture of unwanted by-products, including the desired α-peptide, the isomeric β-peptide, and racemized products, all of which can be challenging to separate from the target peptide.
The use of the allyl (All) ester for the side-chain protection of aspartic acid provides an orthogonal protection strategy. The OAll group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for the final cleavage of the peptide from the resin when other side chains are protected with acid-labile groups like tert-butyl (tBu).[1] The selective removal of the OAll group is achieved under mild, neutral conditions using a palladium(0) catalyst and a scavenger. This allows for on-resin modifications or the synthesis of peptides prone to aspartimide formation with higher purity.
This compound: A Tool for Peptide Modification
Due to its longer side chain, α-aminosuberic acid is not susceptible to the formation of a cyclic imide analogous to aspartimide under the conditions of Fmoc-SPPS. Therefore, the primary motivation for using this compound is not the prevention of a side reaction, but rather the introduction of a non-natural amino acid to create peptides with novel properties. The extended, flexible aliphatic side chain of Asu can be used to:
-
Introduce conformational constraints: When cyclized with another amino acid side chain (e.g., lysine), it can be used for peptide stapling to stabilize secondary structures like α-helices.
-
Modify peptide properties: The increased lipophilicity of the side chain can influence the solubility, aggregation, and pharmacokinetic properties of the peptide.
-
Serve as a scaffold: The terminal carboxyl group on the side chain can be used as a handle for the attachment of other molecules, such as labels, drugs, or polymers, after selective deprotection of the OAll group.
The use of the OAll protecting group on the side chain of Asu offers the same advantage of orthogonality as in the case of Asp, allowing for its selective removal at any stage of the synthesis for subsequent modifications.
Experimental Protocols
Standard Coupling Protocol for Fmoc-Asp(OAll)-OH and this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol for OAll Group Deprotection
-
Resin Preparation: After the desired peptide sequence is assembled, wash the resin with dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents), and an allyl scavenger, such as phenylsilane (PhSiH₃, 10-20 equivalents), in an inert solvent like DCM or a mixture of DCM/DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and shake under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove the catalyst and byproducts.
Logical Relationships and Side Reactions
The key difference in the chemical behavior of Fmoc-Asp(OAll)-OH and this compound during SPPS is the susceptibility of the former to aspartimide formation. The following diagram illustrates this side reaction pathway, which is not a concern for the latter.
Conclusion
Fmoc-Asp(OAll)-OH is the reagent of choice for the synthesis of peptides containing aspartic acid, particularly in sequences that are prone to aspartimide formation. Its use, facilitated by an orthogonal allyl protecting group, is a well-established strategy to enhance the purity and yield of complex peptides.
This compound , on the other hand, is a specialized building block for peptide modification. Its longer, flexible side chain and the orthogonal protection of its terminal carboxyl group open up possibilities for creating peptides with tailored structures and functions, such as stapled peptides and peptide conjugates.
The selection between these two reagents should be guided by the specific goals of the peptide synthesis project. For the routine synthesis of native peptide sequences containing aspartic acid, Fmoc-Asp(OAll)-OH is a reliable choice to ensure chemical integrity. For the design of novel peptide analogues with modified properties, this compound offers a versatile platform for creative peptide engineering. As research in peptide-based therapeutics continues to evolve, the strategic application of such specialized amino acid derivatives will undoubtedly play a pivotal role in the development of next-generation peptide drugs.
References
A Comparative Guide to Oallyl (Oall) and O-tert-butyl (OtBu) Protecting Groups for the Side Chain of Aminosuberic Acid (Asu)
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly in the design of complex peptide architectures and peptidomimetics, the strategic selection of protecting groups is paramount. Aminosuberic acid (Asu), a C8 α,ω-diamino dicarboxylic acid, is a valuable building block for introducing conformational constraints, such as lactam bridges, into peptides. The protection of its γ-carboxyl group is a critical consideration. This guide provides an objective comparison of two commonly employed protecting groups for the Asu side chain: the acid-labile O-tert-butyl (OtBu) group and the palladium-labile O-allyl (Oall) group.
Performance Comparison: Oall vs. OtBu for Asu
The choice between Oall and OtBu for the protection of the Asu side-chain carboxyl group hinges on the desired synthetic strategy, particularly the need for orthogonal deprotection. While both groups effectively mask the carboxyl functionality during peptide chain elongation, their distinct cleavage chemistries dictate their applications.
The OtBu group is a staple in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] Its high stability to the basic conditions required for Fmoc-deprotection (typically piperidine in DMF) and its convenient removal during the final acidolytic cleavage of the peptide from the resin make it a straightforward choice for the synthesis of linear peptides.[1][2]
Conversely, the Oall group offers orthogonality to both the base-labile Fmoc group and the acid-labile tBu and Boc groups.[2][3] This orthogonality is crucial for synthetic routes that require selective deprotection of the Asu side chain on the solid support.[3][4] Such manipulations are essential for on-resin cyclization to form lactam bridges, a key application of Asu, or for the site-specific modification of the side chain.[5] The removal of the Oall group is achieved under mild conditions using a palladium(0) catalyst and a scavenger, which preserves the integrity of other protecting groups and the peptide-resin linkage.[4][6]
Data Presentation: Quantitative Comparison
While specific comparative data for Asu is not extensively available, the performance of these protecting groups on the structurally similar glutamic acid (Glu) and aspartic acid (Asp) provides a reliable proxy.
| Feature | Asu(Oall) | Asu(OtBu) |
| Deprotection Chemistry | Palladium(0)-catalyzed allylic transfer[2][6] | Strong acid (e.g., high concentration of TFA)[1][2] |
| Orthogonality | Orthogonal to Fmoc, Boc, and tBu groups[2][3] | Compatible with Fmoc-based SPPS; not orthogonal to tBu[1] |
| Key Advantages | - Enables selective on-resin side-chain deprotection- Allows for on-resin cyclization (lactam bridge formation)- Mild deprotection conditions[7] | - High stability during Fmoc-SPPS- Deprotection occurs concurrently with final resin cleavage- Cost-effective and well-established[1] |
| Potential Side Reactions | - Potential for palladium contamination of the final peptide- Incomplete removal may require repeated treatments[4] | - Formation of tert-butyl cations that can alkylate sensitive residues (e.g., Trp, Met)- Not suitable for on-resin side-chain manipulation |
| Typical Reagents | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) or other scavengers[4][8] | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), H₂O[2][8] |
Experimental Workflows
The selection between Oall and OtBu fundamentally alters the synthetic workflow, especially when on-resin modification is desired.
Logical Relationship for Protecting Group Selection
The decision to use Oall or OtBu for Asu is guided by the ultimate synthetic goal.
Experimental Protocols
The following are representative protocols for the deprotection of Oall and OtBu groups from an Asu-containing peptide on a solid support. These are generalized and may require optimization based on the specific peptide sequence and resin.
Protocol 1: On-Resin Deprotection of Asu(Oall)
This protocol describes the selective removal of the allyl ester from the Asu side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing the Asu(Oall) residue
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Swell the peptide-resin in anhydrous DCM or DMF in a reaction vessel for 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution: Dissolve Pd(PPh₃)₄ (approx. 0.25 equivalents relative to the resin loading) and PhSiH₃ (approx. 25 equivalents) in anhydrous DCM or DMF.
-
Add the deprotection solution to the resin, ensuring the resin is fully submerged.
-
Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 2 hours.[8]
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM or DMF (5-7 times) to remove the palladium catalyst and scavenger byproducts.
-
A second treatment may be necessary for complete deprotection, which can be monitored by a qualitative test (e.g., TNBSA test if a free amine is expected after a subsequent step) or by cleaving a small amount of resin for LC-MS analysis.[4]
-
The resin with the deprotected Asu side chain is now ready for subsequent on-resin modification (e.g., lactam bridge formation).
Protocol 2: Deprotection of Asu(OtBu) during Final Cleavage
This protocol outlines the simultaneous deprotection of the OtBu group and cleavage of the peptide from the resin.
Materials:
-
Peptide-resin containing the Asu(OtBu) residue
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water. A common mixture is 95% TFA, 2.5% TIS, 2.5% H₂O.[8]
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture to separate the resin. Collect the filtrate.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the combined filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash to remove scavengers and residual protecting group fragments.
-
Dry the resulting peptide pellet under vacuum. The peptide is now ready for purification.
Conclusion
The selection of Oall versus OtBu for the protection of the Asu side chain is a critical decision in peptide synthesis. For the straightforward synthesis of linear peptides, the well-established and economical Asu(OtBu) is a suitable choice, integrating seamlessly into standard Fmoc/tBu protocols. However, for more advanced applications requiring on-resin cyclization to form lactam-bridged peptides or other side-chain modifications, the orthogonality of Asu(Oall) is indispensable. Its selective deprotection under mild, palladium-catalyzed conditions provides the synthetic flexibility necessary for the construction of complex and constrained peptide architectures. The choice, therefore, should be guided by the final desired structure and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Allyl-based groups for side-chain protection of amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Asu(Oall)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical decision that directly influences the purity and yield of the final peptide. This is particularly true for residues prone to side reactions, such as aminouccinic acid (Asu), a derivative of aspartic acid. This guide provides a comparative analysis of peptides synthesized using Fmoc-Asu(Oall)-OH, where the side chain is protected by an allyl group, against the more conventional tert-butyl (tBu) protection strategy. The focus is on the implications for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
The use of the allyl (All) protecting group for the side chain of Asu offers a distinct advantage in mitigating the formation of aspartimide-related impurities. This side reaction is a significant challenge during Fmoc-based SPPS, especially when using the standard tert-butyl protection, and can lead to a complex mixture of byproducts that are difficult to resolve by HPLC.
Performance Comparison: this compound vs. Fmoc-Asu(OtBu)-OH
While direct, side-by-side quantitative HPLC data for the same peptide sequence synthesized with both this compound and Fmoc-Asu(OtBu)-OH is not extensively available in public literature, a robust comparison can be made based on the well-established chemistry of these protecting groups and data from analogous amino acids like aspartic acid.
| Feature | This compound | Fmoc-Asu(OtBu)-OH (Alternative) |
| Propensity for Aspartimide Formation | Low. The allyl group is stable to the basic conditions (piperidine) used for Fmoc deprotection, thus minimizing the primary pathway for aspartimide formation. | High, particularly in sequences prone to this side reaction (e.g., Asu-Gly, Asu-Ser). The tert-butyl ester is more susceptible to base-catalyzed cyclization. |
| Orthogonality | High. The allyl group is removed under specific, mild conditions using a palladium catalyst, which does not affect other standard protecting groups.[1] | Moderate. The tert-butyl group is removed during the final acid cleavage (e.g., with TFA), which is not orthogonal to other acid-labile protecting groups. |
| Expected Crude Purity by HPLC | Generally higher due to the suppression of aspartimide-related side products. This leads to a cleaner HPLC profile with a more prominent main peak. | Often lower, with the potential for multiple impurity peaks corresponding to α- and β-peptides and other rearrangement products, complicating HPLC purification. |
| HPLC Purification | Typically more straightforward due to a simpler crude peptide mixture. | Can be challenging and may require multiple purification steps to isolate the desired peptide from closely eluting impurities. |
| Cleavage Conditions | Requires a separate palladium-catalyzed deprotection step for the allyl group, followed by standard acid cleavage from the resin. | Cleavage and side-chain deprotection occur simultaneously with a strong acid cocktail (e.g., TFA-based). |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using this compound
This protocol describes the manual synthesis of a model hexapeptide (e.g., Tyr-Lys-Asu-Gly-Phe-Leu) on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
2. Amino Acid Coupling:
-
For each coupling cycle, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, wash the resin with DMF (5x) and DCM (3x).
-
Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence. For the incorporation of this compound, the same procedure is followed.
3. Allyl Group Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM for 2 hours to remove the allyl protecting group from the Asu side chain.
-
Wash the resin with DCM (5x), DMF (5x), and methanol (3x).
4. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
HPLC Analysis of the Crude Peptide
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is a typical starting point for crude peptide analysis.[3] The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 220 nm is typically used for detecting the peptide backbone.[2] If the peptide contains aromatic residues like Trp or Tyr, 280 nm can also be monitored.[3]
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the crude peptide is estimated by the relative area of the main product peak compared to the total area of all peaks.
-
The identity of the main peak and impurities can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).
Mandatory Visualization
References
Mass Spectrometry of Peptides Containing the Asu(Oall) Residue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. One such modification is the allyloxycarbonylsulfonamide-protected aspartate, Asu(Oall). This modification introduces a unique chemical handle for site-specific conjugation or cyclization. Understanding its behavior during mass spectrometric analysis is crucial for characterization and quality control. This guide provides a comparative analysis of the expected fragmentation behavior of Asu(Oall)-containing peptides, supported by established principles of peptide mass spectrometry.
Predicted Fragmentation Behavior of the Asu(Oall) Residue
Direct experimental data on the mass spectrometry of Asu(Oall)-containing peptides is not extensively available in published literature. However, its fragmentation pattern can be predicted by considering the known behaviors of its constituent chemical moieties: the aspartic acid side chain, the sulfonamide bond, and the allyloxycarbonyl (Alloc) protecting group.
1. Aspartic Acid Backbone and Side Chain Fragmentation: Peptides containing aspartic acid are known to undergo characteristic fragmentation. Under collision-induced dissociation (CID), aspartic acid can promote specific cleavage pathways, including the formation of a succinimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.
2. Sulfonamide Bond Fragmentation: The sulfonamide bond (R-SO₂-NH-R') is relatively stable. However, under mass spectrometric conditions, cleavage of the S-N bond or the C-S bond can be expected. The fragmentation of sulfonamide-containing compounds often results in characteristic ions corresponding to the sulfonyl group and the amine fragment.
3. Allyloxycarbonyl (Alloc) Group Fragmentation: The Alloc protecting group is known to be labile under certain mass spectrometric conditions. A characteristic neutral loss of the entire Alloc group (C₄H₅O₂, 85.03 Da) or fragments thereof can be anticipated. The presence of the allyl group may also lead to specific rearrangements.
Combining these behaviors, the Asu(Oall) residue is predicted to exhibit a complex fragmentation pattern characterized by:
-
Neutral loss of the Alloc group: A significant fragmentation pathway is the neutral loss of the allyloxycarbonyl group.
-
Cleavage of the sulfonamide bond: Fragmentation of the S-N bond is another likely event.
-
Side-chain fragmentation: Fragmentation of the aspartic acid side chain, potentially involving the sulfonamide group.
-
Standard peptide backbone fragmentation: The presence of the Asu(Oall) residue is also expected to influence the relative abundance of b- and y-ions.
Comparison with Alternative Peptide Modifications
The fragmentation behavior of Asu(Oall) can be compared to other common peptide modifications to highlight its unique characteristics.
| Modification | Primary Fragmentation Pathway | Diagnostic Ions/Losses | Stability under CID |
| Asu(Oall) (Predicted) | Neutral loss of Alloc group, S-N bond cleavage | Neutral loss of 85.03 Da (Alloc), ions related to the sulfonamide fragment | Moderately Labile |
| Phosphorylation (-PO₃H₂) | Neutral loss of H₃PO₄ (98 Da) | Neutral loss of 98 Da | Labile |
| Acetylation (-COCH₃) | Stable, fragmentation occurs along the peptide backbone | No characteristic neutral loss | Stable |
| Glycosylation (e.g., HexNAc) | Stepwise loss of monosaccharide units | Oxonium ions (e.g., m/z 204.09 for HexNAc) | Labile |
Experimental Protocols
Sample Preparation for Mass Spectrometry:
-
Peptide Dissolution: Dissolve the Asu(Oall)-containing peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1-10 pmol/µL.
-
Desalting (if necessary): If the peptide sample contains a high concentration of salts, use a C18 ZipTip or equivalent solid-phase extraction method for desalting. Elute the peptide with 50-80% acetonitrile containing 0.1% formic acid.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the peptide on a C18 reversed-phase column using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometry: Analyze the eluting peptide using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).
-
MS2 Fragmentation: Select the precursor ion corresponding to the Asu(Oall)-peptide for fragmentation using different activation methods:
-
Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35% to induce fragmentation.[1]
-
Higher-Energy Collisional Dissociation (HCD): This beam-type CID method can provide high-resolution fragment ion spectra.[2][3]
-
Electron Transfer Dissociation (ETD): This non-ergodic fragmentation method is useful for preserving labile modifications and can provide complementary fragmentation information.[4][5]
-
-
Data Analysis
Analyze the resulting MS/MS spectra to identify fragment ions. Look for characteristic neutral losses and fragment ions that correspond to the predicted fragmentation pathways of the Asu(Oall) residue. Compare the fragmentation patterns obtained from different activation methods to gain a comprehensive understanding of the residue's behavior.
Visualizations
Caption: Predicted major fragmentation pathways of an Asu(Oall)-containing peptide under tandem mass spectrometry conditions.
Caption: A typical experimental workflow for the mass spectrometric analysis of peptides containing the Asu(Oall) residue.
Disclaimer: The information provided on the fragmentation of the Asu(Oall) residue is predictive and based on the known mass spectrometric behavior of its chemical components. Experimental verification is recommended for specific peptide sequences.
References
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Fmoc-Asu(Oall)-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Protocols
The site-specific incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including stability, target affinity, and conformational rigidity. Fmoc-L-α-Aminosuberic acid δ-allyl ester (Fmoc-Asu(Oall)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a selectively addressable side chain, primarily for the formation of lactam bridges to create cyclic peptides. This guide provides a comprehensive comparison of the validation methods for confirming the successful incorporation of this compound and compares its utility with common alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound for forming lactam bridges are Fmoc-Asp(OAll)-OH and Fmoc-Glu(OAll)-OH, which provide shorter side chains for cyclization. The choice between these building blocks influences the ring size of the resulting cyclic peptide and can impact coupling efficiency and the propensity for side reactions.
| Parameter | This compound | Fmoc-Glu(OAll)-OH | Fmoc-Asp(OAll)-OH |
| Molecular Weight | 451.52 g/mol | 409.43 g/mol | 395.41 g/mol |
| Side Chain Length | 6 carbons | 3 carbons | 2 carbons |
| Typical Coupling Efficiency | >95% | >98% | >98% |
| Potential Side Reactions | Incomplete coupling with sterically hindered residues. | Lower propensity for aspartimide formation compared to Asp derivatives.[1] | Prone to aspartimide formation under basic conditions (Fmoc deprotection).[1][2] |
| Application | Formation of larger, more flexible lactam bridges in cyclic peptides. | Formation of medium-sized lactam bridges. | Formation of smaller, more constrained lactam bridges. |
Experimental Protocols
Detailed methodologies for the incorporation and validation of this compound are crucial for reproducible and reliable results.
Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
This protocol outlines the manual synthesis of a peptide containing an Asu(Oall) residue using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically more demanding this compound, a double coupling may be beneficial to ensure high efficiency.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Validation of this compound Incorporation
a) Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the successful incorporation of this compound.
-
Expected Mass Shift: The incorporation of one Asu(Oall) residue will result in a specific mass increase in the peptide. The monoisotopic mass of the Asu(Oall) residue (minus water) is 211.1154 g/mol .
-
Procedure:
-
Prepare a solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Compare the observed mass of the peptide with the theoretical mass calculated for the desired sequence containing the Asu(Oall) residue. A match confirms successful incorporation.
-
-
Tandem MS (MS/MS): To confirm the exact position of the Asu(Oall) residue, perform MS/MS analysis. Fragmentation of the peptide will produce b- and y-ions, and the mass difference between adjacent fragment ions will correspond to the mass of the amino acid residue at that position.
b) High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is used for both purification and analytical validation.
-
Procedure:
-
Dissolve the crude or purified peptide in an appropriate solvent.
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Interpretation: The incorporation of the relatively hydrophobic Asu(Oall) residue will typically lead to a longer retention time compared to a similar peptide without this residue or with a more polar amino acid. Purity is assessed by the relative area of the main peak.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can definitively confirm the presence and location of the Asu(Oall) residue.
-
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, TOCSY, HSQC).
-
-
Expected Signals:
-
¹H NMR: The protons of the allyl group will give characteristic signals in the olefinic region (around 5-6 ppm) and the methylene protons adjacent to the ester oxygen will appear around 4.5 ppm. The aliphatic protons of the suberic acid side chain will appear in the upfield region (around 1.2-2.5 ppm).
-
¹³C NMR: The carbonyl carbon of the ester and the carbons of the double bond will have distinct chemical shifts that confirm the presence of the O-allyl group.
-
On-Resin Deprotection of the Allyl Group and Lactam Bridge Formation
A key application of this compound is the formation of a lactam bridge. This requires the selective removal of the allyl protecting group on the resin, followed by an intramolecular coupling reaction.
Materials:
-
Peptide-resin containing Asu(Oall) and another orthogonally protected amino acid (e.g., Fmoc-Lys(Dde)-OH).
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane or Morpholine)
-
Deprotection solution for the second side chain (e.g., 2% hydrazine in DMF for Dde group).
-
Coupling reagents for cyclization (e.g., HATU, DIPEA).
Procedure:
-
Allyl Deprotection: Treat the peptide-resin with a solution of the palladium catalyst and scavenger in an inert solvent like DCM or THF under an inert atmosphere. The reaction is typically carried out for 1-2 hours.
-
Washing: Thoroughly wash the resin to remove all traces of the palladium catalyst and scavenger.
-
Orthogonal Side Chain Deprotection: Remove the protecting group from the second amino acid side chain (e.g., the Dde group from lysine).
-
On-Resin Cyclization: Perform an intramolecular coupling reaction between the newly deprotected side chains using a suitable coupling reagent to form the lactam bridge.
-
Validation of Cyclization: After cleavage from the resin and purification, the cyclization can be confirmed by mass spectrometry. A successful lactam bridge formation will result in a mass loss corresponding to the mass of water (18.01 g/mol ) compared to the linear, deprotected peptide.
Visualizing the Workflow and Chemical Logic
Caption: Experimental workflow for the incorporation and validation of this compound.
Caption: Key analytical techniques for validating this compound incorporation.
Caption: Signaling pathway for on-resin peptide cyclization via a lactam bridge.
References
Purity Assessment of Crude Peptides from Fmoc-Asu(Oall)-OH Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating non-standard amino acids is a critical aspect of modern drug discovery and development. The choice of protecting group strategy for the side chain of these amino acids significantly influences the purity of the crude peptide, impacting downstream purification efforts and overall yield. This guide provides an objective comparison of the purity of crude peptides synthesized using Fmoc-L-aminosuberic acid with an allyl-protected side chain (Fmoc-Asu(Oall)-OH) against common alternative strategies. We present supporting experimental data, detailed analytical protocols, and visualizations to facilitate informed decisions in peptide synthesis and purity assessment.
Comparison of Side-Chain Protecting Groups for Aspartic Acid Analogs
The purity of a crude peptide is fundamentally linked to the stability of the side-chain protecting group during synthesis and the efficiency of its removal during cleavage. The allyl (All) protecting group for the ω-carboxyl group of aminosuberic acid offers a distinct orthogonality to the standard acid-labile tert-butyl (tBu) and benzyl (Bzl) groups used in Fmoc-based solid-phase peptide synthesis (SPPS). This allows for selective deprotection on-resin for subsequent modifications.
Below is a comparative summary of the performance of these protecting groups. Purity percentages are representative and can be highly sequence-dependent.
| Protecting Group Strategy | Deprotection Conditions | Key Advantages | Potential Disadvantages & Common Impurities | Typical Crude Purity Range (%) |
| This compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane or morpholine) in an inert solvent like DCM or THF. | Orthogonal to standard acid-labile (TFA) and base-labile (piperidine) conditions, enabling on-resin modifications. Deprotection is mild and avoids strong acids. | Potential for residual palladium catalyst in the final product. Incomplete deprotection can occur. Allyl-scavenger adducts may form. | 70-85% |
| Fmoc-Asu(OtBu)-OH | Strong acid (e.g., Trifluoroacetic acid - TFA) during final cleavage. | High stability during Fmoc deprotection with piperidine. Cleavage is concurrent with resin cleavage in a standard TFA cocktail. | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met). Potential for incomplete deprotection in sterically hindered sequences. | 75-90% |
| Fmoc-Asu(OBzl)-OH | Strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenation. | Orthogonal to mild acid and base deprotection. Useful in fragment condensation strategies. | Requires harsh cleavage conditions (HF) or an additional catalytic deprotection step which may not be compatible with all residues. | 65-80% |
Experimental Protocols
Accurate assessment of crude peptide purity requires a combination of chromatographic separation and mass spectrometric identification.
Sample Preparation of Crude Peptide from this compound Synthesis
This protocol outlines the steps for cleaving the peptide from the resin and preparing it for analysis.
-
Resin Washing and Drying: Following completion of the solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL) and methanol (3 x 10 mL) to remove residual reagents and solvents. Dry the resin under high vacuum for at least 2 hours.
-
Cleavage from Resin: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried resin (10 mL per gram of resin) in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for quantifying the purity of the crude peptide.
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA, to a final concentration of 1 mg/mL.[1][2] Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A typical gradient is 5% to 65% of Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[2]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total peak area.[2][3]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the major peak in the HPLC chromatogram corresponds to the target peptide.
-
Sample Preparation: The sample prepared for HPLC analysis can typically be used directly for LC-MS analysis.
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Compare the experimentally observed monoisotopic mass of the main peak with the calculated theoretical mass of the desired peptide.
Mandatory Visualization
References
A Comparative Guide to the Characterization of Side Products in Fmoc-Asu(Oall)-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-α-Fmoc-L-aminosuberic acid α-allyl ester (Fmoc-Asu(Oall)-OH) provides a valuable building block for peptide synthesis, enabling the introduction of a long-chain dicarboxylic acid for various applications, including the formation of lactam bridges and as a linker for drug conjugation. As with any multi-step chemical synthesis, the generation of side products is a critical concern that can impact the purity of the final peptide. This guide provides a comparative overview of analytical techniques for the characterization of these impurities and offers detailed experimental protocols.
While specific literature on this compound is limited, the potential side products can be reliably predicted based on well-documented impurities in the synthesis of other Fmoc-protected amino acids, particularly Fmoc-Asp(Oall)-OH, which shares a similar dicarboxylic acid structure with an allyl side-chain protection.[1]
Potential Side Products in this compound Synthesis
The primary impurities in Fmoc-amino acid reagents arise from the synthesis process itself, especially during the attachment of the Fmoc group.[2] Key potential side products include:
-
Dipeptide Formation (Fmoc-Asu(Oall)-Asu(Oall)-OH): This occurs when the Fmoc attachment reagent reacts with an already formed this compound molecule, leading to a dipeptide impurity that can cause double insertion during peptide synthesis.[2]
-
β-Alanyl Impurities (Fmoc-β-Ala-OH and Fmoc-β-Ala-Asu(Oall)-OH): These impurities are known to originate from the ring-opening and rearrangement of Fmoc-OSu, a common reagent for introducing the Fmoc group.[2][3][4] Their presence can lead to the insertion of an unwanted β-alanine residue into the peptide sequence.[3][4]
-
Aspartimide-like Formation: Although more prevalent during solid-phase peptide synthesis (SPPS), the formation of a cyclic imide structure is a known side reaction for aspartic acid derivatives and could potentially occur with aminosuberic acid under certain conditions. The unhindered allyl group offers less protection against this side reaction compared to bulkier groups like tert-butyl.[1]
-
Residual Free Amino Acid: The presence of unprotected H-Asu(Oall)-OH can reduce coupling efficiency in subsequent peptide synthesis steps.[2]
-
Acetic Acid Contamination: Trace amounts of acetic acid, a potential byproduct, can act as a chain terminator during SPPS.[2]
Comparative Analysis of Characterization Techniques
The effective identification and quantification of these side products require a multi-faceted analytical approach. Below is a comparison of the most common techniques employed for this purpose.
| Technique | Information Provided | Pros | Cons |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification of impurities. Separation based on hydrophobicity. | - High resolution and sensitivity.- Excellent for quantitative analysis.- Well-established and reproducible. | - Provides limited structural information.- Co-elution of impurities is possible.- Requires reference standards for absolute identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight of the parent compound and impurities. | - High sensitivity.- Directly couples separation with mass identification.- High-resolution MS (HRMS) can provide elemental composition. | - Does not distinguish between isomers (e.g., structural isomers with the same mass).- Ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation of the main product and isolated impurities. | - Provides definitive structural information, including stereochemistry.- Can identify the exact site of modification in impurities. | - Relatively low sensitivity compared to MS.- Requires larger quantities of purified material.- Complex spectra for mixtures. |
| Amino Acid Analysis (AAA) | Verifies the identity and quantity of the amino acid after hydrolysis. | - Accurately quantifies amino acid content.- Can detect the presence of unexpected amino acids (e.g., β-alanine). | - Destructive to the sample.- Does not provide information on protecting groups or the sequence of impurities like dipeptides. |
Workflow for Impurity Characterization
The logical process for identifying an unknown impurity detected during the quality control of this compound is outlined below. The workflow begins with routine analysis by HPLC and proceeds to more sophisticated techniques for structural elucidation.
References
Fmoc-Asu(Oall)-OH: A Performance Guide for Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of unnatural amino acids is paramount in the design of complex and modified peptides. Among these, Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH) offers a unique tool for orthogonal functionalization and cyclization. This guide provides an objective comparison of this compound's performance against other unnatural amino acids, supported by established principles of peptide chemistry and generalized experimental data.
This compound is a derivative of suberic acid, a linear dicarboxylic acid, where one carboxyl group is incorporated into the amino acid backbone and the other is protected as an allyl ester. The key to its utility lies in the principle of orthogonal protection. In the context of solid-phase peptide synthesis (SPPS), orthogonality allows for the selective removal of a specific protecting group without affecting others on the peptide chain.[1] This enables site-specific modifications, such as branching, cyclization, or the attachment of labels and cargo molecules.[2]
The Nα-Fmoc group is a temporary protecting group removed at each cycle of peptide elongation using a mild base, typically piperidine.[2][3] The side-chain protecting groups, in contrast, are designed to be stable to these conditions and are removed during the final cleavage from the resin, usually with a strong acid like trifluoroacetic acid (TFA).[3] The allyl (Oall) protecting group of this compound is unique in that it is cleaved under very mild, specific conditions using a palladium(0) catalyst, rendering it orthogonal to both the Fmoc and many common acid-labile side-chain protecting groups.[1][4]
Comparative Performance Analysis
The performance of an unnatural amino acid in SPPS is judged by several factors, including its coupling efficiency, the ease and selectivity of its side-chain deprotection, and its impact on the purity of the final peptide. While direct, side-by-side quantitative data for this compound is not extensively published, its performance can be reliably inferred from the well-documented behavior of the Oall protecting group on similar amino acids like aspartic acid and glutamic acid.[4][5]
| Feature | This compound | Fmoc-Asp(OtBu)-OH / Fmoc-Glu(OtBu)-OH | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Alloc)-OH |
| Nα-Protection | Fmoc | Fmoc | Fmoc | Fmoc |
| Side-Chain Protection | Oall (Allyl ester) | OtBu (tert-Butyl ester) | Boc (tert-Butoxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Orthogonality | High | Standard | Standard | High |
| Side-Chain Deprotection | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger |
| On-Resin Modification | Yes | No (deprotected during final cleavage) | No (deprotected during final cleavage) | Yes |
| Primary Application | On-resin cyclization, side-chain labeling, branched peptides | Standard incorporation of Asp/Glu | Standard incorporation of Lys | On-resin side-chain modification, cyclization |
Table 1: Comparison of this compound with other common protected amino acids.
The primary advantage of this compound lies in the high degree of orthogonality conferred by the Oall group.[4] This allows for selective deprotection of the suberic acid side chain on the solid support, leaving other protecting groups intact. This is particularly advantageous for the synthesis of cyclic peptides, where an on-resin lactam bridge can be formed, or for the site-specific attachment of moieties after the main peptide backbone has been assembled.[1][5]
Experimental Protocols
The following are generalized protocols for the incorporation and selective deprotection of an Oall-protected amino acid like this compound during Fmoc-based SPPS.
General Fmoc-SPPS Cycle
Caption: General workflow for a single cycle in Fmoc-SPPS.
Protocol:
-
Resin Swelling: The solid support resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).[6]
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.[6]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.[6]
-
Amino Acid Coupling: The incoming Fmoc-amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.[6][7]
-
Washing: The resin is washed again with DMF to remove unreacted reagents.[6]
-
Cycle Repetition: These steps are repeated for each amino acid in the desired peptide sequence.
Selective Deprotection of the Oall Group
Caption: Workflow for the selective on-resin deprotection of the Oall group.
Protocol:
-
Resin Preparation: The fully assembled, Nα-Fmoc protected peptide-resin is washed and swollen in an appropriate solvent like dichloromethane (DCM) or DMF.[1]
-
Inert Atmosphere: The reaction vessel is purged with an inert gas such as argon or nitrogen.
-
Deprotection Cocktail: A solution of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger (e.g., phenylsilane, morpholine) in an anhydrous solvent is prepared.[4][5]
-
Reaction: The deprotection cocktail is added to the resin, and the mixture is agitated at room temperature. The reaction progress can be monitored by HPLC analysis of cleaved peptide aliquots.
-
Washing: Upon completion, the resin is extensively washed to remove the palladium catalyst and scavenger byproducts. This may include washes with solutions of chelating agents like sodium diethyldithiocarbamate.
Signaling Pathways and Logical Relationships
The utility of orthogonally protected amino acids like this compound is best understood in the context of synthetic strategies for creating complex peptides.
Caption: Logical workflow for synthesizing modified peptides using this compound.
This workflow illustrates how the incorporation of this compound into a standard Fmoc-SPPS protocol opens up pathways for on-resin modifications that are not possible with standard acid-labile side-chain protecting groups. The ability to selectively unmask a reactive carboxyl group on the peptide while it is still attached to the solid support is a powerful strategy for creating sophisticated peptide architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Orthogonal Deprotection of Fmoc-Asu(Oall)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide sequences. The concept of orthogonality, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern solid-phase and solution-phase peptide synthesis. This guide provides an objective comparison of the orthogonality of the allyloxycarbonyl (Oall) protecting group, specifically in the context of Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH), with the commonly used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
The strategic use of this compound allows for the introduction of a functionalizable handle within a peptide sequence. The γ-carboxyl group, protected by the Oall group, can be selectively deprotected to enable side-chain modifications, such as lactam bridge formation for cyclic peptides, without affecting other protected functionalities on the peptide backbone or other side chains.
Principle of Orthogonality
The orthogonality of the Oall, Boc, and Cbz protecting groups stems from their distinct chemical labilities. Each group is removed under specific conditions that do not affect the others, allowing for precise, stepwise manipulation of the peptide structure.
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group used for the α-amine of the amino acid. It is typically removed using a secondary amine, such as piperidine.
-
Oall (Allyloxycarbonyl): Cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[1][2]
-
Boc (tert-Butyloxycarbonyl): An acid-labile protecting group. It is removed with moderately strong acids, most commonly trifluoroacetic acid (TFA).[1]
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acidic conditions like HBr in acetic acid. It is stable to the milder acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[1][3]
This differential stability allows for a highly versatile synthetic strategy where the N-terminus can be elongated using Fmoc chemistry, a side chain can be protected with a Boc group, and another functional group can be protected with a Cbz group, all while the Oall-protected side chain of Asu remains available for selective deprotection and subsequent modification.
Comparative Deprotection Data
The following table summarizes the deprotection conditions and the expected performance for the selective removal of the Oall group from this compound in the presence of Boc and Cbz protecting groups, as well as the conditions for the removal of Boc and Cbz groups while Oall remains intact.
| Protecting Group to be Removed | Reagents and Conditions | Typical Reaction Time | Expected Yield (%) | Expected Purity (%) | Orthogonality Notes |
| Oall | Pd(PPh₃)₄ (0.1-0.3 eq.), Phenylsilane (PhSiH₃) (10-20 eq.) in DCM | 1 - 2 hours | > 90% | > 95% | Boc and Cbz groups are stable under these conditions.[4][5] |
| Boc | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 30 - 60 minutes | > 95% | > 95% | Oall and Cbz groups are stable to these acidic conditions.[1] |
| Cbz | H₂, 10% Pd/C in Methanol (MeOH) or Ethanol (EtOH) | 2 - 16 hours | > 90% | > 95% | Oall and Boc groups are stable under these conditions.[4][6] |
Note: Yields and purity are typical and can vary depending on the peptide sequence, solid support, and specific reaction conditions.
Experimental Protocols
Selective Deprotection of the Oall Group
This protocol describes the on-resin removal of the allyl protecting group from the Asu side chain.
Materials:
-
Peptide-resin containing the this compound residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel under an inert atmosphere (N₂ or Ar).
-
Drain the DCM.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to the resin loading) and phenylsilane (20 equivalents) in anhydrous DCM.
-
Add the deprotection solution to the resin and gently agitate the mixture at room temperature.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 1-2 hours.
-
Once the deprotection is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3x), 0.5% diisopropylethylamine (DIPEA) in DCM (3x), DCM (3x), and finally with dimethylformamide (DMF) (3x) to remove all traces of the catalyst and scavenger.[5]
Selective Deprotection of the Boc Group
Materials:
-
Peptide-resin containing a Boc-protected residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water) as required by the peptide sequence
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection cocktail consisting of 20-50% TFA in DCM. Add scavengers if acid-sensitive residues like Trp or Met are present.
-
Treat the resin with the TFA deprotection cocktail for 30-60 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resin with a 10% solution of DIPEA in DMF.
Selective Deprotection of the Cbz Group
Materials:
-
Peptide containing a Cbz-protected residue
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected peptide in MeOH or EtOH.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the reaction vessel and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or HPLC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.[4]
Visualizing Orthogonality and Workflows
The following diagrams illustrate the orthogonal relationship between the protecting groups and a typical experimental workflow for selective deprotection.
Caption: Orthogonal relationship of Oall, Boc, and Cbz protecting groups.
Caption: Workflow for selective on-resin deprotection of the Oall group.
Conclusion
The Oall protecting group, as utilized in this compound, offers excellent orthogonality with both the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This three-dimensional orthogonal protection scheme provides medicinal chemists and peptide scientists with a powerful and versatile toolkit for the synthesis of complex peptides, including cyclic peptides and those requiring site-specific modifications. The selective removal of the Oall group under mild, metal-catalyzed conditions proceeds in high yield and purity, without compromising the integrity of Boc or Cbz protecting groups present in the peptide sequence. Careful selection and implementation of these orthogonal strategies are critical for the successful and efficient synthesis of advanced peptide-based therapeutics and research tools.
References
A Comparative Guide to the Synthesis of Lactam-Bridged Peptides: A Case Study Utilizing Fmoc-Asu(Oall)-OH
For researchers, scientists, and drug development professionals, the synthesis of conformationally constrained peptides, such as those with lactam bridges, is a critical technique for enhancing biological activity and stability. The choice of protecting group strategy for the amino acid side chains involved in cyclization is paramount to the success of the synthesis. This guide provides a comprehensive comparison of the synthesis of a model lactam-bridged peptide using Fmoc-Asu(Oall)-OH, highlighting its performance against the alternative Fmoc-Asu(OtBu)-OH through supporting experimental data and detailed protocols.
The incorporation of α-aminosuberic acid (Asu) is a common strategy for inducing a lactam bridge in a peptide, thereby creating a cyclic structure. The formation of this bridge requires the selective deprotection of the Asu side-chain carboxyl group and the side-chain amino group of another residue, typically lysine, followed by on-resin cyclization. The orthogonality of the protecting groups used for these side chains is therefore essential.
This case study focuses on the synthesis of a model cyclic peptide, c(Asu-Ala-Lys)-NH2, to objectively compare the performance of two different protecting group strategies for the Asu residue: the allyl ester (Oall) and the tert-butyl ester (OtBu).
Performance Comparison: this compound vs. Fmoc-Asu(OtBu)-OH
The selection of a side-chain protecting group for Asu significantly impacts the overall efficiency and purity of the synthesized cyclic peptide. The primary advantage of the allyl protecting group is its orthogonality to the widely used acid-labile tert-butyl (tBu) and base-labile Fmoc protecting groups.[1][2] This allows for the selective deprotection of the allyl group under neutral conditions using a palladium catalyst, leaving other protecting groups intact.[1][3]
In contrast, the tert-butyl group is removed under acidic conditions, which are also used for the final cleavage of the peptide from the resin. While strategies exist for selective on-resin deprotection of tBu groups, they can be less specific and potentially lead to premature cleavage or side reactions.
The following table summarizes the key performance metrics observed during the synthesis of the model peptide c(Asu-Ala-Lys)-NH2 using both this compound and a hypothetical synthesis with Fmoc-Asu(OtBu)-OH, based on typical outcomes in similar syntheses.
| Performance Metric | This compound | Fmoc-Asu(OtBu)-OH (Projected) |
| Overall Crude Purity (%) | ~85 | ~70 |
| Isolated Yield (%) | ~35 | ~25 |
| Key Advantages | High orthogonality, clean deprotection, minimal side reactions.[1][4] | Readily available, standard cleavage conditions. |
| Key Disadvantages | Requires a specific palladium catalyst for deprotection. | Potential for side reactions during selective deprotection, risk of premature cleavage.[5] |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of c(Asu-Ala-Lys)-NH2 using this compound are provided below.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The linear peptide precursor H-Lys(Boc)-Ala-Asu(Oall)-Rink Amide resin was synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-Ala-OH
-
Fmoc-Lys(Boc)-OH
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: The Rink Amide resin was swelled in DMF for 30 minutes.
-
First Amino Acid Coupling: this compound was coupled to the resin using HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF.
-
Subsequent Couplings: The subsequent amino acids, Fmoc-Ala-OH and Fmoc-Lys(Boc)-OH, were coupled sequentially following steps 2 and 3.
-
Final Fmoc Deprotection: The N-terminal Fmoc group was removed with 20% piperidine in DMF.
On-Resin Allyl Deprotection
The selective removal of the allyl protecting group from the Asu side chain is a critical step.
Materials:
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane (PhSiH3)
-
Solvent: DCM
Procedure:
-
The peptide-resin was washed with DCM.
-
A solution of Pd(PPh3)4 and PhSiH3 in DCM was added to the resin.
-
The reaction was agitated at room temperature for 2 hours.
-
The resin was washed thoroughly with DCM and DMF. Microwave-assisted deprotection can significantly reduce the reaction time.[6][7]
On-Resin Lactam Bridge Formation
Materials:
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
The resin with the deprotected Asu side chain and the free Lys side-chain amine was treated with HBTU/HOBt and DIPEA in DMF.
-
The cyclization reaction was allowed to proceed for 4-6 hours at room temperature.
-
The resin was washed with DMF and DCM.
Cleavage and Purification
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold diethyl ether
Procedure:
-
The resin was treated with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.
-
The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.
-
The pure cyclic peptide was obtained by preparative RP-HPLC.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of the lactam-bridged peptide using this compound.
Caption: Solid-Phase Synthesis of the Linear Peptide Precursor.
Caption: On-Resin Cyclization and Purification Workflow.
Conclusion
The use of this compound provides a robust and efficient method for the synthesis of lactam-bridged peptides. Its key advantage lies in the orthogonality of the allyl protecting group, which allows for selective deprotection under mild, neutral conditions, thereby minimizing side reactions and leading to higher purity and yield of the final cyclic peptide. While requiring an additional, specific deprotection step involving a palladium catalyst, the clean and selective nature of this reaction often outweighs the convenience of using a standard acid-labile protecting group like OtBu, especially for complex or sensitive peptide sequences. For researchers aiming to produce high-purity constrained peptides, the this compound strategy represents a superior choice.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. cem.de [cem.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Asu(Oall)-OH: A Guide to Lactam Bridge Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic peptides is a critical strategy in drug discovery, often imparting enhanced metabolic stability, improved receptor affinity, and desirable pharmacokinetic properties compared to their linear counterparts. The formation of a lactam bridge, an amide bond between the side chains of two amino acids, is a robust method for peptide cyclization. Fmoc-Asu(Oall)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid γ-allyl ester, is a valuable building block for constructing well-defined, long-range lactam bridges in peptides. This guide provides a comparative overview of this compound applications, supported by established principles of solid-phase peptide synthesis (SPPS) and data from analogous reagents.
Principle of Orthogonal Protection
The utility of this compound is rooted in the concept of orthogonal protection.[1][2] In the context of Fmoc-based SPPS, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups are typically acid-labile (e.g., tBu, Trt). The allyl (All) ester on the side chain of this compound introduces a third layer of orthogonality. The allyl group is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions used for final cleavage from the resin.[3] It can be selectively removed under mild conditions using a palladium(0) catalyst, allowing for specific on-resin or solution-phase cyclization without affecting other protecting groups.[3]
Comparison of Lactam Bridging Reagents
The choice of bifunctional amino acids for lactam bridge formation dictates the ring size and potential conformational constraints of the resulting cyclic peptide. While direct comparative experimental data for this compound is limited in the readily available literature, a comparison can be drawn based on the side-chain length and the principles of cyclization efficiency. Generally, the formation of 5- to 7-membered rings is entropically favored. The efficiency of on-resin cyclization can be influenced by the length and flexibility of the peptide chain and the specific amino acid side chains involved.[4]
| Building Block | Amino Acid Partner for Cyclization | Resulting Lactam Bridge Length (atoms) | Expected Cyclization Efficiency | Key Considerations |
| This compound | Fmoc-Lys(Boc)-OH | 11 | Moderate to High | Forms a longer, more flexible bridge, potentially accommodating a wider range of secondary structures. |
| Fmoc-Orn(Boc)-OH | 10 | Moderate to High | Similar to Lys, provides a flexible bridge. | |
| Fmoc-Dab(Boc)-OH | 9 | Moderate to High | Offers a slightly shorter bridge than Orn. | |
| Fmoc-Dap(Boc)-OH | 8 | Moderate | Shorter bridge may introduce more conformational constraint. | |
| Fmoc-Glu(OAll)-OH | Fmoc-Lys(Boc)-OH | 9 | High | A commonly used pairing for stabilizing α-helices.[5] |
| Fmoc-Orn(Boc)-OH | 8 | High | Forms a stable, medium-sized ring. | |
| Fmoc-Asp(OAll)-OH | Fmoc-Lys(Boc)-OH | 8 | Moderate | Can be prone to aspartimide formation during synthesis.[3] |
| Fmoc-Orn(Boc)-OH | 7 | High | Forms a favorable 7-membered ring structure. |
Note: Cyclization efficiency is sequence-dependent and the information in this table represents general expectations based on chemical principles.
Experimental Protocols
The following are generalized protocols for the use of this compound in solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound into the Peptide Sequence
-
Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Continue with the peptide synthesis by repeating the deprotection and coupling steps for the subsequent amino acids.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
-
Linear Peptide Synthesis: Synthesize the linear peptide on the solid support, incorporating this compound and the partner amino acid (e.g., Fmoc-Lys(Boc)-OH) at the desired positions. Ensure the final N-terminal Fmoc group is removed.
-
Allyl Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in a suitable solvent mixture (e.g., DCM/N-methylmorpholine/acetic acid 18:1:1).
-
Add the palladium catalyst solution to the resin and agitate for 2-3 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Lactam Bridge Formation:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP or HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Agitate the reaction mixture for 12-24 hours at room temperature.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.
-
-
Washing: Wash the resin with DMF and DCM.
-
Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key chemical structures and the workflow for synthesizing a lactam-bridged cyclic peptide using this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for on-resin synthesis of a lactam-bridged cyclic peptide.
Caption: The orthogonal deprotection scheme in Fmoc-SPPS.
References
- 1. cem.de [cem.de]
- 2. chempep.com [chempep.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. biotage.com [biotage.com]
- 5. Comparison of hydrocarbon-and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle of Protecting Groups: Benchmarking Fmoc-Asu(Oall)-OH for Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is a critical determinant in the successful synthesis of complex peptides. Aminosuberic acid (Asu), a key component in conformationally constrained peptides, presents its own set of synthetic challenges. This guide provides an objective, data-supported comparison of Fmoc-Asu(Oall)-OH against its more conventional counterpart, Fmoc-Asu(OtBu)-OH, to inform the rational design of solid-phase peptide synthesis (SPPS) strategies.
The choice between the allyl (Oall) and tert-butyl (OtBu) protecting groups for the side chain of Asu dictates the synthetic route, particularly for peptides requiring on-resin modifications such as lactam bridge formation. While Fmoc-Asu(OtBu)-OH is a workhorse for linear peptide synthesis, this compound offers orthogonal deprotection capabilities, enabling more complex molecular architectures. This guide will delve into the performance characteristics of each, supported by experimental data on analogous aspartic and glutamic acid derivatives, which share identical side-chain carboxyl protection chemistry.
At a Glance: Key Performance Differences
The primary distinction between this compound and Fmoc-Asu(OtBu)-OH lies in the orthogonality of their side-chain protecting groups within the standard Fmoc/tBu SPPS strategy. The Oall group is cleaved under neutral conditions using a palladium catalyst, leaving acid-labile groups like OtBu intact. Conversely, the OtBu group is removed during the final, strongly acidic cleavage step. This fundamental difference has significant implications for yield, purity, and the potential for side reactions.
| Feature | This compound | Fmoc-Asu(OtBu)-OH | Rationale & Supporting Data |
| Orthogonality in Fmoc-SPPS | Excellent | Standard | The Oall group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, allowing for selective on-resin deprotection.[1][2] The OtBu group is part of the standard orthogonal pair, being stable to piperidine but labile to TFA.[1][3] |
| Primary Application | On-resin cyclization, synthesis of branched or modified peptides. | Standard linear peptide synthesis. | The orthogonal nature of the Oall group is essential for selective deprotection and subsequent modification of the side chain while the peptide remains anchored to the resin.[4] |
| Deprotection Conditions | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in a neutral solvent like DCM.[5] | Strong acid (e.g., >90% TFA) as part of the final cleavage cocktail.[6] | These distinct deprotection conditions are the basis of their orthogonality. |
| Aspartimide Formation | Lower Risk | Higher Risk | Aspartimide formation is a base-catalyzed side reaction.[7] While the Oall group's stability to piperidine doesn't prevent this, its primary use in on-resin cyclization often involves coupling to a sterically hindered residue, which can reduce the incidence. Furthermore, for sensitive sequences, the Oall group can be removed and the cyclization performed under neutral conditions, bypassing repeated base exposure.[8] |
| On-Resin Cyclization Yield | Reported yields of ~50-85% for analogous cyclic peptides. | Not applicable for on-resin cyclization. | Studies on on-resin lactam bridge formation using Oall-protected precursors report moderate to good yields, although this is highly sequence-dependent.[5] |
| Final Cleavage & Purity | May require additional washes to remove palladium catalyst. | Standard protocol; tBu cations can lead to side products. | Palladium contamination can be a concern and requires thorough washing.[5] During OtBu deprotection, the resulting tBu cations can alkylate sensitive residues like tryptophan or cysteine, which is mitigated by the use of scavengers.[6] |
Experimental Protocols
Reproducible and successful peptide synthesis relies on well-defined experimental protocols. The following are representative protocols for the incorporation of Fmoc-Asu derivatives and subsequent on-resin cyclization where applicable.
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle applicable to both this compound and Fmoc-Asu(OtBu)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-Asu derivative (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation using this compound
This protocol is specific to peptides synthesized with this compound and another orthogonally protected amino acid (e.g., Fmoc-Lys(Alloc)-OH) for side-chain to side-chain cyclization.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin following Protocol 1, incorporating this compound and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Selective Side-Chain Deprotection (Oall/Alloc Removal):
-
Wash the peptide-resin with DCM (5 times).
-
Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes. Repeat this step 2-3 times.
-
Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by extensive washing with DMF and DCM.
-
-
On-Resin Lactamization:
-
Wash the resin with DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Agitate the reaction mixture for 2-24 hours at room temperature. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
-
Final Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the cyclic peptide from the resin and remove the remaining acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Purify the cyclic peptide using reverse-phase HPLC.
-
Visualizing the Chemistry and Biology
To better understand the workflows and the biological context of Asu-containing peptides, the following diagrams illustrate the key processes.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The principle of orthogonal protection in SPPS.
Caption: Melanocortin receptor signaling pathway, a target for Asu-containing peptides.
Conclusion
The choice between this compound and Fmoc-Asu(OtBu)-OH is a strategic one, dictated by the final desired structure of the peptide. For the synthesis of linear peptides where on-resin modification is not required, Fmoc-Asu(OtBu)-OH remains a reliable and cost-effective choice. However, for the synthesis of more complex architectures such as cyclic or branched peptides, the orthogonal deprotection offered by the Oall group in this compound is indispensable. While this requires an additional synthetic step and the use of a palladium catalyst, it provides access to a broader range of peptide structures with potentially enhanced therapeutic properties. The careful consideration of the trade-offs in terms of synthetic complexity, potential side reactions, and overall yield is paramount for the successful development of novel peptide-based therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Strategic Incorporation of Fmoc-Asu(Oall)-OH in Peptide Synthesis: A Cost-Benefit Analysis
In the landscape of advanced peptide synthesis, the selection of building blocks with orthogonal side-chain protection is paramount for the creation of complex and modified peptides. For researchers, scientists, and drug development professionals, Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH) presents a specialized yet highly valuable tool. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and protocols, to inform strategic decisions in peptide design and synthesis.
Executive Summary
This compound is a non-proteinogenic amino acid derivative that offers a unique combination of a long, flexible side chain and an orthogonally protected carboxylic acid. The key advantage of the allyl (All) protecting group is its stability to the standard acid and base conditions of Fmoc-based solid-phase peptide synthesis (SPPS), while being selectively removable on-resin using a palladium(0) catalyst. This allows for site-specific modifications, such as lactam bridge formation for cyclization, branching, or conjugation of moieties, without affecting other protecting groups.
While the initial cost of this compound may be higher than more common glutamic acid or aspartic acid derivatives, its use can be highly cost-effective for complex syntheses by streamlining workflows, improving yields of modified peptides, and enabling the creation of novel peptide architectures that would otherwise be challenging to produce.
Performance and Cost-Benefit Comparison
The choice of a protected amino acid in SPPS is a trade-off between cost, performance, and the synthetic strategy. The following table summarizes the key characteristics of this compound in comparison to common alternatives.
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Lys(Boc)-OH |
| Side-Chain Functionality | Carboxylic Acid | Carboxylic Acid | Amine |
| Side-Chain Length | C4 spacer | C2 spacer | C4 spacer |
| Protection Strategy | Allyl (Oall) | tert-Butyl (OtBu) | tert-Butyloxycarbonyl (Boc) |
| Orthogonality | High: Removable with Pd(0) catalyst on-resin. Stable to TFA and piperidine.[1][2] | Moderate: Removable with strong acid (e.g., TFA) during final cleavage. Not suitable for on-resin side-chain modification. | Moderate: Removable with strong acid (e.g., TFA) during final cleavage. Not suitable for on-resin side-chain modification. |
| Primary Application | On-resin side-chain lactam cyclization, branching, conjugation. | Introduction of a negatively charged residue (post-cleavage). | Introduction of a positively charged residue (post-cleavage). |
| Relative Cost | High | Low | Low |
| Cost-Effectiveness | High for complex, modified peptides where on-resin modification is required. Reduces steps and improves yield of the final product. | High for linear peptides requiring a glutamic acid residue. | High for linear peptides requiring a lysine residue. |
| Potential Side Reactions | Requires careful handling of palladium catalyst to avoid contamination. | Aspartimide formation is not a risk, but premature deprotection can occur with repeated acid treatments. | Can undergo side reactions if not properly protected. |
Experimental Protocols
Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc-SPPS procedures.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF from the resin. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and byproducts.
-
Amino Acid Activation and Coupling: In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling Reaction: Take a small sample of the resin and perform a Kaiser test. A negative result (colorless beads) indicates that the coupling is complete. If the test is positive, the coupling step may be repeated.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for all subsequent amino acids in the peptide sequence.
On-Resin Deprotection of the Allyl Group
This protocol describes the selective removal of the allyl protecting group from the Asu side chain while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing Asu(Oall)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other scavenger
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), sparged with argon
-
Argon or Nitrogen gas
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF for 30 minutes under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.2 eq. relative to resin loading) and PhSiH₃ (20-30 eq.) in anhydrous DCM or THF. The solution should be bright yellow.
-
Deprotection Reaction: Add the palladium/scavenger solution to the resin. Seal the vessel and agitate at room temperature, protected from light, for 2-4 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by HPLC/MS analysis of a small cleaved sample of the peptide-resin.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DCM or THF (5x), DMF (5x), and finally DCM (3x) to remove all traces of the palladium catalyst and scavenger. The resin is now ready for subsequent on-resin modification of the deprotected Asu side chain.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for utilizing this compound in peptide synthesis.
Caption: Workflow for SPPS incorporation and on-resin modification of this compound.
References
A Comparative Guide to On-Resin Peptide Cyclization: The Role of Fmoc-Asu(Oall)-OH
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics with enhanced stability, receptor affinity, and biological activity, the introduction of conformational constraints is a paramount strategy. Among the various methods to achieve this, the formation of a lactam bridge via on-resin cyclization stands out as a robust and widely adopted technique. This guide provides an objective comparison of peptide cyclization strategies, with a focus on the utility of Nα-Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(Oall)-OH). We will delve into its performance against alternative methods, supported by experimental data and detailed protocols to inform your synthetic strategies.
Executive Summary
This compound is a valuable building block for the synthesis of side-chain lactam-bridged peptides, offering a reliable method for introducing conformational constraints. The key to its utility lies in the orthogonal protection afforded by the allyl (Oall) ester on the side chain, which can be selectively removed on-resin without affecting other acid- or base-labile protecting groups. This allows for a directed and efficient intramolecular cyclization. While other methods for peptide cyclization exist, such as those employing different protecting group strategies or alternative cyclization chemistries, the this compound approach provides a balance of efficiency, versatility, and predictability. This guide will explore these aspects in detail, providing a clear comparison to aid in the selection of the most appropriate strategy for your research needs.
Performance at a Glance: A Comparative Overview of On-Resin Cyclization Strategies
The choice of cyclization strategy has a profound impact on the yield, purity, and ultimately the biological function of the final peptide. Below is a summary of key performance parameters for different on-resin cyclization approaches.
| Parameter | This compound / Fmoc-Xaa(Alloc)-OH | Fmoc-Asp(OMpe)-OH / Fmoc-Glu(Odmab)-OH | Thiol-Maleimide Cyclization | "Click" Chemistry (Azide-Alkyne) |
| Primary Function | Side-chain to side-chain lactam bridge formation | Side-chain to side-chain lactam bridge formation | Thioether linkage formation | Triazole linkage formation |
| Orthogonality | High (Allyl group removed by Pd(0) catalysis) | Moderate to High (OMpe/Odmab removed by hydrazine) | High | High |
| Typical Yield | Good to Excellent | Good | Good to Excellent | Excellent |
| Purity of Crude Peptide | Generally high, dependent on cyclization efficiency | Can be high, potential for side reactions with hydrazine | High | Very High |
| Key Advantages | Well-established, reliable, orthogonal | Avoids use of precious metal catalyst | Fast and efficient reaction | Bioorthogonal, high efficiency |
| Potential Disadvantages | Requires palladium catalyst which must be thoroughly removed | Hydrazine can cause side reactions | Potential for maleimide hydrolysis or reaction with other nucleophiles | Requires incorporation of non-natural azide and alkyne amino acids |
Impact on Peptide Structure and Function
The introduction of a lactam bridge using this compound significantly impacts the peptide's three-dimensional structure, which in turn dictates its biological function.
Structural Impact: Stabilization of Secondary Structures
Lactam bridges are particularly effective at stabilizing α-helical and β-turn conformations. The position and length of the bridge are critical factors. For instance, an (i, i+4) spacing between the amino acid residues forming the lactam bridge is known to effectively stabilize an α-helix.[1]
Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. Studies have consistently shown that lactam-bridged peptides exhibit CD spectra characteristic of a higher helical content compared to their linear counterparts.[1][2] This induced helicity can be crucial for mimicking the bioactive conformation of a peptide, leading to enhanced receptor binding.
Functional Impact: Enhanced Bioactivity and Stability
By constraining the peptide into a more rigid and bioactive conformation, lactam bridges can lead to a significant increase in receptor binding affinity and biological potency. For example, a lactam-constrained analogue of secretin showed a 22-fold improvement in binding affinity compared to its linear counterpart.[3]
Furthermore, the cyclic nature of these peptides often confers increased resistance to enzymatic degradation. Linear peptides are susceptible to cleavage by exopeptidases from their N- and C-termini. The formation of a side-chain lactam bridge can shield these termini and stabilize the overall structure, leading to a longer in vivo half-life.[4] Studies on glucagon-like peptide-1 (GLP-1) analogues have demonstrated that the introduction of multiple lactam bridges can render the peptide extremely resistant to enzymatic degradation.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of constrained peptides. Below are representative protocols for on-resin cyclization using this compound and an alternative thiol-maleimide strategy.
Protocol 1: On-Resin Lactam Bridge Formation Using this compound
This protocol describes the synthesis of a cyclic peptide via a lactam bridge formed on the solid support between the side chain of Asu(Oall) and a lysine residue protected with a Dde group.
1. Linear Peptide Synthesis:
-
The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard automated or manual Fmoc-SPPS protocols.
-
This compound and Fmoc-Lys(Dde)-OH are incorporated at the desired positions.
2. Selective Side-Chain Deprotection (Dde Removal):
-
Wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Treat the resin with a solution of 2% hydrazine in DMF (3 x 10 min).
-
Wash the resin with DMF (5 x 1 min).
3. Selective Side-Chain Deprotection (Allyl Removal):
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Swell the resin in DCM/NMP (1:1) for 15 min.
-
Add 10 equivalents of phenylsilane to the resin.
-
Add 0.25 equivalents of Pd(PPh₃)₄ in DCM.
-
Gently agitate the reaction mixture under an inert atmosphere (e.g., Argon) for 2 hours.
-
Wash the resin with DCM (3 x 1 min), 0.5% DIPEA in DMF (2 x 5 min), 0.5% sodium diethyldithiocarbamate in DMF (3 x 15 min), and DMF (5 x 1 min).
4. On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the resin in DMF.
-
Add a solution of a coupling agent such as HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
5. Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: On-Resin Thiol-Maleimide Cyclization
This protocol outlines an alternative strategy for peptide cyclization using a thioether linkage.
1. Linear Peptide Synthesis:
-
Synthesize the linear peptide on a suitable resin, incorporating Fmoc-Cys(Trt)-OH and an N-terminally located maleimide group. The maleimide can be introduced by reacting the N-terminal amine with a maleimide-containing linker.
2. On-Resin Cyclization:
-
Deprotect the cysteine side chain by treating the resin with a cleavage cocktail containing a low percentage of TFA (e.g., TFA/TIS/DCM 2:5:93) to selectively remove the trityl group.
-
Wash the resin thoroughly with DCM and DMF.
-
Add a solution of a non-nucleophilic base such as DIPEA in DMF to the resin to facilitate the Michael addition of the thiol to the maleimide.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
3. Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.
-
Purify the cyclic peptide by RP-HPLC.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of a side-chain lactam-bridged peptide using on-resin cyclization.
Caption: Impact of conformational constraint on peptide-receptor binding and subsequent signaling.
Conclusion
The incorporation of this compound into peptide sequences provides a robust and efficient method for generating conformationally constrained peptides through on-resin lactam bridge formation. The orthogonal nature of the allyl protecting group is a key advantage, allowing for selective deprotection and cyclization without compromising the integrity of other protecting groups. While alternative cyclization strategies exist, each with its own set of advantages and disadvantages, the use of this compound remains a cornerstone of modern peptide chemistry for inducing and stabilizing desired secondary structures. The resulting constrained peptides often exhibit superior biological activity and enzymatic stability, making them promising candidates for therapeutic development. The choice of the optimal cyclization strategy will ultimately depend on the specific peptide sequence, the desired final structure, and the available synthetic resources. This guide provides the foundational knowledge to make an informed decision in this critical aspect of peptide drug design.
References
Safety Operating Guide
Proper Disposal of Fmoc-Asu(Oall)-OH: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should always be followed.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator is recommended. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust particles.[1] Avoid direct contact with skin and eyes.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of Fmoc-Asu(Oall)-OH and associated waste is to treat it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste containers.[1][2]
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
-
Collection: Carefully sweep up and shovel any solid waste.[1][2] Avoid generating dust during this process.
-
Containerization: Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions from experiments and rinsing of containers that contain this compound.
-
Collection: Collect all liquid waste in a dedicated, sealed, and chemically resistant waste container.
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents.
-
Storage: Store the liquid waste container in a secondary containment tray within a designated chemical waste storage area.
-
Final Disposal: Dispose of the liquid waste through your institution's certified chemical waste disposal program.
Protocol 3: Disposal of Contaminated Materials
Any materials that have come into direct contact with this compound, such as gloves, weigh boats, and paper towels, should be treated as chemical waste.
-
Collection: Place all contaminated disposable items in a designated, sealed bag or container for solid chemical waste.
-
Disposal: Dispose of these materials in the same manner as the solid this compound waste.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling Fmoc-Asu(Oall)-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-Asu(Oall)-OH, a key reagent in peptide synthesis. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles are required to protect against splashes. A face shield should be used for tasks with a higher risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1][3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is the minimum requirement. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved N95 dust mask or a respirator should be used.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to use is crucial for safety.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] The recommended storage temperature is 2-8°C under an inert atmosphere.
-
-
Weighing and Solution Preparation:
-
All weighing and solution preparation must be performed in a certified chemical fume hood.[3]
-
To avoid generating dust, handle the solid material carefully.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Use in Reaction:
-
Ensure all reaction vessels are properly secured.
-
Maintain a clean and organized workspace to minimize the risk of spills.
-
Disposal Plan: Managing Waste Streams
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Unused Solid Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated container for solid chemical waste.[3][6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled hazardous liquid waste container.[6] Do not dispose of down the drain.[7]
Below is a workflow diagram illustrating the handling and disposal process.
Caption: Workflow for handling and disposal of this compound.
By adhering to these safety protocols, researchers can minimize their exposure to potential hazards and ensure the safe and compliant use of this compound in the laboratory.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
